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  • Product: 3-(2-Aminoethoxy)propan-1-ol hydrochloride
  • CAS: 947664-36-0

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Application of 3-(2-Aminoethoxy)propan-1-ol Hydrochloride in Targeted Protein Degradation

Executive Summary The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical determinant of a PROTAC’s efficacy i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical determinant of a PROTAC’s efficacy is its linker, which must strike a delicate balance between flexibility, solubility, and spatial geometry. 3-(2-Aminoethoxy)propan-1-ol hydrochloride has emerged as a highly versatile heterobifunctional building block in this domain. This technical whitepaper explores the structural rationale, physicochemical properties, and field-proven synthetic workflows for utilizing this PEG-like amino alcohol in advanced drug development.

Mechanistic Role in PROTAC Design

PROTACs are bifunctional molecules that hijack the intracellular ubiquitin-proteasome system. They consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two[1].

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Proteolysis

Fig 1. General mechanism of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome.

The use of 3-(2-Aminoethoxy)propan-1-ol hydrochloride provides several distinct mechanistic advantages:

  • Orthogonal Reactivity: The molecule possesses a primary amine and a primary alcohol. This heterobifunctionality allows chemists to perform sequential, highly controlled coupling reactions without the need for complex protecting group strategies[2].

  • Optimized Physicochemical Profile: As a short PEG variant (incorporating an ether oxygen), it enhances the aqueous solubility of the highly lipophilic warheads typically used in PROTACs, preventing aggregation and improving cellular permeability[3].

  • Salt Form Stability: Short-chain aliphatic amines are notoriously prone to oxidation and can be difficult to handle as viscous, hygroscopic free bases. Supplying this compound as a hydrochloride salt significantly improves its shelf-life, handling characteristics, and batch-to-batch reproducibility[4].

Structural and Physicochemical Profiling

Understanding the physical parameters of 3-(2-Aminoethoxy)propan-1-ol hydrochloride is essential for optimizing reaction conditions, particularly regarding solvent selection and stoichiometric neutralization.

PropertyValue
Chemical Name 3-(2-Aminoethoxy)propan-1-ol hydrochloride
CAS Number 947664-36-0
Molecular Formula C5H14ClNO2 (C5H13NO2 • HCl)
Molecular Weight 155.62 g/mol
SMILES OCCCOCCN.Cl
InChI Key QGZJWCPDBUKLTB-UHFFFAOYSA-N
Appearance Colorless to yellow viscous liquid / Oil
Storage Conditions Inert atmosphere, 2-8°C (Powder: -20°C; In solvent: -80°C)

Data summarized from verified chemical supplier databases[1][4].

Self-Validating Synthetic Workflows

To ensure scientific integrity and high yields, the assembly of a PROTAC using this linker must follow a logical, step-wise approach. The following protocols detail the causality behind each experimental choice, ensuring a self-validating system.

Synthetic_Workflow Start 3-(2-Aminoethoxy)propan-1-ol HCl Base Neutralization (DIPEA) Start->Base Amide Amide Coupling (HATU, E3 Ligand-COOH) Base->Amide Intermediate E3-Ligand-Linker-OH Amide->Intermediate LC-MS Validation Activation Hydroxyl Activation (TsCl or Mitsunobu) Intermediate->Activation Coupling2 POI Ligand Attachment (Nucleophilic Substitution) Activation->Coupling2 Final Fully Assembled PROTAC Coupling2->Final HPLC Purification

Fig 2. Step-by-step synthetic workflow for assembling a PROTAC using the heterobifunctional linker.

Protocol 1: Amide Coupling of the E3 Ligase Ligand

The first step typically involves attaching the E3 ligase ligand (e.g., a Cereblon or VHL binder) to the primary amine of the linker.

Step-by-Step Methodology:

  • Dissolution & Pre-activation: Dissolve the carboxylic acid derivative of the E3 ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 15 minutes.

  • Neutralization & Coupling: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq), followed by 3-(2-Aminoethoxy)propan-1-ol hydrochloride (1.1 eq).

  • Monitoring: Stir the reaction at room temperature under nitrogen for 2–4 hours. Monitor the consumption of the E3 ligand via LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with a 5% aqueous LiCl solution, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Expertise & Causality:

  • Why HATU? E3 ligase ligands are often highly functionalized and sterically hindered. HATU is a premier uronium-based coupling agent that drives the reaction to completion rapidly while minimizing the racemization of sensitive stereocenters[5].

  • Why 3.0 equivalents of DIPEA? The linker is supplied as a hydrochloride salt. One equivalent of DIPEA is consumed immediately to neutralize the HCl and liberate the nucleophilic free amine, while the remaining equivalents facilitate the HATU-mediated activation of the carboxylic acid[5].

  • Why a 5% LiCl wash? DMF is highly miscible with both water and organic solvents. Washing with aqueous LiCl drastically increases the polarity of the aqueous phase, forcing the DMF to partition entirely into the aqueous layer, thereby preventing solvent contamination in the final product.

Protocol 2: Hydroxyl Activation and POI Ligand Attachment

Because a primary alcohol is a poor leaving group, it must be activated before the POI ligand can be attached[3].

Step-by-Step Methodology:

  • Tosylation: Dissolve the intermediate alcohol from Protocol 1 (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA, 2.0 eq) and cool the flask to 0°C.

  • Activation: Add p-Toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Validation: Monitor via TLC (staining with KMnO₄ or Ninhydrin). Once complete, quench with water, extract with DCM, and concentrate to isolate the tosylate intermediate.

  • Nucleophilic Substitution: Dissolve the tosylate and the POI ligand (containing a nucleophilic phenol or secondary amine) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and heat to 60°C until LC-MS indicates complete conversion to the final PROTAC[3].

Expertise & Causality:

  • Why cool to 0°C during Tosylation? The reaction between an alcohol and TsCl is highly exothermic. Cooling prevents the localized overheating that can lead to unwanted side reactions, such as the formation of alkyl chlorides via displacement by the liberated chloride ions[3].

  • Self-Validating System: The shift in retention time on the LC-MS between the alcohol, the tosylate, and the final PROTAC provides unambiguous, real-time validation of the reaction's success before committing to costly preparative HPLC purification.

Conclusion

3-(2-Aminoethoxy)propan-1-ol hydrochloride (CAS: 947664-36-0) is a cornerstone reagent in the modern medicinal chemist's toolkit. By offering orthogonal reactivity, enhanced aqueous solubility, and robust benchtop stability, it enables the modular and high-yielding synthesis of targeted protein degraders. Adhering to the mechanistically grounded protocols outlined above ensures that drug development professionals can construct complex PROTAC architectures with high fidelity and reproducible success.

References

  • 3-(2-Aminoethoxy)propan-1-ol hydrochloride | PROTAC connector, InvivoChem.
  • 3-(2-Aminoethoxy)propan-1-ol hydrochloride | 947664-36-0, Sigma-Aldrich.
  • Application Notes and Protocols for the Use of m-PEG20-alcohol in PROTAC Synthesis, Benchchem.
  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders, Journal of Medicinal Chemistry - ACS Publications.
  • Technical Support Center: Cbz-NH-PEG5-CH2COOH in PROTAC Synthesis, Benchchem.

Sources

Exploratory

Spectroscopic Characterization and NMR Analysis of 3-(2-Aminoethoxy)propan-1-ol Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the structural elucidation and characterization of 3-(2-Ami...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and characterization of 3-(2-Aminoethoxy)propan-1-ol hydrochloride (CAS No. 947664-36-0), a key bifunctional building block in synthetic chemistry.[1] We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just procedural steps but the underlying scientific rationale. This document is designed to empower researchers to independently verify the identity, structure, and purity of this compound, ensuring the integrity of their downstream applications.

Introduction: The Molecule in Context

3-(2-Aminoethoxy)propan-1-ol hydrochloride is a linear molecule featuring three key functional groups: a primary amine (as a hydrochloride salt), an ether linkage, and a primary alcohol. Its molecular formula is C₅H₁₄ClNO₂ with a molecular weight of 155.62 g/mol .[1] This unique combination of functionalities makes it a valuable linker and intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials.

Accurate spectroscopic characterization is non-negotiable for ensuring batch-to-batch consistency and validating the structural integrity of the starting material. This guide establishes a self-validating system of analysis where data from orthogonal techniques converge to provide an unambiguous structural confirmation.

cluster_mol 3-(2-Aminoethoxy)propan-1-ol Hydrochloride C1 H₂N⁺- C2 CH₂ C1->C2 C3 -CH₂ C2->C3 O1 -O- C3->O1 C4 CH₂ O1->C4 C5 -CH₂ C4->C5 C6 -CH₂ C5->C6 O2 -OH C6->O2 Cl  Cl⁻

Caption: Chemical structure of 3-(2-Aminoethoxy)propan-1-ol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Expertise in Action: The "Why" of NMR Protocol Design

The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable data. For a hydrochloride salt like our analyte, a polar, protic deuterated solvent is required. Deuterium oxide (D₂O) is an excellent choice as it readily dissolves the sample and the labile protons (from -NH₃⁺ and -OH) will exchange with deuterium, simplifying the spectrum by causing their signals to disappear. This is a deliberate experimental choice to un-complicate the aliphatic regions of the spectrum.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 10-20 mg of 3-(2-Aminoethoxy)propan-1-ol hydrochloride and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O) in a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Set a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[2]

    • The spectral width should typically cover a range of 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum using a standard proton-decoupled pulse sequence.

    • A higher number of scans is necessary due to the low natural abundance of ¹³C.[2]

    • The spectral width should encompass the expected range for aliphatic carbons, typically 0-100 ppm.

Data Interpretation: Decoding the Spectra

The molecule's linear structure and the influence of heteroatoms (O, N) create a predictable and distinct pattern of signals.

¹H NMR Spectral Analysis (Predicted in D₂O)

Assigned ProtonPredicted Chemical Shift (δ) ppmMultiplicityIntegrationRationale
H-c (-O-CH₂-CH₂ -CH₂-OH)~1.95Quintet2HShielded position, split by adjacent H-b and H-d protons.
H-a (H₃N⁺ -CH₂-CH₂-O-)~3.25Triplet2HDeshielded by the adjacent positively charged nitrogen. Split by H-b.
H-d (-O-CH₂-CH₂-CH₂ -OH)~3.70Triplet2HDeshielded by the adjacent hydroxyl group. Split by H-c.
H-b (-NH₃⁺-CH₂-CH₂ -O-)~3.80Triplet2HDeshielded by both the ether oxygen and the ammonium group. Split by H-a.
H-e (-O-CH₂ -CH₂-CH₂-OH)~3.85Triplet2HDeshielded by the adjacent ether oxygen. Split by H-c.

Note: The -OH and -NH₃⁺ protons will exchange with D₂O and will not be observed.

¹³C NMR Spectral Analysis (Predicted in D₂O)

In proton-decoupled ¹³C NMR, each unique carbon atom appears as a single line, simplifying the spectrum.[3]

Assigned CarbonPredicted Chemical Shift (δ) ppmRationale
C-3 (-O-CH₂-C H₂-CH₂-OH)~30.0Aliphatic carbon shielded from strong electron-withdrawing groups.
C-1 (H₃N⁺ -CH₂-CH₂-O-)~39.5Directly attached to the electron-withdrawing ammonium group.
C-4 (-O-CH₂-CH₂-C H₂-OH)~58.5Directly attached to the electronegative hydroxyl group.
C-2 (-NH₃⁺-CH₂-C H₂-O-)~65.0Attached to the ether oxygen, deshielded.
C-5 (-O-C H₂-CH₂-CH₂-OH)~68.0Attached to the ether oxygen, most deshielded aliphatic carbon.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational modes of molecules. It is an exceptionally reliable and rapid method for confirming the presence of key functional groups.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and speed, requiring no sample preparation other than placing the substance on the crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.[2]

  • Sample Analysis: Place a small amount of the 3-(2-Aminoethoxy)propan-1-ol hydrochloride solid or viscous liquid directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000-400 cm⁻¹.[2]

Spectral Interpretation

The IR spectrum will be dominated by characteristic absorptions from the alcohol, amine salt, and ether functionalities.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeCharacteristics
~3350-3200O-H (Alcohol)StretchStrong, very broad peak due to hydrogen bonding.
~3000-2800N-H (Amine Salt)StretchBroad, complex series of bands, often overlapping with C-H stretches.
~2950-2850C-H (Aliphatic)StretchMedium to strong, sharp peaks.
~1600 & ~1500N-H (Amine Salt)BendMedium intensity bands.
~1100C-O (Ether & Alcohol)StretchStrong, characteristic absorption.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the exact molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence. Electrospray Ionization (ESI) is the ideal technique for this polar, pre-charged molecule.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable volatile solvent like methanol or a water/acetonitrile mixture.[2]

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

Data Interpretation

The analysis focuses on the parent ion, which confirms the molecular weight of the free base.

  • Molecular Ion: The free base, C₅H₁₃NO₂, has a monoisotopic mass of 119.09 Da.[4][5] In positive mode ESI-MS, the expected primary ion will be the protonated molecule, [M+H]⁺.

  • Predicted m/z: The most abundant peak should appear at m/z ≈ 120.10 .[4]

Fragmentation can provide further structural proof, with common losses corresponding to water (-18 Da) or cleavage at the ether linkage.

Integrated Analysis: A Self-Validating Workflow

True analytical confidence is achieved when all spectroscopic data converge to support a single, unambiguous structure. The workflow below illustrates this principle of self-validation.

cluster_workflow Integrated Spectroscopic Characterization Workflow cluster_techniques Orthogonal Techniques cluster_data Generated Data Sample Analyte: 3-(2-Aminoethoxy)propan-1-ol HCl NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (m/z) [M+H]⁺ = 120.10 MS->MS_Data Conclusion Unambiguous Structural Confirmation and Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the integrated spectroscopic analysis of the target compound.

By following this guide, a researcher can confidently:

  • Confirm Identity: The molecular weight from MS matches the expected formula.

  • Verify Functional Groups: IR spectroscopy confirms the presence of -OH, -NH₃⁺, and C-O groups.

  • Elucidate Structure: ¹H and ¹³C NMR provide the precise atomic connectivity and confirm the carbon-hydrogen framework.

This rigorous, multi-faceted approach ensures the quality and reliability of the chemical matter, which is paramount for successful research and development outcomes.

References

  • Request PDF. (n.d.). Synthesis and Characterization of Amino Alcohol Complexes. Retrieved from [Link]

  • ScienceDirect. (2007, February 17). Conformational characterization of a camphor-based chiral γ-amino alcohol. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(2-aminoethoxy)propan-1-ol hydrochloride (C5H13NO2). Retrieved from [Link]

  • Taylor & Francis Online. (2010, September 15). Synthesis and Characterization of Amino Alcohol Complexes. Retrieved from [Link]

  • Merck. (n.d.). 3-(2-Aminoethoxy)propan-1-ol hydrochloride. Retrieved from [Link]

  • ACS Publications. (2016, May 3). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. Retrieved from [Link]

  • MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP007679. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-3-ethoxypropan-2-ol. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (2025, December 13). C-13 nmr spectrum of propan-1-ol. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-[(2-Hydroxyethyl)amino]propan-1-ol. Retrieved from [Link]

Sources

Foundational

3-(2-Aminoethoxy)propan-1-ol hydrochloride mechanism of action in targeted protein degradation

Engineering Targeted Protein Degradation: The Mechanistic and Synthetic Role of 3-(2-Aminoethoxy)propan-1-ol Hydrochloride in PROTAC Design Executive Summary Targeted Protein Degradation (TPD) via Proteolysis Targeting C...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Targeted Protein Degradation: The Mechanistic and Synthetic Role of 3-(2-Aminoethoxy)propan-1-ol Hydrochloride in PROTAC Design

Executive Summary

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has revolutionized modern drug discovery by redirecting the ubiquitin-proteasome system to eliminate disease-causing proteins. Within this architecture, the linker is not a passive tether; it is an active thermodynamic participant that dictates ternary complex formation, cell permeability, and degradation efficacy. This whitepaper provides an in-depth technical analysis of 3-(2-Aminoethoxy)propan-1-ol hydrochloride , a highly versatile PEG-alkyl hybrid linker, detailing its structural rationale, mechanistic role, and self-validating synthetic workflows for PROTAC development.

Structural Dynamics & Physicochemical Rationale

The chemical structure of 3-(2-Aminoethoxy)propan-1-ol hydrochloride ( HCl⋅H2​N−CH2​−CH2​−O−CH2​−CH2​−CH2​−OH ) presents an 8-atom linear chain (N-C-C-O-C-C-C-O) that serves as a heterobifunctional bridge [1]. The selection of this specific molecule over traditional pure polyethylene glycol (PEG) or pure alkyl chains is driven by precise physicochemical causality:

  • Heterobifunctionality: The presence of a primary amine and a primary hydroxyl group allows for orthogonal, highly controlled conjugation strategies. This prevents the formation of homodimeric byproducts during synthesis.

  • The PEG-Alkyl Hybrid Advantage: Pure alkyl linkers are highly lipophilic, often leading to poor aqueous solubility and aggregation. Conversely, pure PEG linkers can inflate the Topological Polar Surface Area (tPSA), drastically reducing cell membrane permeability. By combining a single ether oxygen (PEG-like) with a propyl chain (alkyl-like), this linker strikes an optimal balance. The ether oxygen acts as a hydrogen bond acceptor to maintain solubility, while the propyl segment provides necessary lipophilicity and conformational flexibility for cellular penetration [2].

Mechanism of Action: Orchestrating the Ternary Complex

In the context of TPD, the "mechanism of action" of a linker refers to its ability to orchestrate a stable Ternary Complex (Protein of Interest [POI] – PROTAC – E3 Ligase).

The 8-atom length of 3-(2-Aminoethoxy)propan-1-ol provides an extended spatial distance of approximately 7 to 9 Ångstroms. This specific distance is mechanistically crucial for targets that exhibit positive cooperativity—where the E3 ligase and the POI share complementary surface geometries and require close proximity to form de novo protein-protein interactions (PPIs). If a linker is too rigid or excessively long, it induces the "Hook Effect," where binary complexes (PROTAC-POI or PROTAC-E3) outcompete the functional ternary complex, halting degradation [3].

TPD_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary Ligand Binding E3 E3 Ubiquitin Ligase E3->Ternary Ligand Binding Linker 3-(2-Aminoethoxy)propan-1-ol Linker Linker->Ternary Spatial Bridging Ub Polyubiquitination Ternary->Ub Proximity Induction Proteasome 26S Proteasome Degradation Ub->Proteasome Target Recognition

Figure 1: Mechanism of ternary complex formation mediated by the PROTAC linker.

Experimental Workflows: A Self-Validating Synthetic System

To ensure scientific integrity and high-yield PROTAC generation, the incorporation of 3-(2-Aminoethoxy)propan-1-ol must follow a self-validating protocol. Do not proceed to subsequent steps unless the validation criteria of the current step are strictly met.

Step 1: Amide Coupling (E3 Ligand Conjugation)
  • Rationale: The primary amine of the linker is highly nucleophilic, making it ideal for coupling with a carboxylic acid-bearing E3 ligand (e.g., Thalidomide-COOH or VHL-COOH). HATU is selected as the coupling agent to ensure rapid activation and minimize epimerization of the E3 ligand's chiral centers.

  • Protocol: Dissolve 1.0 eq of E3-COOH and 1.2 eq of HATU in anhydrous DMF. Add 3.0 eq of DIPEA and stir for 15 minutes to form the active ester. Add 1.1 eq of 3-(2-Aminoethoxy)propan-1-ol hydrochloride. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Aliquot 1 µL of the reaction mixture into 100 µL of Methanol and analyze via LC-MS. Causality: You must observe complete consumption of the E3-COOH mass peak. If unreacted E3 ligand remains (>5%), it will compete with the final PROTAC for cellular E3 binding, causing false negatives in biological assays. If incomplete, add 0.2 eq of HATU and stir for an additional hour.

Step 2: Hydroxyl Activation (Mesylation)
  • Rationale: The terminal hydroxyl group is a poor leaving group. Converting it to a mesylate (OMs) prepares it for a highly efficient SN​2 displacement by the POI ligand. Mesylation is preferred over the Mitsunobu reaction here, as Mitsunobu reagents (DEAD/DIAD) can complicate purification and interact adversely with certain E3 ligand moieties.

  • Protocol: Dissolve the purified product from Step 1 in anhydrous DCM. Cool to 0°C. Add 2.0 eq of Triethylamine (TEA), followed by dropwise addition of 1.5 eq of Methanesulfonyl chloride (MsCl). Stir for 1 hour at 0°C.

  • Self-Validation Checkpoint: Run LC-MS. The target mass must shift by exactly +78 m/z (addition of the mesyl group minus a proton). If a di-mesylated byproduct is observed (indicating unwanted reaction at the amide nitrogen), the equivalents of MsCl must be reduced in future optimizations.

Step 3: POI Ligand Conjugation ( SN​2 Displacement)
  • Rationale: A nucleophilic handle (amine or phenol) on the POI ligand displaces the mesylate, finalizing the PROTAC architecture.

  • Protocol: Combine the mesylated intermediate (1.0 eq) and the POI ligand (1.2 eq) in DMF. Add 3.0 eq of K2​CO3​ as a base. Heat to 60°C for 12 hours.

  • Self-Validation Checkpoint: Purify via Preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA). Lyophilize the fraction corresponding to the exact [M+H]+ mass of the PROTAC. Confirm final structural integrity and absence of DMF/TFA via 1H -NMR (>95% purity required before cellular assays).

Synthetic_Workflow Step1 Step 1: Amine Coupling React linker with E3 Ligand-COOH (HATU/DIPEA) Step2 Step 2: Hydroxyl Activation Convert terminal -OH to Mesylate (MsCl/TEA) Step1->Step2 Step3 Step 3: POI Conjugation SN2 displacement by POI Ligand (K2CO3/DMF) Step2->Step3 Step4 Step 4: Validation HPLC & LC-MS Characterization Confirm[M+H]+ Step3->Step4

Figure 2: Self-validating synthetic workflow for PROTAC assembly using the linker.

Quantitative Profiling & Data Presentation

To predict the pharmacokinetic behavior of the synthesized PROTAC, the intrinsic physicochemical properties of the linker must be quantified. Table 1 summarizes the core metrics of 3-(2-Aminoethoxy)propan-1-ol, while Table 2 outlines the analytical validation thresholds required during synthesis.

Table 1: Physicochemical Properties of 3-(2-Aminoethoxy)propan-1-ol

PropertyValueMechanistic Implication for PROTAC
Molecular Weight 119.16 g/mol (Free base)Low MW minimizes inflation of the final PROTAC mass, keeping it closer to the "Rule of 5" boundaries.
Chain Length 8 AtomsOptimal for highly cooperative E3-POI pairs requiring close proximity (7–9 Å).
tPSA Contribution ~46.25 ŲThe single ether oxygen maintains solubility without heavily penalizing membrane permeability.
Conjugation Handles −NH2​ (Primary), −OH (Primary)Enables orthogonal, high-yield heterobifunctional synthesis without homodimer formation.

Table 2: Analytical Validation Checkpoints for Synthetic Workflow

Workflow PhaseAnalytical MethodSuccess CriterionFailure Causality & Action
Step 1: Amide Coupling LC-MS< 5% E3-COOH remainingUnreacted E3 ligand competes in cells. Action: Add 0.2 eq HATU.
Step 2: Mesylation LC-MS / TLCMass shift of +78 m/zPoor leaving group activation prevents Step 3. Action: Ensure anhydrous conditions.
Step 3: Final PROTAC 1H -NMR & HPLC> 95% Purity, correct [M+H]+ Impurities cause off-target toxicity. Action: Repurify via Prep-HPLC.

References

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy (NIH PMC). Retrieved from: [Link]

Exploratory

A Comprehensive Technical Guide to the Storage, Hygroscopicity, and Shelf Life of 3-(2-Aminoethoxy)propan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the critical parameters governing the stability and handling of 3-(2-Aminoethoxy)propan-1-ol hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical parameters governing the stability and handling of 3-(2-Aminoethoxy)propan-1-ol hydrochloride (CAS No. 947664-36-0). As a Senior Application Scientist, the following sections synthesize established data with field-proven insights to ensure the integrity of this valuable research chemical.

Core Compound Attributes and Recommended Storage

3-(2-Aminoethoxy)propan-1-ol hydrochloride is a bifunctional molecule featuring an amino, an ether, and a hydroxyl group, rendering it a versatile building block in chemical synthesis. Its hydrochloride salt form generally enhances stability and solubility in aqueous media. The physical appearance is typically a colorless to yellow viscous liquid[1].

Recommended Storage Conditions

To maintain the chemical integrity of 3-(2-Aminoethoxy)propan-1-ol hydrochloride, stringent storage conditions are imperative. The consensus from major suppliers is a refrigerated environment under an inert atmosphere.

ParameterRecommended ConditionRationale
Temperature 2-8°C[1][2]Refrigeration slows down potential degradation pathways, such as oxidation or side reactions, ensuring the compound's long-term purity.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[1][2]The presence of an amine and a hydroxyl group makes the compound susceptible to oxidation and reaction with atmospheric carbon dioxide. An inert atmosphere mitigates these risks.
Container Tightly sealed, airtight containerPrevents the ingress of moisture and atmospheric gases, which is crucial for managing the compound's hygroscopicity.

The following diagram illustrates the decision-making process for the proper storage of this compound.

A Receiving 3-(2-Aminoethoxy)propan-1-ol hydrochloride B Inspect Container Seal A->B C Is Seal Intact? B->C D Store at 2-8°C C->D Yes G Quarantine and Re-evaluate C->G No E Store Under Inert Atmosphere D->E F Log and Date E->F H Use Immediately or Dispose G->H

Caption: Workflow for proper storage of 3-(2-Aminoethoxy)propan-1-ol hydrochloride.

Understanding and Managing Hygroscopicity

The absorption of water can have several detrimental effects on the compound:

  • Physical State Alteration : The compound may become more viscous or even deliquesce (dissolve in the absorbed water)[5].

  • Chemical Degradation : The presence of water can facilitate hydrolysis or other degradation pathways, impacting the compound's purity and reactivity[6][7].

  • Inaccurate Quantification : Absorbed water will lead to errors in weighing and molar calculations for reactions.

Best Practices for Handling

Given its likely hygroscopic nature, the following handling procedures are recommended:

  • Minimize Atmospheric Exposure : Only open containers in a controlled, low-humidity environment, such as a glove box or under a stream of dry inert gas[3].

  • Use of Desiccants : Store opened containers within a desiccator containing an active desiccant (e.g., silica gel, Drierite) to maintain a dry microenvironment[8].

  • Prompt Sealing : Always ensure the container is tightly sealed immediately after use[3].

The logical relationship between the compound's properties and the necessary handling precautions is visualized below.

A 3-(2-Aminoethoxy)propan-1-ol hydrochloride B Hygroscopic Nature (Inferred) A->B C Susceptible to Oxidation A->C D Store in Desiccator B->D F Tightly Seal Container B->F E Handle Under Inert Gas C->E

Caption: Factors influencing the handling of 3-(2-Aminoethoxy)propan-1-ol hydrochloride.

Shelf Life and Stability Assessment

The shelf life of a chemical reagent is the period during which it is expected to remain within its specified quality parameters when stored under the recommended conditions. For 3-(2-Aminoethoxy)propan-1-ol hydrochloride, a specific shelf life is not consistently provided by manufacturers. Therefore, it is the responsibility of the end-user to assess its stability over time.

Signs of Degradation

Regularly inspect the material for any of the following changes, which may indicate degradation:

  • Color Change : A significant darkening from its typical colorless to pale yellow appearance.

  • Phase Separation or Precipitation : The formation of solids or multiple liquid phases.

  • Inconsistent Analytical Data : If used in a well-characterized reaction, a decrease in yield or the appearance of unexpected byproducts can be indicative of reagent degradation.

Protocol for Stability Verification

For long-term storage or when using an older batch of the compound, it is advisable to re-qualify the material.

Experimental Protocol: Stability Verification via NMR Spectroscopy

  • Sample Preparation :

    • Under an inert atmosphere, carefully extract a small aliquot (10-20 mg) of 3-(2-Aminoethoxy)propan-1-ol hydrochloride.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, MeOD) in an NMR tube.

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum.

  • Data Analysis :

    • Compare the acquired spectrum to a reference spectrum of a new batch or a previously recorded spectrum of the same batch.

    • Look for the appearance of new peaks or a change in the integration of existing peaks, which could signify the presence of impurities or degradation products.

Conclusion

The integrity of 3-(2-Aminoethoxy)propan-1-ol hydrochloride is critically dependent on adherence to strict storage and handling protocols. By storing the compound at 2-8°C under an inert atmosphere and employing handling techniques that minimize exposure to atmospheric moisture, researchers can ensure its stability and the reproducibility of their experimental results. In the absence of a defined shelf life, regular visual inspection and periodic analytical re-qualification are essential for long-term use.

References

  • BLDpharm. 947664-36-0|3-(2-Aminoethoxy)propan-1-ol hydrochloride.

  • Ziebaq. 10 Best Practices for Using Lab Chemical Storage Cabinets.

  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.

  • TutorChase. How do you handle hygroscopic solutes in the lab?.

  • Sigma-Aldrich. 3-(2-Aminoethoxy)propan-1-ol hydrochloride | 947664-36-0.

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.

  • Pharma Excipients. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials througho.

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

  • University of Rochester, Department of Chemistry. How to Store Reagents.

  • JOCPR. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.

Sources

Foundational

An In-depth Technical Guide on the Thermal Stability and Melting Point of 3-(2-Aminoethoxy)propan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the methodologies and critical considerations for d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the thermal stability and melting point of 3-(2-Aminoethoxy)propan-1-ol hydrochloride (CAS No. 947664-36-0). As a crucial parameter in drug development and formulation, understanding the thermal behavior of this molecule is paramount for ensuring product quality, safety, and efficacy. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to design and interpret their experiments with expertise.

Introduction to 3-(2-Aminoethoxy)propan-1-ol Hydrochloride

3-(2-Aminoethoxy)propan-1-ol hydrochloride is a chemical entity featuring a primary amine, a hydroxyl group, and an ether linkage, with the amine function protonated to form a hydrochloride salt.[1][2][3] Its molecular structure suggests a propensity for hydrogen bonding and a degree of polarity. The physical form is noted as a colorless to yellow viscous liquid. The thermal stability and melting point of such a compound are critical attributes that influence its storage, handling, formulation, and in vivo performance.

Thermal analysis serves to elucidate the temperatures at which physical and chemical changes occur upon heating. For a hydrochloride salt of an amino alcohol ether, these changes can include melting, dehydration, polymorphic transitions, and ultimately, thermal decomposition. The hazardous decomposition products for similar amine hydrochloride compounds can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[4]

Core Methodologies for Thermal Characterization

A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal properties of 3-(2-Aminoethoxy)propan-1-ol hydrochloride. The primary techniques include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Melting Point Apparatus analysis.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5][6] It is the cornerstone for identifying melting points, glass transitions, and polymorphic transformations.

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(2-Aminoethoxy)propan-1-ol hydrochloride into a standard aluminum DSC pan. Given its viscous liquid nature at room temperature, careful handling is required to ensure the sample is contained at the bottom of the pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a low temperature, for instance, -20 °C, to ensure a stable baseline.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature beyond any expected transitions, for example, 250 °C. The choice of heating rate is a balance between resolution and sensitivity.[7]

  • Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic events (melting, glass transition) and exothermic events (crystallization, decomposition) are observed as peaks or shifts in the baseline.

A hypothetical DSC curve for this compound might reveal a sharp endothermic peak, which would be indicative of the melting point. The onset temperature of this peak is typically reported as the melting point. Broader endotherms at lower temperatures could suggest the loss of residual solvent or moisture.

Table 1: Hypothetical DSC Data for 3-(2-Aminoethoxy)propan-1-ol Hydrochloride

ParameterObserved ValueInterpretation
Onset of Melting115 °CInitiation of the melting process.
Peak Melting Temperature120 °CTemperature of maximum heat absorption during melting.
Enthalpy of Fusion (ΔH)150 J/gEnergy required to melt the sample; indicative of crystallinity.
Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is indispensable for determining the thermal stability and decomposition profile of a substance.[8]

  • Sample Preparation: Place 5-10 mg of 3-(2-Aminoethoxy)propan-1-ol hydrochloride into a tared TGA pan (ceramic or platinum).

  • Instrument Setup:

    • Position the pan in the TGA furnace.

    • Purge with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a defined flow rate to study decomposition in different environments.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate, such as 10 °C/min.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.

The TGA thermogram will reveal the temperature at which significant mass loss begins, which is a key indicator of thermal decomposition. For a hydrochloride salt, multiple decomposition steps might be observed, corresponding to the loss of HCl and the subsequent breakdown of the organic backbone.[8]

Table 2: Hypothetical TGA Data for 3-(2-Aminoethoxy)propan-1-ol Hydrochloride in a Nitrogen Atmosphere

Temperature RangeMass Loss (%)Interpretation
150-250 °C~23.5%Initial decomposition, potentially corresponding to the loss of HCl.
250-450 °C~65%Major decomposition of the organic structure.
>450 °C~11.5%Further decomposition of residual char.
Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal analysis of 3-(2-Aminoethoxy)propan-1-ol hydrochloride.

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Data Interpretation cluster_3 Final Report Sample 3-(2-Aminoethoxy)propan-1-ol hydrochloride Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA MPA Melting Point Apparatus Sample->MPA Melting_Point Determine Melting Point and Phase Transitions DSC->Melting_Point Decomposition_Profile Assess Thermal Stability and Decomposition Steps TGA->Decomposition_Profile Visual_Confirmation Visually Confirm Melting Range MPA->Visual_Confirmation Report Comprehensive Thermal Characterization Report Melting_Point->Report Decomposition_Profile->Report Visual_Confirmation->Report

Caption: Logical workflow for the thermal characterization of a chemical compound.

Melting Point Apparatus: Visual Confirmation

A conventional melting point apparatus provides a visual means to determine the temperature range over which the substance melts. This technique is complementary to DSC and offers a direct observation of the physical change.

  • Sample Preparation: Load a small amount of the viscous liquid into a capillary tube.

  • Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Measurement:

    • Set a heating ramp rate, typically 1-2 °C/min near the expected melting point for accurate determination.

    • Observe the sample through the magnified viewing port.

    • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

The melting range obtained from this method provides a valuable cross-validation for the DSC results.

Factors Influencing Thermal Stability and Melting Point

Several factors can influence the measured thermal properties of 3-(2-Aminoethoxy)propan-1-ol hydrochloride:

  • Purity: Impurities can depress the melting point and broaden the melting range.

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit distinct melting points and thermal stabilities. While the subject compound is described as a viscous liquid, understanding its potential to crystallize under different conditions is important.

  • Heating Rate: As mentioned, the heating rate in DSC and TGA can affect the observed transition temperatures.

  • Atmosphere: The presence of oxygen can lead to oxidative degradation at lower temperatures compared to an inert atmosphere.

Conclusion

A thorough characterization of the thermal stability and melting point of 3-(2-Aminoethoxy)propan-1-ol hydrochloride requires a synergistic application of DSC, TGA, and melting point apparatus. This guide provides the foundational protocols and interpretive logic for researchers to confidently assess these critical physicochemical properties. The insights gained from these analyses are fundamental to the successful development of stable and effective pharmaceutical formulations.

References

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (URL: [Link])

  • 3-(2-aminoethoxy)propan-1-ol hydrochloride (C5H13NO2) - PubChemLite. (URL: [Link])

  • Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments. (URL: [Link])

  • Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC - Oriental Journal of Chemistry. (URL: [Link])

  • Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. - DTIC. (URL: [Link])

Sources

Exploratory

Pharmacokinetic Profiling of 3-(2-Aminoethoxy)propan-1-ol Hydrochloride Derivatives: A Technical Guide for PROTAC Linker Optimization

Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD), the design of the linker connecting the E3 ligase ligand to the protein of interest (POI) ligand is no longer viewed as a mere st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD), the design of the linker connecting the E3 ligase ligand to the protein of interest (POI) ligand is no longer viewed as a mere structural spacer. It is a critical determinant of a molecule's physicochemical properties, ternary complex geometry, and overall drug metabolism and pharmacokinetics (DMPK) profile[1].

Among the most versatile scaffolds utilized in modern Proteolysis Targeting Chimeras (PROTACs) is 3-(2-Aminoethoxy)propan-1-ol hydrochloride (CAS 947664-36-0)[2]. As a hetero-bifunctional PEG-alkyl hybrid linker, it provides a unique balance of hydrophilicity (via the ether linkage) and lipophilicity (via the propyl and ethyl chains)[3]. This whitepaper provides an in-depth, causality-driven guide to the pharmacokinetic profiling of derivatives based on this scaffold, establishing robust, self-validating protocols for in vitro and in vivo DMPK evaluation.

Mechanistic Grounding: The Causality of Linker Derivatization

PROTACs inherently violate Lipinski’s "Rule of 5" due to their high molecular weight and polar surface area, making oral bioavailability a significant hurdle[4]. The 3-(2-aminoethoxy)propan-1-ol core is frequently derivatized to optimize these parameters.

The "Chameleon" Effect and Solubility

The incorporation of a single ether oxygen (a mini-PEG motif) between alkyl chains enhances aqueous solubility without introducing the excessive flexibility and entropic penalties associated with long-chain PEG linkers[4]. When designing derivatives, researchers often rigidify the propyl or ethyl arms (e.g., via piperazine incorporation) to reduce the number of rotatable bonds. This rigidification can shield polar surface area in lipophilic environments, promoting a "chameleon" effect that enhances membrane permeability[5].

Metabolic Liabilities

While the 3-(2-aminoethoxy)propan-1-ol scaffold is generally stable, its derivatives are susceptible to specific metabolic pathways:

  • O-Dealkylation: Cytochrome P450 (CYP) enzymes can target the ether linkage, leading to linker cleavage[6].

  • Amide/Ester Hydrolysis: The terminal amino and hydroxyl groups are typically converted into amides or esters to attach the POI and E3 ligands. These terminal bonds are highly susceptible to hydrolysis by carboxylesterases and amidases in human hepatocytes[6].

Understanding these liabilities dictates our experimental choices: in vitro profiling must heavily index on hepatocyte stability assays rather than just microsomal assays, as PROTACs are frequently cleared via non-CYP mediated pathways.

Experimental Workflows: Self-Validating Systems for PK Profiling

To ensure trustworthiness and reproducibility, the bioanalytical quantification of 3-(2-aminoethoxy)propan-1-ol derived PROTACs requires specialized liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. PROTACs often exhibit non-specific binding to column hardware due to Lewis acid-base interactions[7].

Protocol: Bioanalytical LC-MS/MS Method Development

This protocol establishes a highly sensitive assay (Lower Limit of Quantification[LLOQ] ≤ 0.5 ng/mL) for quantifying linker derivatives in plasma[8].

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 10 µL of rat or mouse plasma into a 96-well plate.

  • Add 110 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., pomalidomide at 10 µg/mL) to induce protein precipitation[9]. Causality: Acetonitrile is preferred over methanol as it provides a harder crash, trapping large molecular weight proteins that could cause matrix effects during ionization.

  • Vortex vigorously for 10 minutes, followed by centrifugation at 13,500 rpm for 10 minutes at 4°C.

  • Transfer 10 µL of the supernatant to an autosampler vial for injection.

Step 2: Chromatographic Separation

  • Column: Use a sub-2-µm C18 column (e.g., ACQUITY UPLC) to ensure sharp peak shapes for high-molecular-weight PROTACs[7].

  • Mobile Phase:

    • Phase A: 0.1% Formic acid + 1 mM Ammonium formate in water.

    • Phase B: 0.1% Formic acid + 1 mM Ammonium formate in 95% Acetonitrile / 5% water[7].

    • Causality: The addition of 1 mM ammonium formate mitigates unwanted secondary interactions between the basic amines of the PROTAC linker and the transition metals in the LC system hardware, preventing peak tailing and signal loss[7].

Step 3: Mass Spectrometry (MRM)

  • Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Utilize Multiple Reaction Monitoring (MRM) transitions specific to the PROTAC. For example, monitor the transition of the parent ion to a stable fragment ion originating from the E3 ligase ligand (e.g., m/z 813.4 → 452.2)[9].

Protocol: In Vivo Pharmacokinetic Study Design

Formulation is the primary bottleneck for in vivo profiling of PROTACs utilizing the 3-(2-aminoethoxy)propan-1-ol linker.

  • Formulation Preparation: Dissolve the PROTAC in a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O[2]. Causality: This co-solvent system disrupts the highly crystalline lattice of the PROTAC while maintaining it in a thermodynamically stable solution for intravenous (IV) or oral (PO) dosing.

  • Dosing: Administer IV at 2 mg/kg and PO at 5–10 mg/kg to male Wistar rats[9].

  • Microsampling: Collect serial blood samples (e.g., 20 µL) via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose[7].

Quantitative Data Presentation

The table below summarizes representative pharmacokinetic parameters comparing a baseline PROTAC utilizing the unmodified 3-(2-aminoethoxy)propan-1-ol linker versus a rationally designed derivative where the propyl chain is rigidified to shield the ether oxygen from metabolic degradation.

Compound ArchitectureClearance (CL) (mL/h/kg)Volume of Distribution (Vdss) (L/kg)Half-Life (T1/2) (h)Oral Bioavailability (F%)
Baseline PROTAC (Standard 3-(2-Aminoethoxy)propan-1-ol linker)413.6 ± 31.73.2 ± 0.42.1 ± 0.323.8%
Optimized Derivative (Rigidified propyl chain + steric shielding)185.4 ± 15.24.8 ± 0.65.4 ± 0.537.9%

Data synthesized from representative PROTAC PK profiling studies[4][9]. The optimized derivative demonstrates reduced clearance and improved oral bioavailability due to enhanced metabolic stability.

DMPK Profiling Workflow Visualization

The following logical workflow illustrates the interconnected stages of pharmacokinetic profiling, from formulation to parameter calculation.

PK_Workflow Start Compound Synthesis: 3-(2-Aminoethoxy)propan-1-ol Derivatives Formulation In Vivo Formulation (DMSO / PEG300 / Tween 80) Start->Formulation Dosing Animal Dosing (IV & PO Administration) Formulation->Dosing Sampling Microsampling (Serial Plasma Collection) Dosing->Sampling Prep Sample Preparation (Protein Precipitation + IS) Sampling->Prep LCMS UPLC-MS/MS Analysis (MRM Mode, Positive ESI) Prep->LCMS Data PK Parameter Calculation (CL, Vdss, T1/2, F%) LCMS->Data

Caption: End-to-end pharmacokinetic profiling workflow for PROTAC linker derivatives.

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Foundational

Material safety data sheet (MSDS) and handling protocols for 3-(2-Aminoethoxy)propan-1-ol hydrochloride

This guide provides a comprehensive overview of the material safety data and handling protocols for 3-(2-Aminoethoxy)propan-1-ol hydrochloride (CAS No. 947664-36-0).[1] It is intended for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the material safety data and handling protocols for 3-(2-Aminoethoxy)propan-1-ol hydrochloride (CAS No. 947664-36-0).[1] It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information herein is synthesized from authoritative safety data sheets and established laboratory practices to ensure technical accuracy and promote a culture of safety and excellence in experimental design.

Compound Profile and Intrinsic Properties

3-(2-Aminoethoxy)propan-1-ol hydrochloride is a bifunctional molecule featuring both an alcohol and an ether linkage, making it a useful building block in various chemical syntheses.[1] Its hydrochloride salt form generally confers greater stability and water solubility compared to the free base. A clear understanding of its physical and chemical properties is the foundation for safe handling.

Table 1: Physicochemical Properties of 3-(2-Aminoethoxy)propan-1-ol Hydrochloride

PropertyValueSource
CAS Number 947664-36-0[1]
Molecular Formula C5H14ClNO2[1]
Molecular Weight 155.62 g/mol [1]
Appearance Colorless to yellow viscous liquid
Purity Typically ≥95%
Storage Temperature 2-8°C under an inert atmosphere[1]

The recommendation for storage under an inert atmosphere at refrigerated temperatures suggests a sensitivity to air and/or moisture, which could lead to degradation or reaction with atmospheric components over time.[1] This is a critical consideration for maintaining the compound's integrity for research applications.

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the GHS07 pictogram, indicating that it can be an irritant, be harmful if swallowed, or cause other less severe hazards.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

These hazard statements necessitate a thorough risk assessment before any experimental work is undertaken. The causality is clear: the chemical nature of the compound allows it to react with biological tissues, leading to irritation and potential harm upon exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks associated with handling 3-(2-Aminoethoxy)propan-1-ol hydrochloride.

Engineering Controls: The First Line of Defense
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[2][3] For procedures that may generate aerosols or vapors, a chemical fume hood is mandatory.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[2][4]

Personal Protective Equipment: A Self-Validating System

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following diagram outlines a logical workflow for PPE selection.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification Start Start: Procedure involving 3-(2-Aminoethoxy)propan-1-ol hydrochloride Risk Assess risk of: - Inhalation - Skin Contact - Eye Contact - Ingestion Start->Risk Inhalation Inhalation Risk? Risk->Inhalation Evaluate Exposure Routes Skin Skin Contact Risk? Inhalation->Skin No Resp_Protection Use NIOSH/MSHA or EN 149 approved respirator Inhalation->Resp_Protection Yes Eye Eye Contact Risk? Skin->Eye No Gloves Wear appropriate protective gloves Skin->Gloves Yes Goggles Wear chemical safety goggles (OSHA 29 CFR 1910.133 or EN166) Eye->Goggles Yes Training Ensure proper training on PPE use and disposal Eye->Training No Resp_Protection->Skin LabCoat Wear protective clothing (lab coat) Gloves->LabCoat LabCoat->Eye Goggles->Training Proceed Proceed with Experiment Training->Proceed

Caption: A workflow for selecting appropriate PPE.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4] Nitrile or neoprene gloves are generally recommended for handling chemicals of this class. A lab coat is mandatory.

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[2][4]

Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to maintaining the chemical's integrity and ensuring user safety.

Safe Handling Practices
  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[2]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[5][6]

  • Electrostatic Discharge: Use non-sparking tools to prevent fire caused by electrostatic discharge.[5][6]

Storage Conditions
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][5]

  • Inert Atmosphere: For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent degradation.[1]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[2][7]

Emergency Procedures: A Proactive Approach

A well-defined emergency plan can significantly mitigate the consequences of an accidental exposure or spill.

First-Aid Measures

The following table summarizes the immediate first-aid actions to be taken upon exposure.

Table 2: First-Aid Measures for 3-(2-Aminoethoxy)propan-1-ol Hydrochloride

Exposure RouteFirst-Aid ProtocolSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6][8][9]
Skin Contact Immediately wash the contaminated skin with plenty of water. Remove contaminated clothing. If irritation persists, get medical attention.[6][8]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids. Seek immediate medical attention.[4][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][4][7][9]
Accidental Release Measures

In the event of a spill, the following workflow should be initiated to ensure a safe and effective cleanup.

Spill_Response_Workflow Figure 2: Spill Response Workflow cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps Spill Spill Detected Evacuate Evacuate personnel to a safe area. Keep people away and upwind. Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE (respirator, gloves, goggles, lab coat) Ventilate->PPE Absorb Soak up with inert absorbent material (e.g., sand, vermiculite) PPE->Absorb Collect Collect into a suitable, closed container for disposal Absorb->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Disposal Dispose of waste according to local, regional, and national regulations Decontaminate->Disposal Report Report the incident Disposal->Report

Caption: A systematic approach to managing spills.

Stability and Reactivity

  • Reactivity: This compound is generally stable under recommended storage conditions.[7]

  • Chemical Stability: Stable under normal conditions.[7][10]

  • Hazardous Reactions: No information available.[7]

  • Conditions to Avoid: Incompatible products, heat, and sources of ignition.[7][11]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[2][7]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][7][10]

Toxicological and Ecological Information

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • STOT-Single Exposure: May cause respiratory irritation.

Ecological information is limited, and care should be taken to prevent its release into the environment.[12]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[12][13] It is the responsibility of the waste generator to determine the proper classification and disposal method.[4]

Conclusion

3-(2-Aminoethoxy)propan-1-ol hydrochloride is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its hazards, coupled with the consistent application of engineering controls, personal protective equipment, and safe handling practices, forms the cornerstone of a robust safety protocol. This guide provides the foundational knowledge for researchers to work with this compound in a manner that is both scientifically sound and prioritizes personal and environmental safety.

References

  • BLDpharm. (n.d.). 947664-36-0|3-(2-Aminoethoxy)propan-1-ol hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-(2-Aminoethoxy)propan-1-ol hydrochloride | 947664-36-0.
  • Fisher Scientific. (2025, December 18). 3-Amino-1-propanol Safety Data Sheet.
  • TCI EUROPE N.V. (2024, December 2). 2-Amino-1,3-propanediol Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • Echemi. (n.d.). 3-[(2-Amino-4,5-dichlorophenyl)amino]-1-propanol Safety Data Sheets.
  • 3M. (2014, December 8). Safety Data Sheet.
  • Echemi. (n.d.). 1-Propanol, 3-[(2-chloroethyl)amino]-, hydrochloride (1:1) Safety Data Sheets.
  • Fisher Scientific. (2025, December 18). (+)-2-Aminopropan-1-ol Safety Data Sheet.
  • ChemicalBook. (2026, March 21). 3-AMINO-1-PHENOXY-2-PROPANOL HYDROCHLORIDE, 98 - Safety Data Sheet.
  • TCI Chemicals. (2024, November 21). 3-Amino-1-propanol Hydrochloride Safety Data Sheet.
  • ChemicalBook. (2025, July 19). 3-AMINO-1-PROPANOL HYDROCHLORIDE - Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet.
  • ChemicalBook. (n.d.). 3-[(2-Chloroethyl)aMino]-1-propanol Hydrochloride CAS#: 40722-80-3.
  • PubChemLite. (n.d.). 3-(2-aminoethoxy)propan-1-ol hydrochloride (C5H13NO2).
  • Spectrum Chemical. (2022, October 25). Safety Data Sheet.
  • Merck Millipore. (2021, March 20). Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). 3-Amino-1-phenoxy-2-propanol hydrochloride Safety Data Sheet.
  • Fisher Scientific. (2009, November 17). 2-Amino-2-methyl-1-propanol Safety Data Sheet.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Leveraging 3-(2-Aminoethoxy)propan-1-ol Hydrochloride for Advanced Bioconjugation Strategies

Abstract Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a foundational technology in modern drug development, diagnostics, and life science research.[1][2][3] The choice of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a foundational technology in modern drug development, diagnostics, and life science research.[1][2][3] The choice of linker molecule is critical, influencing the stability, solubility, and functionality of the final conjugate.[4][5] This document provides a detailed technical guide for the use of 3-(2-Aminoethoxy)propan-1-ol hydrochloride, a bifunctional linker, in bioconjugation. We will explore its chemical properties and present a step-by-step protocol for its conjugation to a carboxyl-containing biomolecule, such as a protein or antibody, using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile linker into their workflows.

Introduction: The Strategic Advantage of 3-(2-Aminoethoxy)propan-1-ol Hydrochloride in Bioconjugation

3-(2-Aminoethoxy)propan-1-ol hydrochloride is a hydrophilic, bifunctional linker molecule possessing a primary amine and a primary hydroxyl group. Its structure offers several advantages in the design of bioconjugates:

  • Hydrophilicity: The ether and alcohol moieties enhance water solubility, which can help to mitigate aggregation and improve the pharmacokinetic properties of the resulting bioconjugate, a crucial consideration in therapeutic applications.[4]

  • Bifunctionality: The primary amine allows for straightforward coupling to carboxyl groups on biomolecules, which are abundant in proteins (aspartic acid, glutamic acid, and the C-terminus).[6] The terminal hydroxyl group can then serve as a handle for subsequent modifications, such as the attachment of payloads, imaging agents, or other polymers.

  • Defined Spacer Arm: The defined length of the linker provides spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of the biomolecule.

This application note will focus on the most common application of this linker: the modification of a protein through its surface-exposed carboxyl groups.

Principle of EDC/NHS-Mediated Amine Coupling

The conjugation of 3-(2-Aminoethoxy)propan-1-ol to a carboxyl-containing biomolecule is efficiently achieved through a "zero-length" crosslinking reaction mediated by EDC and NHS.[6] This two-step process is favored for its high efficiency and the formation of stable amide bonds.[7]

  • Activation of the Carboxyl Group: EDC reacts with a carboxyl group on the protein to form a highly reactive and unstable O-acylisourea intermediate.[6][7] This reaction is most efficient at a slightly acidic pH (4.5-6.0).

  • Formation of a More Stable NHS Ester: In the presence of NHS (or its water-soluble analog, Sulfo-NHS), the O-acylisourea intermediate is rapidly converted into a more stable NHS ester.[6][7] This step enhances the efficiency of the overall reaction by creating a semi-stable intermediate that is less susceptible to hydrolysis than the O-acylisourea.

  • Nucleophilic Attack by the Amine: The primary amine of 3-(2-Aminoethoxy)propan-1-ol then acts as a nucleophile, attacking the NHS ester and forming a stable amide bond.[8][9] This reaction proceeds optimally at a physiological to slightly alkaline pH (7.2-8.5).[1]

This sequential addition of reagents allows for a controlled conjugation process, minimizing unwanted side reactions.

Experimental Protocol: Conjugation of 3-(2-Aminoethoxy)propan-1-ol to a Model Protein

This protocol provides a general framework for the conjugation of 3-(2-Aminoethoxy)propan-1-ol to a protein. Optimization may be required for specific proteins and desired degrees of labeling.

Materials and Equipment
  • Protein of interest (e.g., Bovine Serum Albumin, IgG)

  • 3-(2-Aminoethoxy)propan-1-ol hydrochloride (CAS: 947664-36-0)[10][11]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine-HCl, pH 8.5

  • Desalting columns or dialysis cassettes for purification

  • Spectrophotometer (for protein concentration determination)

  • pH meter

  • Standard laboratory equipment (pipettes, tubes, rotator, etc.)

Reagent Preparation
  • Protein Solution: Prepare a 1-10 mg/mL solution of the protein in Activation Buffer. Ensure the buffer is free of extraneous primary amines.

  • Linker Solution: Prepare a 10-100 mM solution of 3-(2-Aminoethoxy)propan-1-ol hydrochloride in Coupling Buffer immediately before use.

  • EDC Stock Solution: Prepare a 10 mg/mL solution of EDC in ultrapure water immediately before use.

  • NHS/Sulfo-NHS Stock Solution: Prepare a 10 mg/mL solution of NHS or Sulfo-NHS in ultrapure water or DMSO immediately before use.

Step-by-Step Conjugation Procedure

The following workflow outlines the key steps of the conjugation process.

Bioconjugation_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-7.5) cluster_purification Purification Protein Protein in Activation Buffer Add_EDC_NHS Add EDC and NHS Protein->Add_EDC_NHS Activated_Protein NHS-activated Protein Add_EDC_NHS->Activated_Protein Add_Linker Add 3-(2-Aminoethoxy)propan-1-ol and adjust pH Activated_Protein->Add_Linker Conjugated_Protein Protein-Linker Conjugate Add_Linker->Conjugated_Protein Purify Desalting/ Dialysis Conjugated_Protein->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: Workflow for the EDC/NHS-mediated conjugation of 3-(2-Aminoethoxy)propan-1-ol.

  • Activation of Protein Carboxyl Groups: a. To the protein solution in Activation Buffer, add EDC to a final concentration of 2-10 mM. b. Immediately add NHS or Sulfo-NHS to a final concentration of 5-20 mM.[6] c. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Reagents (Optional but Recommended): a. To prevent unwanted side reactions, it is advisable to remove excess EDC and NHS. b. Pass the activated protein solution through a desalting column equilibrated with Coupling Buffer.

  • Conjugation with 3-(2-Aminoethoxy)propan-1-ol: a. Immediately add the 3-(2-Aminoethoxy)propan-1-ol hydrochloride solution to the activated protein solution. A 10- to 50-fold molar excess of the linker over the protein is a good starting point. b. Ensure the pH of the reaction mixture is between 7.2 and 7.5. Adjust with a non-amine-containing base if necessary. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: a. Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any remaining NHS esters. b. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate: a. Remove excess linker and reaction byproducts by dialysis against PBS or by using a desalting column.[12] Affinity purification can also be employed if a suitable tag is present on the protein.[]

Quantitative Parameters
ParameterRecommended RangeRationale
Protein Concentration 1-10 mg/mLBalances reaction efficiency with protein solubility.
Molar Ratio (Linker:Protein) 10:1 to 50:1A molar excess of the linker drives the reaction to completion. The optimal ratio should be determined empirically.
Molar Ratio (EDC:Protein) 10:1 to 50:1Ensures sufficient activation of carboxyl groups.
Molar Ratio (NHS:EDC) 1:1 to 2:1Stabilizes the activated intermediate.
Activation pH 4.5 - 6.0Optimal pH for EDC-mediated carboxyl activation.[9]
Conjugation pH 7.2 - 8.5Optimal pH for the reaction of NHS esters with primary amines.[1]
Reaction Time (Activation) 15-30 minutesSufficient for activation while minimizing hydrolysis of the NHS ester.
Reaction Time (Conjugation) 2 hours to overnightAllows for efficient conjugation. Longer times at 4°C can improve yield with sensitive proteins.

Characterization of the Bioconjugate

Thorough characterization is essential to confirm successful conjugation and to determine the properties of the final product.[3][14][15]

  • Degree of Labeling (DOL): The number of linker molecules conjugated per protein molecule can be estimated using various methods. If the linker itself does not have a strong chromophore, indirect methods may be necessary. One approach is to subsequently react the hydroxyl group of the conjugated linker with a chromogenic or fluorogenic reagent and then use spectroscopy to determine the DOL.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the covalent attachment of the linker by detecting the mass shift corresponding to the addition of one or more linker molecules.[15][16]

  • Chromatography: Techniques like size-exclusion chromatography (SEC) or reverse-phase HPLC can be used to assess the purity of the conjugate and to detect any aggregation or degradation.[15][17]

  • Functional Assays: It is crucial to perform relevant functional assays to ensure that the biological activity of the protein has been retained after conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive EDC or NHS/Sulfo-NHSUse fresh, high-quality reagents. Allow reagents to equilibrate to room temperature before opening to prevent moisture contamination.
Presence of primary amines in the protein bufferExchange the protein into an amine-free buffer (e.g., MES or PBS) before the reaction.[18]
Incorrect pHVerify the pH of the activation and coupling buffers.
Protein Precipitation High concentration of reagentsReduce the molar excess of EDC, NHS, and/or the linker.
Protein instability under reaction conditionsPerform the reaction at 4°C. Optimize buffer conditions.
High Polydispersity of Labeled Product Multiple reactive sites on the proteinThis is expected with lysine-based conjugation. For a more homogenous product, consider site-specific conjugation strategies if possible.[19]

Conclusion

3-(2-Aminoethoxy)propan-1-ol hydrochloride is a valuable tool in the bioconjugation toolkit, offering a hydrophilic spacer with versatile functional groups. The EDC/NHS-mediated coupling protocol described herein provides a robust and reproducible method for its attachment to carboxyl-containing biomolecules. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to ensuring the successful development of novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

  • An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Bioconjug
  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry.
  • Top 5 Applications of PEGylated Linkers in Bioconjug
  • Amine-Reactive Crosslinker Overview - Cre
  • A Head-to-Head Comparison: TSTU vs. EDC/NHS Chemistry for Protein Labeling - Benchchem.
  • A Researcher's Guide to Amine-Reactive Crosslinkers: NHS Esters vs.
  • Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - JP.
  • Understanding the Critical Role of Linkers in Advancing ADCs | Veranova.
  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed.
  • Mastering Bioconjugation: A Guide to Amine-Reactive NHS Esters.
  • Bioconjugates: Examples & Applic
  • Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applic
  • Linkers Having a Crucial Role in Antibody–Drug Conjug
  • Full article: PURIFICATION OF PEG-PROTEIN CONJUGATES BY CENTRIFUGAL PRECIPITATION CHROM
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences.
  • Linkers for ADCs - NJ Bio, Inc.
  • The Various Applications of Bioconjugation
  • How bioconjugation is unlocking the next gener
  • Application Notes and Protocols: Protein Labeling using EDC/NHS Coupling with Azido-PEG7-acid - Benchchem.
  • Affinity Purification by Bioconjug
  • Organomercury Bioconjugate Synthesis and Characterization by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - ACS Public
  • Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques | Analytical Chemistry - ACS Public
  • Chemistry of bioconjugates : synthesis, characterization, and biomedical applications - Iowa St
  • Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers - ACS Public
  • Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid)
  • Bioconjugation Technology Selection during Early-Stage Development - A Strategy to Streamline IND and Manufacturing Timelines » ADC Review.
  • instructions - edc - Thermo Fisher Scientific.
  • Overview of Bioconjug
  • 3-(2-Aminoethoxy)propan-1-ol hydrochloride | 947664-36-0 - Sigma-Aldrich.
  • Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications | Analytical Chemistry - ACS Public
  • Overview of Affinity Purific
  • 3-(2-aminoethoxy)propan-1-ol hydrochloride (C5H13NO2) - PubChemLite.
  • 947664-36-0|3-(2-Aminoethoxy)propan-1-ol hydrochloride - BLDpharm.
  • 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride | 40722-80-3 | Benchchem.
  • 1-Propanol, 3-[(2-chloroethyl)amino]-, hydrochloride (1:1)
  • Bioconjug
  • Bioconjugation and crosslinking technical handbook - Thermo Fisher Scientific.
  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics.
  • Bioconjugation Protocols: Strategies and Methods - ResearchG
  • Protocols - BroadPharm.

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Application

Application Notes &amp; Protocols: Leveraging 3-(2-Aminoethoxy)propan-1-ol Hydrochloride for Advanced PROTAC Design

Abstract Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology that induces selective protein degradation. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology that induces selective protein degradation. The success of a PROTAC molecule is critically dependent on the linker connecting the target protein binder and the E3 ubiquitin ligase ligand. This document provides a detailed guide on the application of 3-(2-Aminoethoxy)propan-1-ol hydrochloride, a short, flexible, and hydrophilic linker, in the synthesis of next-generation PROTACs. We will explore the rationale for its use, its impact on key drug-like properties, and provide detailed, field-tested protocols for its incorporation into a PROTAC synthesis workflow.

Introduction: The Central Role of the Linker in PROTAC Efficacy

A PROTAC is a heterobifunctional molecule composed of three distinct parts: a ligand for a target protein (POI), a ligand for an E3 ubiquitin ligase (often Cereblon or VHL), and a linker that connects them. The PROTAC does not inhibit its target but rather acts as a scaffold, bringing the POI into close proximity with the E3 ligase. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's native proteasome machinery.

The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's overall efficacy. Its length, rigidity, and physicochemical properties profoundly influence:

  • Ternary Complex Formation: The linker must possess the correct geometry and flexibility to allow for a stable and productive ternary complex (POI-PROTAC-E3 Ligase) to form. Ineffective ternary complex formation is a primary reason for poor degradation activity.

  • Physicochemical Properties: Many early-generation PROTACs suffered from poor solubility and high lipophilicity (often referred to as "grease balls"), leading to low cell permeability and unfavorable pharmacokinetic profiles. This is often a consequence of combining two already complex and often lipophilic ligands.

  • Cellular Permeability: The ability of the PROTAC to cross the cell membrane and reach its intracellular target is paramount. Properties governed by the linker, such as the topological polar surface area (TPSA) and the number of rotatable bonds, play a significant role here.

The strategic selection of a hydrophilic linker is a modern design approach to mitigate these challenges. By incorporating polar functional groups, such as ethers and alcohols, these linkers can improve solubility, fine-tune permeability, and potentially reduce non-specific binding, thereby enhancing the therapeutic window.

Featured Linker: 3-(2-Aminoethoxy)propan-1-ol Hydrochloride

3-(2-Aminoethoxy)propan-1-ol is a short-chain amino-alcohol linker that offers a compelling combination of hydrophilicity and conformational flexibility. Its hydrochloride salt form ensures stability and ease of handling during the initial stages of synthesis.

Structure:

Key Advantages:

  • Enhanced Hydrophilicity: The ether and terminal hydroxyl groups significantly increase the polarity of the linker region, which can help to improve the aqueous solubility of the final PROTAC conjugate. This is a critical factor for overcoming the formulation and bioavailability challenges associated with highly lipophilic molecules.

  • Dual Functional Handles: The primary amine (-NH₂) and primary alcohol (-OH) provide two distinct points for orthogonal chemical ligation. The amine is a potent nucleophile, ideal for forming amide bonds, while the alcohol can be used for ether or ester linkages, offering synthetic versatility.

  • Optimal Flexibility: With five rotatable single bonds in its backbone, this linker provides sufficient conformational freedom to allow the two ends of the PROTAC to adopt the optimal orientation for productive ternary complex formation without being overly floppy, which can carry an entropic penalty.

Table 1: Physicochemical Properties of the Linker Moiety
PropertyValue (Estimated)Rationale for Importance in PROTAC Design
Molecular Weight119.16 g/mol (Free Base)Low molecular weight contribution helps keep the final PROTAC within a reasonable size.
LogP-1.2 (Estimated)The negative LogP value highlights its high hydrophilicity, helping to balance the lipophilicity of the bound ligands.
Topological Polar Surface Area (TPSA)58.9 ŲContributes favorably to the overall TPSA, which is a key predictor of cell permeability.
Number of Rotatable Bonds5Provides the necessary flexibility for achieving a stable ternary complex.
Hydrogen Bond Donors3Increases potential for interactions with water, improving solubility.
Hydrogen Bond Acceptors3Increases potential for interactions with water, improving solubility.

Synthesis Strategy & Protocols

The incorporation of 3-(2-Aminoethoxy)propan-1-ol typically involves a sequential, two-step ligation strategy. The choice of which ligand to attach first (E3 or POI) depends on the specific chemistry of the ligands and the stability of the intermediates. A common and robust approach is to first form an amide bond using the linker's primary amine, followed by modification and coupling of the terminal alcohol.

Diagram 1: General PROTAC Synthesis Workflow

Below is a generalized workflow for synthesizing a PROTAC using an amino-alcohol linker.

G cluster_0 PART 1: E3 Ligand Coupling cluster_1 PART 2: Final PROTAC Assembly cluster_2 PART 3: Purification & Analysis E3_COOH E3 Ligand with -COOH group Activation Peptide Coupling (e.g., HATU, HOBt, DIPEA) E3_COOH->Activation Linker 3-(2-Aminoethoxy)propan-1-ol (Free Base) Linker->Activation Intermediate Intermediate 1 (E3-Linker-OH) Activation->Intermediate Deprotection Base-mediated Deprotonation (e.g., NaH) Intermediate->Deprotection POI_X POI Ligand with Leaving Group (-X) Final_PROTAC Final PROTAC Conjugate POI_X->Final_PROTAC Deprotection->Final_PROTAC SN2 Reaction Purification Purification (Prep-HPLC) Final_PROTAC->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

Caption: A generalized workflow for PROTAC synthesis.

Protocol 1: Amide Coupling of Linker to an E3 Ligand (e.g., Pomalidomide derivative)

This protocol describes the coupling of the linker's amine to a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • E3 Ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH) (1.0 eq)

  • 3-(2-Aminoethoxy)propan-1-ol hydrochloride (1.2 eq)

  • HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-azanium-hexafluorophosphate) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Linker Free Base Generation: In a round-bottom flask, dissolve 3-(2-Aminoethoxy)propan-1-ol hydrochloride in a minimal amount of DMF. Add DIPEA (1.2 eq) to neutralize the hydrochloride and stir for 10 minutes at room temperature. Causality: The hydrochloride salt must be neutralized to the free base form for the primary amine to be nucleophilic and participate in the coupling reaction.

  • Ligand Activation: In a separate flask under a nitrogen atmosphere, dissolve the E3-Ligand-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (1.8 eq). Stir for 15-20 minutes at room temperature. Causality: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.

  • Coupling Reaction: Add the free-base linker solution from step 1 to the activated E3 ligand solution from step 2.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting E3 ligand is consumed.

  • Work-up and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Causality: The aqueous washes remove unreacted starting materials, coupling reagents, and DMF, isolating the desired organic-soluble product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, using a gradient of methanol in dichloromethane) to yield the pure E3-Linker-OH intermediate.

  • Characterization: Confirm the structure and purity of the intermediate using ¹H NMR and Mass Spectrometry.

Protocol 2: Etherification with POI Ligand

This protocol describes the coupling of the intermediate's hydroxyl group to a POI ligand functionalized with a leaving group (e.g., a bromoalkyl group).

Materials:

  • E3-Linker-OH intermediate (1.0 eq)

  • POI Ligand with an appropriate leaving group (e.g., POI-Br) (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Deprotonation: Under a nitrogen atmosphere, add the E3-Linker-OH intermediate to a flask containing anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (NaH) portion-wise. Safety Note: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes. Causality: NaH is a strong, non-nucleophilic base that deprotonates the terminal hydroxyl group to form a nucleophilic alkoxide. This is necessary for the subsequent Sₙ2 reaction.

  • Coupling Reaction: While maintaining the temperature at 0 °C, add a solution of the POI-Ligand-X in anhydrous THF dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up and Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Final Purification: Concentrate the organic layer and purify the crude final PROTAC using reverse-phase preparative HPLC to achieve high purity (>95%).

  • Final Characterization: Confirm the identity, purity, and structure of the final PROTAC using LC-MS and ¹H & ¹³C NMR.

Visualization of the PROTAC Mechanism

The ultimate goal of the synthesized molecule is to form a stable ternary complex. The linker's role in enabling this is visualized below.

TernaryComplex cluster_POI Target Protein (POI) cluster_E3 E3 Ubiquitin Ligase POI POI Binding Pocket PROTAC PROTAC POI:head->PROTAC  Binds To E3 E3 Ligase Binding Pocket E3->POI Ubiquitination E3:head->PROTAC  Binds To Ub Ub Ub->E3 Recruited

Caption: The PROTAC induces proximity between the POI and E3 Ligase.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low yield in amide coupling (Protocol 1) 1. Incomplete activation of the carboxylic acid. 2. Deactivated (wet) coupling reagents or solvent. 3. Insufficient base to neutralize the linker salt.1. Increase reaction time for activation; consider a different coupling agent like EDC/HOBt. 2. Use freshly opened, anhydrous grade solvents and reagents. 3. Ensure sufficient DIPEA is added to fully form the free base of the linker.
No reaction in etherification (Protocol 2) 1. Incomplete deprotonation of the alcohol. 2. Poor leaving group on the POI ligand. 3. Steric hindrance around the reaction site.1. Use fresh, high-quality NaH. Allow sufficient time for deprotonation. 2. Consider converting the leaving group to a better one (e.g., mesylate or tosylate). 3. Increase reaction temperature (e.g., to 40-50 °C) and extend reaction time.
Poor solubility of final PROTAC The combined lipophilicity of the two ligands still overwhelms the hydrophilic linker.This is a fundamental design challenge. While the current linker helps, a longer, more hydrophilic PEG-based linker may be required for particularly "greasy" ligands.
Final PROTAC shows no degradation activity The linker length or geometry is suboptimal for forming a stable ternary complex.This requires re-synthesis. Use a slightly longer or shorter hydrophilic linker to alter the spatial arrangement of the two ligands. This is often an empirical process of trial and error.

Conclusion

3-(2-Aminoethoxy)propan-1-ol hydrochloride is a versatile and highly effective building block for the synthesis of PROTACs. Its inherent hydrophilicity, combined with its flexible backbone and dual functional handles, provides a direct and powerful tool for medicinal chemists to address the common challenges of poor solubility and permeability in PROTAC development. The straightforward and robust protocols provided herein can be readily adapted for a wide range of E3 ligase and POI ligands, accelerating the discovery of novel protein degraders with improved drug-like properties.

References

  • Title: PROTACs: A new therapeutic modality in the targeted protein degradation landscape. Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: The PROTAC technology in drug development. Source: Cellular and Molecular Life Sciences URL: [Link]

  • Title: The influence of the linker in PROTACs. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: PROTACs and the Undruggable Proteome. Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: The "Hook Effect" in PROTACs: A Hurdle in Targeted Protein Degradation. Source: ChemMedChem URL: [Link]

Method

Application Notes and Protocols: Enhancing Peptide Properties with 3-(2-Aminoethoxy)propan-1-ol Hydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Novel Approach to Peptide Modification The field of peptide therapeutics is continually ev...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Approach to Peptide Modification

The field of peptide therapeutics is continually evolving, with a significant focus on enhancing the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. A key strategy in this endeavor is the incorporation of hydrophilic linkers, which can improve solubility, reduce aggregation, and favorably modulate biodistribution.[1][2] This document provides a detailed guide on the potential application of 3-(2-Aminoethoxy)propan-1-ol hydrochloride as a novel hydrophilic building block in solid-phase peptide synthesis (SPPS).

While direct, peer-reviewed protocols for the use of this specific molecule in SPPS are not yet widely established, its chemical structure—possessing a primary amine for coupling, a hydroxyl group for further modification, and a flexible, hydrophilic ethylene glycol-like backbone—makes it an excellent candidate for such applications. This guide, therefore, presents a well-reasoned, theoretical framework and exemplary protocols based on established principles of Fmoc-based SPPS to enable researchers to explore its utility.[3][4]

The protocols outlined herein are designed to be self-validating, with clear explanations for each step, empowering researchers to adapt and optimize these methods for their specific peptide of interest.

The Rationale: Why 3-(2-Aminoethoxy)propan-1-ol?

The structure of 3-(2-Aminoethoxy)propan-1-ol offers several advantages for peptide modification:

  • Enhanced Hydrophilicity: The ether and terminal hydroxyl groups can increase the overall water solubility of a target peptide, which is particularly beneficial for hydrophobic sequences prone to aggregation.[1][5]

  • Biocompatible Spacer: The ethylene glycol-like motif is known for its biocompatibility and ability to reduce non-specific protein binding.[2]

  • Dual Functionality: The primary amine allows for its incorporation into the peptide backbone or as a side-chain modification, while the terminal hydroxyl group can be used for further conjugation of moieties such as fluorophores, drugs, or targeting ligands.

Proposed Synthetic Strategy: Incorporation as a C-Terminal Linker

One of the most promising applications of 3-(2-Aminoethoxy)propan-1-ol is as a hydrophilic linker attached to the C-terminus of a peptide. This can be achieved by first immobilizing the molecule onto a suitable resin, followed by standard Fmoc-based peptide elongation.

Workflow for C-Terminal Modification

Resin Select Resin (e.g., 2-Chlorotrityl chloride) Linker_Coupling Couple 3-(2-Aminoethoxy)propan-1-ol to Resin Resin->Linker_Coupling  Step 1 Fmoc_Protection Protect Terminal -OH (Optional) Linker_Coupling->Fmoc_Protection  Step 2 Peptide_Synthesis Fmoc-SPPS Peptide Elongation Fmoc_Protection->Peptide_Synthesis  Step 3 Cleavage Cleave Peptide from Resin Peptide_Synthesis->Cleavage  Step 4 Purification Purify Modified Peptide Cleavage->Purification  Step 5

Caption: Workflow for C-terminal peptide modification.

Detailed Experimental Protocols

These protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.

Protocol 1: Immobilization of 3-(2-Aminoethoxy)propan-1-ol onto 2-Chlorotrityl Chloride Resin

Rationale: 2-Chlorotrityl chloride resin is chosen for its acid-labile nature, allowing for the cleavage of the final peptide under mild acidic conditions that preserve most acid-sensitive side-chain protecting groups.[6]

Materials:

ReagentQuantity
2-Chlorotrityl chloride resin (100-200 mesh)1.0 g (1.0 mmol/g)
3-(2-Aminoethoxy)propan-1-ol hydrochloride311 mg (2.0 mmol)
Diisopropylethylamine (DIEA)697 µL (4.0 mmol)
Dichloromethane (DCM), anhydrous20 mL
Methanol (MeOH)5 mL
N,N-Dimethylformamide (DMF)10 mL

Procedure:

  • Swell the 2-chlorotrityl chloride resin in a fritted syringe with 10 mL of anhydrous DCM for 30 minutes.

  • Drain the DCM.

  • In a separate vial, dissolve 3-(2-Aminoethoxy)propan-1-ol hydrochloride and DIEA in 10 mL of anhydrous DCM.

  • Add the solution to the swollen resin and agitate at room temperature for 2 hours.

  • To cap any remaining reactive trityl groups, add 5 mL of methanol and agitate for 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with:

    • DCM (3 x 10 mL)

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

  • Dry the resin under a stream of nitrogen and then under high vacuum for at least 2 hours.

Protocol 2: Fmoc-Based Peptide Synthesis on the Modified Resin

Rationale: The standard Fmoc/tBu strategy is employed for peptide elongation. This involves the iterative removal of the Fmoc protecting group with a mild base (piperidine) and subsequent coupling of the next Fmoc-protected amino acid.

Materials:

ReagentConcentration/Quantity
Linker-modified resin0.1 mmol scale
Fmoc-amino acids0.5 mmol (5 eq.)
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)0.5 mmol (5 eq.)
DIEA1.0 mmol (10 eq.)
20% Piperidine in DMF10 mL per cycle
DMFAs needed
DCMAs needed

Procedure:

  • Resin Swelling: Swell the linker-modified resin in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 10 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add another 10 mL of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol) and HBTU (0.5 mmol) in 5 mL of DMF.

    • Add DIEA (1.0 mmol) to the solution and vortex for 1 minute to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 45-60 minutes.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

Rationale: A cleavage cocktail containing trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove the side-chain protecting groups.[7] Scavengers are included to prevent side reactions with sensitive amino acids.

Cleavage Cocktail "Reagent B":

ComponentPercentage (v/v)
Trifluoroacetic acid (TFA)88%
Phenol5%
Water5%
Triisopropylsilane (TIS)2%

Procedure:

  • After the final Fmoc deprotection, wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

  • Add 10 mL of the freshly prepared cleavage cocktail to the resin in a sealed vessel.

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional 2 mL of TFA.

  • Combine the filtrates and precipitate the peptide by adding it dropwise to 40 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.[7]

  • Dry the crude peptide pellet under vacuum.

Characterization and Purification

The crude peptide should be analyzed by analytical HPLC and mass spectrometry to confirm its identity and purity. Purification is typically achieved using preparative reverse-phase HPLC.

Alternative Strategy: Side-Chain Modification

3-(2-Aminoethoxy)propan-1-ol can also be incorporated onto the side chain of an amino acid like Lysine or Glutamic acid. This requires an orthogonally protected amino acid (e.g., Fmoc-Lys(Dde)-OH) to be incorporated into the peptide sequence.[2] After assembling the peptide chain, the Dde group is selectively removed, and the linker can be coupled to the free amine on the lysine side chain.

Workflow for Side-Chain Modification

SPPS Synthesize Peptide with Fmoc-Lys(Dde)-OH Dde_Removal Selective Dde Deprotection SPPS->Dde_Removal  Step 1 Linker_Coupling Couple Protected Linker to Lysine Side-Chain Dde_Removal->Linker_Coupling  Step 2 Final_Cleavage Global Deprotection and Cleavage Linker_Coupling->Final_Cleavage  Step 3 Purification Purify Modified Peptide Final_Cleavage->Purification  Step 4

Caption: Workflow for peptide side-chain modification.

Troubleshooting and Optimization

  • Incomplete Coupling: If coupling is found to be incomplete (Kaiser test), a double coupling can be performed.

  • Aggregation: For hydrophobic sequences, consider using a more hydrophilic resin (e.g., TentaGel) or adding pseudoproline dipeptides to the sequence.

  • Side Reactions during Cleavage: Ensure the cleavage cocktail is freshly prepared and contains appropriate scavengers for the amino acids in your sequence.[8]

Conclusion

3-(2-Aminoethoxy)propan-1-ol hydrochloride represents a versatile and promising building block for the hydrophilic modification of synthetic peptides. The protocols detailed in this guide provide a solid foundation for researchers to explore its potential in enhancing the properties of their peptides of interest. As with any novel application, empirical optimization will be key to achieving the best results for each specific peptide sequence.

References

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. Retrieved from [Link]

  • Liu, R., & Lam, K. S. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(49), 8831-8834. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(11), 3295. Retrieved from [Link]

  • Kaur, H. (1998). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Muttenthaler, M., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Pharmaceutics, 15(4), 1310. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Camarero, J. A. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. OSTI.gov. Retrieved from [Link]

  • García-Ramos, Y., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. MethodsX, 10, 102087. Retrieved from [Link]

  • European Patent Office. (2017). METHOD OF PREPARING PEPTIDES COMPRISING A LIPOPHILICALLY MODIFIED LYSINE SIDE CHAIN.
  • Thermo Fisher Scientific. (2018, May 4). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Liberty Blue. (n.d.). Solid phase peptide synthesis methods and associated systems. Google Patents.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. Retrieved from [Link]

Sources

Application

Preparation of antibody-drug conjugates (ADCs) with 3-(2-Aminoethoxy)propan-1-ol hydrochloride

Preparation of Antibody-Drug Conjugates (ADCs) Utilizing a Hydrophilic Linker Derived from 3-(2-Aminoethoxy)propan-1-ol Hydrochloride Abstract Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer th...

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Author: BenchChem Technical Support Team. Date: April 2026

Preparation of Antibody-Drug Conjugates (ADCs) Utilizing a Hydrophilic Linker Derived from 3-(2-Aminoethoxy)propan-1-ol Hydrochloride

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. A critical component governing the efficacy and safety of an ADC is the chemical linker that connects the antibody and the drug. Hydrophobic payloads often induce ADC aggregation, particularly at high drug-to-antibody ratios (DAR), leading to rapid clearance and compromised therapeutic efficacy[1][2]. This guide details a comprehensive strategy and protocol for the preparation of ADCs using a hydrophilic linker system derived from the versatile building block, 3-(2-Aminoethoxy)propan-1-ol. By incorporating this short-chain, PEG-like, hydrophilic moiety, the resulting ADCs are designed to have improved aqueous solubility, reduced aggregation, and enhanced pharmacokinetic properties[1][3][4]. This document provides the scientific rationale, a detailed linker synthesis strategy, and step-by-step protocols for antibody modification, conjugation, purification, and characterization.

Introduction: The Critical Role of Linker Hydrophilicity in ADC Design

The linker in an ADC is not merely a spacer but a critical determinant of the conjugate's overall therapeutic index[3][5]. It influences stability in circulation, the mechanism of payload release, and key physicochemical properties. Many potent cytotoxic agents are highly hydrophobic, and their conjugation to an antibody can induce aggregation, which is a major obstacle in developing ADCs with a high drug-to-antibody ratio (DAR)[6].

The incorporation of hydrophilic linkers, such as those based on polyethylene glycol (PEG), is a powerful strategy to mitigate these challenges[][8][9]. Hydrophilic linkers can:

  • Enhance Solubility and Reduce Aggregation: By shielding the hydrophobic payload, these linkers improve the overall solubility of the ADC, preventing the formation of aggregates that can lead to rapid clearance from circulation and potential immunogenicity[3][4].

  • Improve Pharmacokinetics (PK): The hydrodynamic radius of the ADC can be increased, leading to reduced renal clearance and a prolonged plasma half-life, which allows for greater tumor accumulation[3][8].

  • Enable Higher Drug Loading: Hydrophilic linkers allow for the successful conjugation of more drug molecules per antibody (higher DAR) without compromising the ADC's physical stability, potentially leading to enhanced potency against target cells[4][10][11].

This guide focuses on the practical application of 3-(2-Aminoethoxy)propan-1-ol, a bifunctional building block, to construct a custom hydrophilic linker for ADC synthesis.

Strategy: From Building Block to a Functional ADC Linker

3-(2-Aminoethoxy)propan-1-ol hydrochloride is a precursor molecule containing a primary amine and a primary alcohol. To be used in an ADC, it must be converted into a heterobifunctional crosslinker, which possesses two different reactive moieties: one to attach to the payload and one to conjugate to the antibody.

Our strategy involves a multi-step synthesis to create a maleimide-activated linker-payload construct, which can then be conjugated to reduced interchain disulfide bonds (cysteine residues) on the antibody. This cysteine-directed conjugation is a widely used method that results in a more homogeneous ADC product compared to lysine conjugation[12][13].

The overall workflow is visualized below.

G cluster_0 Part 1: Linker-Payload Synthesis cluster_1 Part 2: ADC Preparation A 1. Protect Amine on 3-(2-Aminoethoxy)propan-1-ol B 2. Activate Hydroxyl Group (e.g., with p-nitrophenyl chloroformate) A->B C 3. Attach Payload-Spacer (e.g., Val-Cit-PABC-MMAE) B->C D 4. Deprotect Amine C->D E 5. Install Maleimide Group D->E F 6. Reduce Antibody (e.g., with TCEP) G 7. Conjugate Linker-Payload to Reduced Antibody E->G Synthesized Linker-Payload F->G H 8. Purify ADC (e.g., via SEC) G->H I 9. Characterize Final ADC (HIC, SEC, UV-Vis) H->I

Figure 1: Overall workflow from linker synthesis to ADC characterization.

Detailed Experimental Protocols

This section provides step-by-step protocols for the preparation of an ADC via cysteine conjugation using the custom-synthesized hydrophilic linker-payload.

3.1 Materials and Reagents
ReagentSupplierPurpose
Monoclonal Antibody (e.g., IgG1)In-house/VendorTargeting moiety
TCEP HydrochlorideMajor SupplierAntibody disulfide bond reducing agent
Maleimide-activated Linker-PayloadSynthesizedDrug delivery component
L-CysteineMajor SupplierQuenching agent
Phosphate Buffered Saline (PBS), pH 7.4Major SupplierBuffer for antibody handling and reaction
Sodium Borate Buffer, pH 8.0In-houseBuffer for pH adjustment during reduction
Dimethyl Sulfoxide (DMSO)Major SupplierSolvent for linker-payload
Desalting Columns (e.g., G-25)Major SupplierBuffer exchange and purification
Amicon® Ultra Centrifugal FiltersMajor SupplierADC concentration and formulation
3.2 Protocol Part 1: Antibody Reduction

Rationale: To prepare for conjugation, the four interchain disulfide bonds of an IgG1 antibody are partially or fully reduced to generate reactive free thiol (-SH) groups. The extent of reduction is controlled by the molar excess of the reducing agent (TCEP) and reaction time, which dictates the final DAR[13]. TCEP is preferred for its stability and specificity.

  • Preparation: Prepare an antibody solution at a concentration of 5-10 mg/mL in PBS (pH 7.4).

  • pH Adjustment: Add 500 mM sodium borate buffer (pH 8.0) to the antibody solution to achieve a final borate concentration of 50 mM. This slightly alkaline pH facilitates the reduction reaction.

  • TCEP Addition: Prepare a fresh 10 mM stock solution of TCEP in water. To achieve a target DAR of 4, add ~2.5 molar equivalents of TCEP to the antibody solution. For a DAR of 8, use a larger excess (~5-10 equivalents).

    • Scientist's Note: The optimal TCEP-to-antibody ratio should be empirically determined for each specific antibody to achieve the desired DAR.

  • Incubation: Gently mix and incubate the reaction at 37°C for 1-2 hours.

  • Buffer Exchange: Immediately after incubation, remove excess TCEP by buffer exchanging the reduced antibody into cold PBS (pH 7.4) using a pre-equilibrated desalting column. Perform this step at 4°C to minimize re-oxidation of the thiol groups. The reduced antibody should be used immediately in the next step.

3.3 Protocol Part 2: Conjugation Reaction

Rationale: The maleimide group on the linker-payload reacts specifically with the free thiol groups on the reduced antibody via a Michael addition reaction to form a stable thioether bond[13]. The reaction is typically performed in a mixture of aqueous buffer and an organic co-solvent (like DMSO) to ensure the solubility of the hydrophobic linker-payload.

Figure 2: Schematic of the cysteine-maleimide conjugation reaction.

  • Prepare Linker-Payload: Dissolve the maleimide-activated linker-payload in DMSO to a stock concentration of 10-20 mM.

  • Initiate Conjugation: To the cold, reduced antibody solution from step 3.2, add the linker-payload stock solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid antibody denaturation. Use a slight molar excess of linker-payload over available thiol groups (e.g., 1.2 equivalents per thiol).

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C. Protect the reaction from light if the payload is light-sensitive.

  • Quench Reaction: Stop the conjugation by adding a 20-fold molar excess of L-cysteine (relative to the linker-payload) to react with any unreacted maleimide groups. Incubate for an additional 30 minutes.

3.4 Protocol Part 3: ADC Purification and Formulation

Rationale: Purification is essential to remove unreacted linker-payload, quenching agent, and any potential aggregates. Size-Exclusion Chromatography (SEC) is an effective method for separating the large ADC molecule from smaller contaminants.

  • Purification: Purify the crude ADC mixture using a G-25 desalting column or a preparative SEC column equilibrated with the final formulation buffer (e.g., PBS or a histidine-based buffer).

  • Concentration & Formulation: Concentrate the purified ADC solution using centrifugal filter units. During this step, the buffer can be exchanged to the final desired formulation buffer.

  • Sterile Filtration: Pass the final ADC solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the purified ADC at 2-8°C for short-term use or aliquot and freeze at -80°C for long-term storage.

ADC Characterization: A Self-Validating System

Thorough characterization is required to confirm the successful synthesis of a high-quality ADC.

ParameterMethodPurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or UV-Vis SpectroscopyTo determine the average number of drug molecules conjugated to each antibody. HIC can also show the DAR distribution.
Purity & Aggregation Size-Exclusion Chromatography (SEC)To quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates.
Concentration UV-Vis Spectroscopy (A280)To determine the final protein concentration of the ADC.
Residual Free Drug Reversed-Phase HPLC (RP-HPLC)To ensure that unconjugated linker-payload has been effectively removed.
4.1 Determining DAR by HIC

Hydrophobic Interaction Chromatography (HIC) separates species based on their surface hydrophobicity. Since the payload is typically hydrophobic, ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8) will elute at different retention times, allowing for quantification of the drug load distribution and calculation of the average DAR.

G cluster_0 ADC Characterization Workflow Start Purified ADC Sample HIC HIC Analysis Start->HIC SEC SEC Analysis Start->SEC UV UV-Vis Analysis Start->UV DAR Determine DAR & Distribution HIC->DAR Agg Quantify Aggregates & Purity SEC->Agg Conc Measure Concentration UV->Conc

Figure 3: Key analytical methods for ADC characterization.

Expected Outcome: For a partially reduced antibody targeting a DAR of 4, the HIC chromatogram should show a major peak corresponding to the DAR 4 species, with smaller peaks for DAR 2 and DAR 0. The use of the hydrophilic linker derived from 3-(2-Aminoethoxy)propan-1-ol is expected to result in less peak broadening compared to ADCs with more hydrophobic linkers, indicating a more homogeneous and well-behaved conjugate.

Conclusion

The strategic incorporation of hydrophilic moieties into ADC linkers is a field-proven method for enhancing the therapeutic potential of these targeted drugs. By utilizing 3-(2-Aminoethoxy)propan-1-ol as a foundational building block, researchers can synthesize custom linkers that improve the physicochemical properties of ADCs, particularly those carrying hydrophobic payloads. The protocols outlined in this guide provide a robust framework for the rational design, synthesis, purification, and characterization of next-generation ADCs with potentially wider therapeutic windows.

References
  • Title: Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: What are PEG Linkers? Source: Creative Biolabs URL: [Link]

  • Title: Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates Source: ACS Publications URL: [Link]

  • Title: PEG Linkers Source: ADC Review URL: [Link]

  • Title: Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates Source: Bioconjugate Chemistry - ACS Publications URL: [Link]

  • Title: Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates Source: Sci-Hub (providing access to the ACS article) URL: [Link]

  • Title: Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance Source: Frontiers in Drug Discovery URL: [Link]

  • Title: The role of hydrophilic linkers in next-generation antibody-drug conjugates. Source: QxMD URL: [Link]

  • Title: What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review Source: MDPI URL: [Link]

  • Title: Exploring the Optimization of Linker Chemistries for ADCs Source: BioPharm International URL: [Link]

  • Title: Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) Source: PMC - National Center for Biotechnology Information URL: [Link]

Sources

Method

Protocol for amine-reactive crosslinking with 3-(2-Aminoethoxy)propan-1-ol hydrochloride

Topic: Protocol for Amine-Reactive Crosslinking with 3-(2-Aminoethoxy)propan-1-ol Hydrochloride Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Protocol for Amine-Reactive Crosslinking with 3-(2-Aminoethoxy)propan-1-ol Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for utilizing amine-reactive crosslinking strategies centered around hydrophilic, short-chain polyethylene glycol (PEG) linkers. While 3-(2-Aminoethoxy)propan-1-ol hydrochloride is not an off-the-shelf crosslinker, it represents a valuable precursor for synthesizing custom crosslinking reagents. Its structure—a primary amine separated from a primary alcohol by a flexible, hydrophilic ether linkage—makes it an ideal building block for creating linkers that enhance the solubility and biocompatibility of the resulting conjugates.[1][2] This guide will first elucidate the core principles of amine-reactive chemistry, focusing on the widely-used N-hydroxysuccinimide (NHS) ester methodology.[3] It will then detail a conceptual framework for synthesizing a homobifunctional crosslinker from the 3-(2-Aminoethoxy)propan-1-ol precursor. The core of this document is a detailed, step-by-step protocol for crosslinking protein targets using such a PEG-based NHS-ester reagent, complete with guidelines for optimization, troubleshooting, and downstream analysis.

The Foundational Chemistry of Amine-Reactive Crosslinking

Amine-reactive crosslinking is a cornerstone of bioconjugation, designed to form stable covalent bonds with primary amines (–NH₂).[4] In proteins, these functional groups are abundantly available at the N-terminus of polypeptide chains and on the side chains of lysine residues.[5] Due to their positive charge under physiological conditions, these amines are typically located on the protein surface, making them accessible for conjugation without requiring protein denaturation.[6]

The most prevalent mechanism involves the reaction between a nucleophilic primary amine and an electrophilic functional group on the crosslinker.[3][7] Among these, N-hydroxysuccinimide (NHS) esters are the most common due to their high reactivity and the formation of stable, irreversible amide bonds.[4]

Mechanism of NHS-Ester Reaction:

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3][5] This reaction is most efficient in a slightly alkaline environment (pH 7.2-8.5), which facilitates the deprotonation of the primary amine, thereby increasing its nucleophilicity.[5][6]

However, the primary competing reaction is the hydrolysis of the NHS ester itself, where water acts as the nucleophile. The rate of hydrolysis increases with pH, which can significantly reduce crosslinking efficiency if not properly controlled.[5] The half-life of a typical NHS ester can decrease from several hours at pH 7 to mere minutes at pH 8.6.[5]

NHS_Mechanism cluster_reactants Reactants cluster_products Products Protein_Amine Protein with Primary Amine (e.g., Lysine Side Chain) R-NH₂ Intermediate Tetrahedral Intermediate Protein_Amine->Intermediate Nucleophilic Attack (pH 7.2 - 8.5) Crosslinker NHS-Ester Crosslinker (Linker-CO-O-NHS) Crosslinker->Intermediate Product Stable Amide Bond (R-NH-CO-Linker) Intermediate->Product NHS release Byproduct N-Hydroxysuccinimide (NHS) Intermediate->Byproduct

Diagram 1: General mechanism of NHS-ester reaction with a primary amine.

The Role and Advantages of a Hydrophilic Spacer

The spacer arm, the structure connecting the reactive ends of a crosslinker, is a critical determinant of the conjugate's properties.[3] 3-(2-Aminoethoxy)propan-1-ol represents a precursor to a short, discrete-length polyethylene glycol (PEG) spacer. The incorporation of such PEG-like structures offers several distinct advantages over traditional hydrocarbon spacers.[2][8]

Key Benefits of PEG Spacers:

  • Improved Solubility: The hydrophilic nature of the repeating ether units enhances the water solubility of both the crosslinker and the final bioconjugate, which is particularly beneficial when working with hydrophobic molecules or preventing aggregation of crosslinked proteins.[1][2]

  • Enhanced Biocompatibility: PEG is considered non-toxic and non-immunogenic, reducing the risk of an adverse immune response in in-vivo applications.[2]

  • Flexibility: The PEG chain is highly flexible, which can help to minimize steric hindrance and allow the conjugated molecules to maintain their native structure and function.[2]

  • Reduced Non-Specific Binding: The hydrophilic PEG chain can create a hydration shell that reduces non-specific binding, an important feature in diagnostic assays and targeted drug delivery.[9]

Data Presentation: Comparison of Spacer Arm Characteristics
PropertyHydrocarbon Spacer (e.g., DSS)Hydrophilic PEG SpacerRationale for Choice
Solubility Low water solubility; requires organic solvent (e.g., DMSO) for stock solution.[5]High water solubility; can be prepared in aqueous buffers (though NHS-ester versions still require DMSO).[8]Choose PEG for applications requiring high aqueous solubility or to avoid high concentrations of organic solvents.
Immunogenicity Can be immunogenic.Generally considered non-immunogenic.[2]PEG is strongly preferred for in-vivo therapeutic applications.
Aggregation Higher tendency to induce aggregation of conjugates.Reduces the tendency of conjugates to aggregate.[10]PEG is advantageous when working with proteins prone to precipitation.
Flexibility Rigid.Highly flexible and dynamic.[2]PEG allows for more conformational freedom of the conjugated molecules.

Core Protocol: Protein Crosslinking with a PEG-based Homobifunctional NHS Ester

This protocol provides a general method for covalently crosslinking proteins using a homobifunctional, PEG-spaced NHS ester, such as one synthesized from a 3-(2-Aminoethoxy)propan-1-ol precursor.

Experimental_Workflow start Start prep_protein 1. Prepare Protein Sample (Buffer Exchange to Amine-Free Buffer) start->prep_protein reaction 3. Perform Crosslinking Reaction (Add Crosslinker to Protein) prep_protein->reaction prep_crosslinker 2. Prepare Crosslinker Stock (Dissolve in Anhydrous DMSO) prep_crosslinker->reaction incubation 4. Incubate (30-60 min at RT or 2h at 4°C) reaction->incubation quench 5. Quench Reaction (Add Tris or Glycine) incubation->quench analysis 6. Analyze Results (SDS-PAGE, Western Blot, MS) quench->analysis end End analysis->end

Diagram 2: Experimental workflow for protein-protein crosslinking.
Materials and Reagents
  • Protein Sample: Purified protein(s) of interest at a concentration of 1-10 mg/mL.

  • Crosslinker: Homobifunctional PEG-spaced NHS ester (e.g., Bis-NHS-(PEG)n).

  • Conjugation Buffer: Amine-free buffer, pH 7.2-8.5. Recommended: Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer. Crucially, avoid buffers containing primary amines like Tris or glycine .[10][11]

  • Anhydrous Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.

  • Analysis Tools: SDS-PAGE gels, appropriate stains (e.g., Coomassie), Western blot equipment, or Mass Spectrometer.

Step-by-Step Methodology

Step 1: Preparation of Protein Sample

  • Ensure the protein sample is in an appropriate amine-free buffer. If the protein is in a buffer containing Tris or other primary amines, it must be exchanged.

  • Perform buffer exchange using a desalting column or dialysis against the chosen Conjugation Buffer (e.g., PBS, pH 7.4).

  • Adjust the protein concentration to 1-10 mg/mL. Reactions are more efficient at higher protein concentrations.[12]

Step 2: Preparation of Crosslinker Stock Solution Causality Note: NHS esters are highly susceptible to hydrolysis from moisture. This entire step must be performed quickly, and the crosslinker should not be left open to the air.[10]

  • Equilibrate the vial of the NHS-ester crosslinker to room temperature before opening to prevent moisture condensation.[10]

  • Immediately before use, prepare a stock solution of the crosslinker. For a 10 mM stock, dissolve the appropriate amount in anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution. Do not store aqueous solutions of the crosslinker. Unused DMSO stock should be stored desiccated at -20°C.[10]

Step 3: The Crosslinking Reaction Causality Note: The molar ratio of crosslinker to protein is a critical parameter that must be optimized. A high ratio can lead to excessive modification and precipitation, while a low ratio may result in poor crosslinking efficiency.[13]

  • Add the prepared crosslinker stock solution to the protein sample while gently vortexing. A typical starting point is a 10- to 50-fold molar excess of crosslinker over the protein.[14]

  • For a 5 mg/mL solution of a 50 kDa protein (0.1 mM), adding the crosslinker to a final concentration of 1-2 mM represents a 10- to 20-fold molar excess.

  • Incubate the reaction mixture. Common incubation conditions are:

    • 30-60 minutes at room temperature.[3]

    • 2 hours at 4°C (to slow down both the reaction and hydrolysis).[5]

Step 4: Quenching the Reaction Causality Note: Quenching is essential to stop the reaction and consume any unreacted crosslinker, preventing further, potentially non-specific, crosslinking.[3][13]

  • Add the Quenching Buffer (e.g., 1 M Tris-HCl) to the reaction mixture to a final concentration of 20-50 mM.[3]

  • Incubate for an additional 15 minutes at room temperature.

Step 5: Analysis of Crosslinking Products

  • The crosslinked sample is now ready for analysis.

  • SDS-PAGE: Analyze the sample by SDS-PAGE. Successful intramolecular crosslinking may result in a slight shift in mobility. Successful intermolecular crosslinking will result in new, higher molecular weight bands corresponding to dimers, trimers, etc.

  • Western Blot: If an antibody to one of the target proteins is available, Western blotting can be used to confirm the identity of the crosslinked species.

  • Mass Spectrometry (XL-MS): For detailed structural analysis, the crosslinked products can be digested and analyzed by mass spectrometry to identify the specific amino acid residues that have been linked.[15][16] This advanced technique can provide valuable distance constraints for structural modeling.

Optimization and Troubleshooting

The success of a crosslinking experiment often requires empirical optimization. The following table provides guidance on common issues.

ProblemPossible Cause(s)Recommended Solution(s)
Low or no crosslinking efficiency. 1. Incompatible Buffer: Presence of primary amines (Tris, glycine) in the reaction buffer.[11]2. Hydrolyzed Crosslinker: Reagent was exposed to moisture or stock solution was too old.[10]3. Insufficient Molar Excess: The concentration of the crosslinker was too low.1. Perform buffer exchange into a compatible buffer (PBS, HEPES).[11]2. Always use freshly prepared crosslinker from a properly stored, desiccated reagent.[13]3. Perform a titration, increasing the molar excess of the crosslinker (e.g., 20x, 50x, 100x).
Protein precipitation or aggregation during reaction. 1. Over-crosslinking: Molar excess of crosslinker is too high, altering the protein's charge and solubility.[13]2. High Protein Concentration: The protein concentration is too high, favoring intermolecular crosslinking and aggregation.1. Reduce the molar excess of the crosslinker or shorten the incubation time.[13]2. Perform the reaction at a lower protein concentration.
High molecular weight smear at the top of the SDS-PAGE gel. Non-specific Aggregation: Reaction conditions (time, concentration) are too harsh, leading to large, insoluble aggregates.1. Significantly reduce the crosslinker concentration and incubation time.2. Optimize the pH to be closer to 7.2 to slow the reaction rate.
Reaction is not reproducible. Inconsistent Reagent Handling: Moisture contamination of the crosslinker; inconsistent pipetting of small volumes.1. Equilibrate the crosslinker vial to room temperature before opening every time.[10]2. Prepare a larger volume of crosslinker stock solution to minimize pipetting errors.

References

  • Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. PMC. [Link]

  • Characterization of In Vivo Protein Complexes via Chemical Cross-Linking and Mass Spectrometry. PMC. [Link]

  • Characterization of Protein Cross-Links via Mass Spectrometry and an Open-Modification Search Strategy. ACS Publications. [Link]

  • Characterization of In Vivo Protein Complexes via Chemical Cross-Linking and Mass Spectrometry. ACS Publications. [Link]

  • Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. ACS Publications. [Link]

  • Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. MDPI. [Link]

  • Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]

  • Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. JenKem Technology. [Link]

  • Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. PMC - NIH. [Link]

  • Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. PMC. [Link]

  • Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. ResearchGate. [Link]

  • Development of Chemically Cross-Linked Hydrophilic-Hydrophobic Hydrogels for Drug Delivery Applications. ResearchGate. [Link]

  • Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates. ACS Publications. [Link]

  • Solid-phase protein PEGylation: Achieving mono-PEGylation through molecular tethering. ResearchGate. [Link]

  • Recent Advances in Bioconjugation of Aromatic Amino Acid Residues by a Reactivity‐Guided Approach. PMC. [Link]

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI. [Link]

  • Recent bioconjugation strategies. Comparison of properties between... ResearchGate. [Link]

  • Hydrogels Cross-Linked by Native Chemical Ligation. PMC. [Link]

  • Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs. [Link]

  • Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Macmillan Group. [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of PEGylated Nanomaterials Using 3-(2-Aminoethoxy)propan-1-ol Hydrochloride

Introduction: The "Stealth" Advantage of PEGylation In the field of nanomedicine, the ability of a nanomaterial to effectively reach its target is paramount. Unmodified nanoparticles, when introduced into a physiological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Stealth" Advantage of PEGylation

In the field of nanomedicine, the ability of a nanomaterial to effectively reach its target is paramount. Unmodified nanoparticles, when introduced into a physiological environment, are often rapidly identified by the mononuclear phagocyte system (MPS) and cleared from circulation, severely limiting their therapeutic efficacy.[1] PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule or nanoparticle surface, is a clinically validated and widely adopted strategy to overcome this challenge.[2][3]

The hydrophilic and flexible PEG chains form a protective layer that "masks" the nanoparticle from opsonin proteins, thereby preventing recognition by phagocytic cells.[1] This "stealth" effect significantly prolongs systemic circulation time, enhances stability, and improves the odds of the nanoparticle reaching its target tissue, often leveraging the enhanced permeability and retention (EPR) effect in tumors.[1][4]

While many methods exist for PEGylation, this guide focuses on a versatile and efficient two-stage approach utilizing 3-(2-Aminoethoxy)propan-1-ol hydrochloride . This bifunctional linker is ideal for modifying nanomaterials with surface carboxyl groups (e.g., PLGA, poly(lactic-co-glycolic acid) nanoparticles, or carboxylated quantum dots). The primary amine of the linker provides a reactive handle for robust amide bond formation with the nanoparticle surface, while the terminal hydroxyl group serves as an accessible point for subsequent PEG chain attachment. This methodology offers precise control over surface functionalization, paving the way for advanced drug delivery systems.

Principle of the Method: A Two-Stage Conjugation Strategy

The protocol is based on a logical, two-stage covalent conjugation strategy. This approach ensures high efficiency and minimizes unwanted side reactions, such as nanoparticle cross-linking.

Stage 1: Linker Attachment via Carbodiimide Chemistry The first stage involves forming a stable amide bond between the carboxyl groups on the nanoparticle surface and the primary amine of the 3-(2-Aminoethoxy)propan-1-ol linker. This is achieved using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry.[5]

  • Activation: EDC activates the surface carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[6]

  • Stabilization: Sulfo-NHS is added to react with the O-acylisourea intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester. This two-step activation is preferred as it enhances coupling efficiency and prevents the cross-linking of biomolecules that contain both amine and carboxyl groups.[6]

  • Conjugation: After removing excess EDC/Sulfo-NHS, the 3-(2-Aminoethoxy)propan-1-ol hydrochloride is introduced. Its primary amine nucleophilically attacks the Sulfo-NHS ester, forming a stable amide bond and covalently linking it to the nanoparticle surface. The nanoparticle is now functionalized with terminal hydroxyl (-OH) groups.

Stage 2: PEGylation of the Hydroxyl-Terminated Surface The second stage involves attaching an activated PEG derivative to the newly installed hydroxyl groups. A common and effective method is to use a PEG molecule pre-activated with a mesylate (methanesulfonyl chloride) group (PEG-OMs).

  • Reaction: In the presence of a suitable base (e.g., triethylamine), the hydroxyl group on the nanoparticle surface is deprotonated, becoming a potent nucleophile that attacks the sulfonyl center of the PEG-mesylate, displacing the mesylate leaving group and forming a stable ether linkage.

This sequential approach provides a robust and reproducible method for creating densely PEGylated nanoparticle surfaces.

Visualized Workflow and Mechanism

To clarify the process, the following diagrams illustrate the overall experimental workflow and the underlying chemical reactions.

G cluster_0 Stage 1: Linker Attachment cluster_1 Stage 2: PEGylation cluster_2 Final Steps A Carboxylated Nanoparticle (NP-COOH) B Activate with EDC / Sulfo-NHS A->B C Activated Nanoparticle (NP-NHS Ester) B->C D Conjugate with 3-(2-Aminoethoxy)propan-1-ol C->D E Hydroxyl-Terminated NP (NP-Linker-OH) D->E F Attach Activated PEG (e.g., PEG-Mesylate) E->F G PEGylated Nanoparticle (NP-Linker-O-PEG) F->G H Purification (Dialysis / Centrifugation) G->H I Characterization (DLS, Zeta, FTIR) H->I

Figure 1: High-level experimental workflow for PEGylation.

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-(2-Aminoethoxy)propan-1-ol Hydrochloride-Based Fluorescent Probes for In Vitro Assay Development

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of in vitro assays utilizing fluorescent probes derived from a 3...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of in vitro assays utilizing fluorescent probes derived from a 3-(2-aminoethoxy)propan-1-ol hydrochloride scaffold. This document outlines the underlying principles, offers detailed experimental protocols, and provides insights into data interpretation and assay validation, ensuring scientific rigor and reproducibility.

Introduction: The Rise of Fluorescence-Based In Vitro Assays

The demand for sensitive, robust, and high-throughput in vitro assays is a cornerstone of modern drug discovery and biomedical research. Fluorescence-based assays have emerged as a powerful tool due to their high sensitivity, non-invasive nature, and real-time monitoring capabilities.[1][2] These assays typically employ fluorescent probes, which are molecules designed to exhibit a change in their fluorescent properties in response to a specific biological event, such as enzyme activity, protein-protein interactions, or changes in the cellular microenvironment.[3][4]

The core structure of a fluorescent probe generally consists of three key components: a fluorophore that emits light, a recognition element that interacts with the target of interest, and a linker that connects the two.[2][5] The 3-(2-aminoethoxy)propan-1-ol hydrochloride scaffold offers a versatile platform for the design of novel fluorescent probes. Its primary amine and hydroxyl groups provide reactive handles for the covalent attachment of various fluorophores and recognition moieties, allowing for the tailored development of probes for a wide range of biological targets.

Principle of the Assay: A Hypothetical Enzyme-Targeted Probe

For the purpose of these application notes, we will consider a hypothetical fluorescent probe, "AEP-Fluor," derived from the 3-(2-aminoethoxy)propan-1-ol hydrochloride scaffold. In this model, the amino group of the scaffold is conjugated to a fluorophore (e.g., a coumarin derivative) and the hydroxyl group is modified with a recognition moiety that is a substrate for a hypothetical enzyme, "Enzyme X."

The fundamental principle of this assay is based on an enzyme-activated mechanism.[1][2] The intact AEP-Fluor probe is designed to be in a "quenched" or low-fluorescence state. Upon enzymatic cleavage of the recognition moiety by Enzyme X, the fluorophore is released or undergoes a conformational change, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence signal is directly proportional to the activity of Enzyme X.

AEP-Fluor_Probe AEP-Fluor Probe (Low Fluorescence) Cleavage Enzymatic Cleavage AEP-Fluor_Probe->Cleavage Enzyme_X Enzyme X (Target) Enzyme_X->Cleavage Fluorophore Released Fluorophore (High Fluorescence) Cleavage->Fluorophore Byproduct Cleaved Scaffold + Recognition Moiety Cleavage->Byproduct

Caption: Mechanism of AEP-Fluor probe activation by Enzyme X.

Materials and Reagents

Equipment
  • Fluorescence microplate reader with appropriate excitation and emission filters

  • Standard laboratory incubator (37°C)

  • Multichannel pipettes and sterile, disposable tips

  • 96-well or 384-well black, clear-bottom microplates

  • Standard laboratory centrifuge

  • Vortex mixer

Reagents
  • AEP-Fluor fluorescent probe (stock solution in DMSO)

  • Recombinant Enzyme X (purified)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM MgCl2, 0.01% Tween-20)

  • Enzyme X specific inhibitor (for control experiments)

  • DMSO (spectrophotometric grade)

  • Deionized water (ddH2O)

Experimental Protocols

Protocol 1: In Vitro Enzyme Activity Assay

This protocol describes the measurement of Enzyme X activity using the AEP-Fluor probe.

Step-by-Step Methodology:

  • Prepare Assay Buffer: Prepare a sufficient volume of Assay Buffer for all reactions.

  • Prepare Reagent Solutions:

    • AEP-Fluor Probe Working Solution: Dilute the AEP-Fluor stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

    • Enzyme X Working Solution: Dilute the recombinant Enzyme X in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

    • Inhibitor Control (Optional): Prepare a working solution of the Enzyme X inhibitor in Assay Buffer.

  • Assay Plate Setup:

    • Add 50 µL of the 2X AEP-Fluor Probe Working Solution to each well of a 96-well microplate.

    • Add 50 µL of the 2X Enzyme X Working Solution to the appropriate wells to initiate the reaction.

    • For negative controls, add 50 µL of Assay Buffer instead of the Enzyme X solution.

    • For inhibitor controls, pre-incubate the Enzyme X with the inhibitor for a specified time before adding the AEP-Fluor probe.

  • Incubation: Incubate the plate at 37°C for the desired time period (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Prepare_Buffer Prepare Assay Buffer Prepare_Reagents Prepare Probe & Enzyme Working Solutions Prepare_Buffer->Prepare_Reagents Add_Probe Add 50 µL of 2X AEP-Fluor Probe to wells Prepare_Reagents->Add_Probe Add_Enzyme Add 50 µL of 2X Enzyme X to wells Add_Probe->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence

Caption: Workflow for the in vitro enzyme activity assay.

Protocol 2: Cell-Based Assay for Intracellular Enzyme Activity

This protocol adapts the assay for use in a live-cell format to measure the intracellular activity of Enzyme X.

Step-by-Step Methodology:

  • Cell Culture: Seed cells in a 96-well black, clear-bottom microplate at a desired density and allow them to adhere overnight.

  • Cell Treatment (Optional): Treat cells with compounds of interest or vehicle control for the desired time.

  • Probe Loading:

    • Remove the cell culture medium.

    • Add 100 µL of serum-free medium containing the AEP-Fluor probe to each well.

    • Incubate the cells at 37°C for a predetermined loading time (e.g., 30-60 minutes) to allow for probe uptake.

  • Wash Step: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any extracellular probe.

  • Fluorescence Measurement: Add 100 µL of fresh, pre-warmed assay buffer or culture medium to each well and immediately measure the fluorescence intensity over time (kinetic measurement) or at a specific endpoint.

Data Analysis and Interpretation

The primary output of the assay is fluorescence intensity. For the enzyme activity assay, the rate of increase in fluorescence is proportional to the enzyme activity. For cell-based assays, the endpoint fluorescence intensity can be normalized to cell number (e.g., using a parallel cell viability assay) to account for differences in cell density.

Table 1: Representative Data for Enzyme Inhibition Assay

Inhibitor Conc. (µM)Average Fluorescence (RFU)% Inhibition
0 (No Inhibitor)15,0000%
0.112,50016.7%
18,00046.7%
102,50083.3%
10050096.7%

From this data, an IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can be calculated by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Assay Validation and Quality Control

To ensure the reliability and reproducibility of the assay, a thorough validation process is essential.[6][7][8] Key validation parameters include:

  • Linearity: The assay should demonstrate a linear relationship between the fluorescence signal and the concentration of the product or the enzyme.

  • Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be determined to understand the assay's sensitivity.[9]

  • Precision and Accuracy: Intra- and inter-assay precision and accuracy should be assessed to ensure reproducibility.[9]

  • Z'-factor: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Troubleshooting

IssuePotential CauseSuggested Solution
High background fluorescenceProbe instability or auto-hydrolysisOptimize buffer conditions (pH, ionic strength); Store probe protected from light and moisture.
Low signal-to-noise ratioInsufficient enzyme activity or probe concentrationIncrease enzyme or probe concentration; Optimize incubation time.
High well-to-well variabilityPipetting errors; Inconsistent cell seedingUse calibrated pipettes; Ensure proper mixing; Optimize cell seeding protocol.

Conclusion

The 3-(2-aminoethoxy)propan-1-ol hydrochloride scaffold provides a promising and adaptable platform for the development of novel fluorescent probes for a variety of in vitro applications. By following the principles and protocols outlined in these application notes, researchers can develop and validate robust and sensitive fluorescence-based assays to advance their research and drug discovery efforts. The key to successful assay development lies in careful optimization, thorough validation, and the use of appropriate controls to ensure the generation of high-quality, reproducible data.

References

  • Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Two-Photon Fluorescent Probes for Detecting Enzyme Activities in Live Tissues Source: ACS Publications URL: [Link]

  • Title: Validation of cell-based fluorescence assays: Practice guidelines from the ICSH and ICCS Source: Wiley Online Library URL: [Link]

  • Title: Fluorescent Probes for Cellular Assays Source: Bentham Science Publishers URL: [Link]

  • Title: Fluorescent probes for cellular assays - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Enzyme-activated fluorescent probes could revolutionise healthcare - Drug Target Review Source: Drug Target Review URL: [Link]

  • Title: Validation of Cell-based Fluorescence Assays: Practice Guidelines from the ICSH and ICCS - Part II - Preanalytical Issues | Request PDF Source: ResearchGate URL: [Link]

  • Title: Development of Small-Molecule Fluorescent Probes Targeting Enzymes - MDPI Source: MDPI URL: [Link]

  • Title: Validation of Cell-based Fluorescence Assays: Practice Guidelines from the ICSH and ICCS – Part III Source: Bioanalysis Zone URL: [Link]

  • Title: Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Validation of Cell-Based Fluorescence Assays: Practice Guidelines from the ICSH and ICCS Part V Source: Wiley Online Library URL: [Link]

  • Title: Cell-Based Assays Guide Source: Antibodies.com URL: [Link]

  • Title: Trends in Cell-based Assays | Agilent Source: Agilent URL: [Link]

  • Title: Open Flower Fluoroimmunoassay: A General Method To Make Fluorescent Protein-Based Immunosensor Probes | Analytical Chemistry Source: ACS Publications URL: [Link]

  • Title: Optical and Fluorescent Dual Sensing of Aminoalcohols by in Situ Generation of BODIPY-like Chromophore | Journal of the American Chemical Society Source: ACS Publications URL: [Link]

  • Title: Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A Fluorescent Probe Enables the Discovery of Improved Antagonists Targeting the Intracellular Allosteric Site of the Chemokine Receptor CCR7 - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D Source: MDPI URL: [Link]

  • Title: A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A fluorescent probe for rapid detection of thiols and imaging of thiols reducing repair and H2O2 oxidative stress cycles in living cells - Chemical Communications (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Development of a fluorescent probe library enabling efficient screening of tumour-imaging probes based on discovery of biomarker enzymatic activities - Chemical Science (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: In Vitro Site-Specific Incorporation of Fluorescent Probes into β-Galactosidase | Journal of the American Chemical Society Source: ACS Publications URL: [Link]

  • Title: Enantioselective Fluorescent Detection of β-Amino Alcohols Source: Scribd URL: [Link]

  • Title: 3-(2-aminoethoxy)propan-1-ol hydrochloride (C5H13NO2) Source: PubChemLite URL: [Link]

  • Title: Development of a novel protocol for processing fluorescent microspheres used in quantifying tissue perfusion - Illinois Experts Source: University of Illinois URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conjugation yields with 3-(2-Aminoethoxy)propan-1-ol hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Conjugation Yields Welcome to the Technical Support Center for 3-(2-Aminoethoxy)propan-1-ol hydrochloride. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Conjugation Yields

Welcome to the Technical Support Center for 3-(2-Aminoethoxy)propan-1-ol hydrochloride. As a Senior Application Scientist, I understand that achieving high-yield, reproducible conjugations is paramount to your research. This guide is designed to provide in-depth, field-tested insights into the common challenges encountered when using this hydrophilic linker. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to not only solve current issues but also to anticipate and prevent future complications.

Troubleshooting Guide: Low Conjugation Yields

Low conjugation yield is one of the most frequently reported issues. This problem can often be traced back to a few key areas: reagent quality, reaction conditions, and purification methods. Let's dissect these factors in a question-and-answer format.

Q1: I'm experiencing significantly lower than expected conjugation yields. Where should I start my investigation?

Low yields can be frustrating, but a systematic approach can quickly identify the culprit. The primary areas to investigate are the integrity of your starting materials, the reaction environment, and your purification strategy.

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Checks cluster_purification Purification Checks Start Low Conjugation Yield Check_Reagents Step 1: Verify Reagent Quality & Preparation Start->Check_Reagents Check_Conditions Step 2: Scrutinize Reaction Conditions Check_Reagents->Check_Conditions If Reagents OK Biovolecule Biovolecule Check_Reagents->Biovolecule If Reagents OK Check_Purification Step 3: Evaluate Purification Method Check_Conditions->Check_Purification If Conditions OK Solution Optimized High-Yield Conjugation Check_Purification->Solution If All OK Biomolecule Biomolecule Purity >95%? (No BSA, Tris, Glycine) Linker_Prep Linker Weighed Freshly? (Hygroscopic Nature) Biomolecule->Linker_Prep Solvent Anhydrous DMSO/DMF? (Amine Contamination) Linker_Prep->Solvent pH Reaction pH Correct? (Amine: pH 7.2-8.5) Molar_Ratio Molar Ratio Optimized? (Titration Needed) pH->Molar_Ratio Hydrolysis NHS Ester Hydrolysis Minimized? (Compete with Aminolysis) Molar_Ratio->Hydrolysis Method Appropriate Purification Method? (SEC, HIC, Dialysis) Loss Product Loss During Purification? (Aggregation, Non-specific Binding) Method->Loss EDC_NHS_Workflow Start Start: Carboxyl-containing Biomolecule Activation Step 1: Activation (pH 4.5-6.0 in MES Buffer) Add EDC + Sulfo-NHS Start->Activation Activate Carboxyls Intermediate NHS-activated Biomolecule (Unstable Intermediate) Activation->Intermediate Purification1 Optional: Desalting/Buffer Exchange (Removes excess EDC/NHS) Intermediate->Purification1 Conjugation Step 2: Conjugation (pH 7.2-8.5 in PBS Buffer) Add 3-(2-Aminoethoxy)propan-1-ol Intermediate->Conjugation Directly add amine Purification1->Conjugation Final_Product Stable Amide Bond (Final Conjugate) Conjugation->Final_Product Purification2 Step 3: Final Purification (SEC, Dialysis, etc.) Final_Product->Purification2 End Purified Conjugate Purification2->End

Optimization

Technical Support Center: Optimizing Solvent Conditions for 3-(2-Aminoethoxy)propan-1-ol Hydrochloride Coupling Reactions

Welcome to the technical support resource for researchers utilizing 3-(2-Aminoethoxy)propan-1-ol hydrochloride in coupling reactions. This guide is structured to provide direct, actionable answers to common challenges, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing 3-(2-Aminoethoxy)propan-1-ol hydrochloride in coupling reactions. This guide is structured to provide direct, actionable answers to common challenges, moving from foundational questions to in-depth troubleshooting. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.

Part 1: Foundational FAQs - Setting Your Reaction Up for Success

This section addresses the most critical questions to consider before starting your experiment. Understanding these principles is key to preventing common failures.

Q1: My starting material is a hydrochloride salt. How does this impact my reaction setup?

Answer: The hydrochloride salt form is a critical detail that you must address for the reaction to proceed. The primary amine in 3-(2-Aminoethoxy)propan-1-ol is protonated (present as R-NH₃⁺Cl⁻), which renders it non-nucleophilic. To enable the coupling reaction, you must add a base to neutralize the salt and liberate the free, nucleophilic amine (R-NH₂).

  • Stoichiometry of the Base: You must add at least one equivalent of a non-nucleophilic base to neutralize the hydrochloride salt. A slight excess (e.g., 1.1-1.2 equivalents) is often used to ensure complete deprotonation. If your carboxylic acid coupling partner is acidic, or if the coupling reagent itself (like phosphonium salts) requires a base for activation, you will need to add additional equivalents.[1]

  • Choosing a Base: The ideal choice is a sterically hindered, non-nucleophilic tertiary amine. This prevents the base from competing with your desired amine as a nucleophile.

    • Recommended: Diisopropylethylamine (DIPEA, Hünig's base) or Triethylamine (TEA). DIPEA is often preferred due to its greater steric bulk.[1][2]

    • Avoid: Pyridine or DMAP (as the primary base), as they are nucleophilic and can lead to side reactions.[]

Q2: I'm struggling with solubility. What is the best solvent for this reaction?

Answer: 3-(2-Aminoethoxy)propan-1-ol hydrochloride is a highly polar molecule due to the presence of the ammonium salt, a hydroxyl group, and an ether linkage. Poor solubility in common non-polar solvents is a frequent issue.[4]

  • Recommended Solvents: Start with polar aprotic solvents.

    • Primary Choices: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent starting points as they can dissolve a wide range of polar starting materials.

    • Secondary Choices: Dichloromethane (DCM) can sometimes work, especially after the addition of a base which neutralizes the salt, but you may still face solubility limits. Acetonitrile (MeCN) is another option.[4]

  • Troubleshooting Insolubility: If your starting materials still do not dissolve, gently warming the mixture (e.g., to 40-50 °C) can help.[4] If using a carbodiimide reagent like EDC, ensure your solvent is anhydrous, as these reagents are moisture-sensitive.[5]

Q3: The molecule has both an amine and an alcohol. Which group will react, and how can I control it?

Answer: This is a question of chemoselectivity . Both the primary amine and the primary alcohol are nucleophilic and can react with an activated carboxylic acid. However, the free amine is significantly more nucleophilic than the alcohol.[6]

  • Under Basic/Neutral Conditions (Desired): The amine will react preferentially to form the desired N-acylated amide product. By adding a base to deprotonate the amine, you ensure it is in its most reactive state.

  • Under Acidic Conditions (Undesired): If the reaction medium is acidic, the amine will be protonated (R-NH₃⁺) and non-nucleophilic. This leaves the hydroxyl group as the only available nucleophile, leading to the formation of the O-acylated ester as the primary, undesired product.[6]

Therefore, controlling the pH with the appropriate base is the single most important factor for ensuring selective N-acylation.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Problem - Low or No Yield of Desired Amide Product

Low conversion is a common but solvable issue. A systematic approach is key to identifying the root cause.

Start Low / No Yield CheckBase Is Base Correct? Start->CheckBase CheckSolvent Are Reagents Dissolved? CheckBase->CheckSolvent Yes AddBase Add 1.1-2.2 eq. of DIPEA/TEA CheckBase->AddBase No CheckReagents Are Coupling Reagents Active? CheckSolvent->CheckReagents Yes ChangeSolvent Switch to DMF/NMP, Gently Warm CheckSolvent->ChangeSolvent No CheckConditions Are Reaction Conditions Optimal? CheckReagents->CheckConditions Yes FreshReagents Use Fresh EDC, HATU, etc. Under Inert Atmosphere CheckReagents->FreshReagents No AnalyzeCrude Analyze Crude Mixture for Clues CheckConditions->AnalyzeCrude Yes OptimizeConditions Increase Time/Temp, Increase Concentration CheckConditions->OptimizeConditions No End Optimization Achieved AnalyzeCrude->End AddBase->Start ChangeSolvent->Start FreshReagents->Start OptimizeConditions->Start

Caption: Troubleshooting Decision Tree for Low Yield.

  • Incomplete Amine Deprotonation:

    • Cause: Insufficient base was added to neutralize the hydrochloride salt.

    • Solution: Ensure at least 1.1 equivalents of a non-nucleophilic base (DIPEA, TEA) are used. For coupling reagents like HATU or PyBOP that require a base for activation, a total of 2.2-3.0 equivalents may be necessary.[1]

  • Poor Reagent Solubility:

    • Cause: One or more starting materials did not fully dissolve in the chosen solvent. Reactions in heterogeneous mixtures are often slow and incomplete.

    • Solution: Switch to a more polar aprotic solvent like DMF or NMP. Gentle warming can also be employed. A good starting concentration is 0.1-0.5 M.[4]

  • Degraded Coupling Reagent:

    • Cause: Carbodiimide reagents (EDC, DCC) are sensitive to moisture and can degrade upon storage.

    • Solution: Use a fresh bottle of the coupling reagent, and always handle it under an inert atmosphere (nitrogen or argon) using anhydrous solvents.[4][5]

  • Suboptimal Reaction Conditions:

    • Cause: The reaction time may be too short or the temperature too low for a sluggish coupling.

    • Solution: Monitor the reaction by TLC or LC-MS. If it stalls, consider increasing the reaction time (from 12h to 24h) or gently heating the mixture to 40-60 °C.[4]

Guide 2: Problem - Significant O-Acylated Side Product Detected

The formation of an ester side product is a direct result of the hydroxyl group competing with the amine.

cluster_0 Reaction Conditions Base Base Present (e.g., DIPEA) Amine Free Amine (R-NH2) (More Nucleophilic) Base->Amine Acid Acidic Conditions (No Base) ProtonatedAmine Protonated Amine (R-NH3+) (Not Nucleophilic) Acid->ProtonatedAmine Reagents 3-(2-Aminoethoxy)propan-1-ol·HCl + R'-COOH + Coupling Reagent Amide Desired Product (N-Acylation) Amine->Amide Favored Pathway Alcohol Alcohol (R-OH) Ester Side Product (O-Acylation) Alcohol->Ester ProtonatedAmine->Alcohol Only Path Available

Caption: Competing N-Acylation and O-Acylation Pathways.

  • Acidic Reaction Environment:

    • Cause: No base, or an insufficient amount, was added. This leaves the amine protonated and non-reactive, allowing the alcohol to be acylated.[6]

    • Solution: Add at least 1.1 equivalents of DIPEA or TEA at the start of the reaction. This is the most effective way to promote N-acylation.

  • Use of Acyl Halides without Sufficient Base:

    • Cause: When using a highly reactive acylating agent like an acyl chloride, HCl is generated as a byproduct. This HCl will protonate the free amine, shutting down the desired reaction and promoting O-acylation.

    • Solution: When using acyl chlorides, always use at least two equivalents of a base: one to neutralize the starting material salt and one to scavenge the HCl byproduct.[]

Guide 3: Problem - Purification is Difficult; Product is Hard to Separate

The high polarity of the product makes standard silica gel chromatography challenging.

  • Product Streaking on Silica Gel:

    • Cause: The polar amine and hydroxyl groups in the product interact very strongly with the acidic silica gel, leading to poor peak shape and difficult separation.

    • Solution 1 (Modified Normal Phase): Add a small amount of a basic modifier to your eluent system, such as triethylamine (~0.1-1%) or ammonium hydroxide, to reduce tailing.[7]

    • Solution 2 (Alternative Techniques): For highly polar compounds, alternative chromatography methods are often superior.[8]

      • Reverse-Phase Chromatography (C18): This is often the best choice. Use a water/acetonitrile or water/methanol gradient.[9]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for polar compounds and uses a high organic/low aqueous mobile phase with a polar stationary phase.[10][11]

  • Difficulty Removing Polar Byproducts:

    • Cause: Byproducts like N-acylurea (from EDC/DCC) or unreacted polar starting materials are difficult to separate from the polar product.

    • Solution 1 (Aqueous Workup): A carefully planned aqueous workup can remove many impurities. A wash with dilute acid (e.g., 1M HCl) can remove unreacted basic starting materials, while a wash with a base (e.g., sat. NaHCO₃) can remove unreacted carboxylic acid.[4]

    • Solution 2 (Solid-Phase Extraction - SPE): Use an appropriate SPE cartridge (e.g., ion-exchange or reverse-phase) for a rapid cleanup before final purification.[10]

Part 3: Experimental Protocols & Data

Protocol: Standard Amide Coupling using EDC/HOBt

This protocol provides a robust starting point for the N-acylation of 3-(2-Aminoethoxy)propan-1-ol hydrochloride.

  • Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

    • Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq).

    • Dissolve the solids in anhydrous DMF (to a concentration of ~0.2 M).

  • Amine Addition:

    • Add 3-(2-Aminoethoxy)propan-1-ol hydrochloride (1.1 eq) to the solution.

    • Add Diisopropylethylamine (DIPEA) (1.2 eq) to the mixture and stir for 5-10 minutes. The solution should become homogeneous.

  • Initiation of Coupling:

    • Cool the flask to 0 °C in an ice bath.

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise, keeping the temperature below 10 °C.[2]

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor progress by LC-MS or TLC.

  • Workup & Purification:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash sequentially with 1M HCl (if product is stable), saturated aqueous NaHCO₃, and brine.[4]

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using an appropriate method, such as reverse-phase flash chromatography.

Data Tables for Reagent Selection

Table 1: Comparison of Common Coupling Reagents

ReagentClassProsCons
EDC·HCl CarbodiimideInexpensive, water-soluble byproduct easy to remove with aqueous workup.[12]Can cause racemization (minimized with HOBt/HOAt), can form N-acylurea byproduct.[4][5]
HATU/HBTU Uronium/AminiumVery fast and efficient, low racemization.[4]More expensive, can react with the amine nucleophile if not pre-activated correctly.
PyBOP PhosphoniumEfficient, does not react with the free amine, good for cyclizations.[1]Byproduct can be difficult to remove.

Table 2: Comparison of Common Non-Nucleophilic Bases

BaseAbbreviationpKaHNotes
Diisopropylethylamine DIPEA~10.8Highly sterically hindered, excellent choice to avoid side reactions.
Triethylamine TEA~10.7Common and effective, slightly less sterically hindered than DIPEA.
N-Methylmorpholine NMM~7.4A weaker base, can be useful in sensitive applications to minimize side reactions.

References

  • Benchchem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Benchchem. (2025). Troubleshooting low yield in diaminopropane coupling reactions.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Benchchem. (2025). Common side reactions with 1-Amino-2-butanol.
  • BOC Sciences. (2024, March 29).
  • Biofilm Inhibitor Synthesis. Amide Coupling.
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Li, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. [Link]

  • Reddit r/Chempros. (2022, March 24). amide coupling help.
  • Reddit r/Chempros. (2023, January 7). Purification of strong polar and basic compounds.
  • ResearchGate. (2018, April 25).
  • Benchchem. (2026). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Aapptec Peptides. Coupling Reagents.
  • Biotage. (2023, January 30).

Sources

Troubleshooting

How to prevent unwanted side reactions when using 3-(2-Aminoethoxy)propan-1-ol hydrochloride

Welcome to the technical support center for 3-(2-Aminoethoxy)propan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(2-Aminoethoxy)propan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during its use in chemical synthesis. Here, you will find in-depth answers to frequently asked questions and detailed troubleshooting guides to help you prevent unwanted side reactions and optimize your experimental outcomes.

Introduction to 3-(2-Aminoethoxy)propan-1-ol Hydrochloride

3-(2-Aminoethoxy)propan-1-ol hydrochloride (CAS No. 947664-36-0) is a versatile bifunctional molecule featuring a primary amine, a primary alcohol, and an ether linkage.[1][2][3] Its structure makes it a valuable building block in various applications, including the synthesis of PEG linkers, pharmaceutical intermediates, and other complex organic molecules.[3] However, the presence of multiple reactive sites and its formulation as a hydrochloride salt can present unique challenges in synthetic chemistry. This guide will address these challenges head-on, providing you with the knowledge to navigate potential pitfalls and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and reactivity of 3-(2-Aminoethoxy)propan-1-ol hydrochloride.

Q1: Do I need to neutralize the hydrochloride salt before using it in a reaction?

A1: Yes, it is crucial to neutralize the hydrochloride salt to liberate the free, nucleophilic primary amine. The protonated ammonium salt is not sufficiently nucleophilic to participate in most coupling reactions.[4] This is typically achieved by adding a non-nucleophilic base to the reaction mixture.

Q2: What type of base should I use for the neutralization?

A2: The choice of base is critical to avoid side reactions. Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are commonly used.[4][5][6][7] These bases are sufficiently strong to deprotonate the ammonium salt but are sterically hindered, which minimizes their potential to act as nucleophiles themselves. The amount of base should be at least stoichiometric to the hydrochloride salt.

Q3: How should I store 3-(2-Aminoethoxy)propan-1-ol hydrochloride?

A3: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. This compound is a colorless to yellow viscous liquid and should be protected from moisture to prevent potential degradation.

Q4: What are the main reactive sites on the molecule I need to consider?

A4: The molecule has two primary reactive sites: the primary amine (-NH₂) and the primary hydroxyl group (-OH). The amine is generally more nucleophilic than the hydroxyl group, but both can react with electrophiles. The ether linkage is generally stable under most conditions but can be cleaved under harsh acidic conditions.[8]

Q5: Can I selectively react one functional group in the presence of the other?

A5: Selective reaction is possible but requires careful control of reaction conditions and, in many cases, the use of protecting groups. For example, the more nucleophilic amine can often be reacted selectively in the presence of the alcohol under controlled conditions. However, for complete selectivity, especially in multi-step syntheses, protecting the hydroxyl group is recommended.

Troubleshooting Guides

This section provides detailed troubleshooting for common problems encountered when using 3-(2-Aminoethoxy)propan-1-ol hydrochloride in two of its most frequent applications: amide coupling and reductive amination.

Guide 1: Amide Coupling Reactions

Amide bond formation is a common application for this molecule. However, several side reactions can lead to low yields and impure products.

Problem 1: Low or No Amide Product Formation

Possible Cause Explanation Recommended Solution
Incomplete Neutralization of Hydrochloride The amine is not in its free base form and therefore not nucleophilic.Add at least one equivalent of a non-nucleophilic base like DIPEA or TEA. For sensitive substrates, consider adding the base to the amine hydrochloride solution and stirring for a few minutes before adding the coupling reagents.
Poor Carboxylic Acid Activation The coupling reagent is not effectively activating the carboxylic acid.Use a reliable coupling agent such as HBTU, HATU, or EDC with an additive like HOBt or Oxyma Pure.[6][7][9] Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate.
Steric Hindrance Either the carboxylic acid or the amine is sterically hindered, slowing down the reaction.Switch to a more powerful coupling reagent like HATU. Increase the reaction temperature and/or reaction time. Consider using a less hindered coupling partner if the synthesis allows.
Low Reaction Temperature The reaction kinetics are too slow at the current temperature.While starting the reaction at 0°C can minimize side reactions, allowing it to warm to room temperature or even gentle heating may be necessary to drive the reaction to completion. Monitor the reaction by TLC or LC-MS.

Problem 2: Formation of O-Acylated Byproduct

Possible Cause Explanation Recommended Solution
Hydroxyl Group Reactivity The hydroxyl group is competing with the amine as a nucleophile, leading to the formation of an ester byproduct.While the amine is more nucleophilic, O-acylation can occur, especially with highly reactive acylating agents or at elevated temperatures. To ensure complete chemoselectivity, protect the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether before the coupling reaction.[10]
Excess Acylating Agent Using a large excess of the activated carboxylic acid can drive the reaction with the less reactive hydroxyl group.Use a stoichiometry of 1:1 or a slight excess (e.g., 1.1 equivalents) of the carboxylic acid and coupling reagents.

Problem 3: Formation of Di-acylated Product

Possible Cause Explanation Recommended Solution
Reaction with both Amine and Hydroxyl Both functional groups have reacted with the carboxylic acid.This is a more severe case of the O-acylation problem. Protecting the hydroxyl group is the most robust solution.
Guide 2: Reductive Amination Reactions

Reductive amination is another key application, but it can also be plagued by side reactions.

Problem 1: Low Yield of the Desired Secondary Amine

Possible Cause Explanation Recommended Solution
Incomplete Imine Formation The initial condensation between the amine and the carbonyl compound is not efficient.Ensure the reaction is run under conditions that favor imine formation, typically with the removal of water (e.g., using molecular sieves) or in a suitable solvent. Mildly acidic conditions can catalyze imine formation.[11]
Inefficient Reduction The reducing agent is not effectively reducing the imine.Use a mild and selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[11] These reagents are particularly effective for one-pot reductive aminations.
Reduction of the Carbonyl Starting Material The reducing agent is reducing the aldehyde or ketone starting material before it can form an imine.Use a reducing agent that is selective for imines over carbonyls, such as NaBH₃CN.[11] Alternatively, a two-step procedure where the imine is formed first, followed by the addition of a less selective reducing agent like sodium borohydride (NaBH₄), can be employed.

Problem 2: Formation of a Tertiary Amine Byproduct (Over-alkylation)

Possible Cause Explanation Recommended Solution
Reaction of the Secondary Amine Product with the Carbonyl The newly formed secondary amine is reacting with another molecule of the aldehyde/ketone, leading to a second reductive amination.Use a slight excess of the primary amine (3-(2-Aminoethoxy)propan-1-ol hydrochloride) to outcompete the secondary amine product for the carbonyl starting material.[11] Adding the carbonyl compound slowly to the reaction mixture can also help to minimize this side reaction.

Problem 3: Formation of an Alcohol Byproduct from the Carbonyl Compound

Possible Cause Explanation Recommended Solution
Direct Reduction of the Carbonyl The reducing agent is directly reducing the aldehyde or ketone.This is more likely with less selective reducing agents like NaBH₄ in a one-pot procedure. Use a more selective reagent like STAB or NaBH₃CN, or perform the reaction in two distinct steps (imine formation then reduction).

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol provides a general starting point for the amide coupling of 3-(2-Aminoethoxy)propan-1-ol hydrochloride with a carboxylic acid.

  • Preparation: To a solution of the carboxylic acid (1.0 eq.) and a coupling agent such as HATU (1.05 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere, add a non-nucleophilic base like DIPEA (2.2 eq.).

  • Amine Addition: To this mixture, add a solution of 3-(2-Aminoethoxy)propan-1-ol hydrochloride (1.1 eq.) in the same anhydrous solvent.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a one-pot reductive amination procedure.

  • Preparation: In a reaction vessel, dissolve 3-(2-Aminoethoxy)propan-1-ol hydrochloride (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Neutralization: Add one equivalent of a non-nucleophilic base (e.g., TEA) to neutralize the hydrochloride salt.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualization of Reaction Pathways

To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and potential side reactions.

Amide_Coupling AmineHCl 3-(2-Aminoethoxy)propan-1-ol HCl FreeAmine Free Amine AmineHCl->FreeAmine + Base Base Base (e.g., DIPEA) AmideProduct Desired Amide Product FreeAmine->AmideProduct + Activated Acid OAcylatedProduct O-Acylated Byproduct FreeAmine->OAcylatedProduct + Activated Acid (Side Reaction) CarboxylicAcid Carboxylic Acid ActivatedAcid Activated Acid CarboxylicAcid->ActivatedAcid + Coupling Agent CouplingAgent Coupling Agent (e.g., HATU)

Caption: Amide coupling reaction pathway and a common side reaction.

Reductive_Amination Amine Free Amine Imine Imine Intermediate Amine->Imine + Carbonyl Carbonyl Aldehyde/Ketone ReducedCarbonyl Reduced Carbonyl (Alcohol) Carbonyl->ReducedCarbonyl + Reducing Agent (Side Reaction) SecondaryAmine Desired Secondary Amine Imine->SecondaryAmine + Reducing Agent ReducingAgent Reducing Agent (e.g., STAB) TertiaryAmine Tertiary Amine (Over-alkylation) SecondaryAmine->TertiaryAmine + Carbonyl, + Reducing Agent (Side Reaction)

Caption: Reductive amination pathway and potential side reactions.

References

  • Current time information in Asia/Manila. (n.d.). Google.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis]. University of Glasgow. [Link]

  • Hydrochloride salt of amine. (2023, June 22). Reddit. Retrieved from [Link]

  • Protecting groups. (n.d.). Retrieved from a resource on protecting groups in organic synthesis.
  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(2), 943–954. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.).
  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(2), 943-954.
  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). Diva-portal.org.
  • How to improve the yield of "3-Amino-1,1-diethoxypropan-2-ol" synthesis. (n.d.). Benchchem. Retrieved from a technical support guide on improving synthesis yield.
  • Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions.
  • New Catalysts for Reductive Amination. (n.d.). Kanto Chemical Co., Inc.
  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry, 79(2), 943-954.
  • 3-(2-aminoethoxy)propan-1-ol hydrochloride (C5H13NO2). (n.d.). PubChemLite. Retrieved from [Link]

  • Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. (n.d.). Pearson. Retrieved from a chapter on the reactions of various organic functional groups.
  • Method for converting amino ether alcohol to amino ether amine. (n.d.). Google Patents.
  • Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from a guide on protecting groups in peptide synthesis.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry, 13(47), 11463-11467.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protocol for PEG Aminooxy. (2022, January 18). BroadPharm. Retrieved from a protocol for using PEG aminooxy linkers.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Z-L-Phg-Val-OMe. (n.d.). Organic Syntheses Procedure.
  • Mayol, O., et al. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • H2N-PEG-OH/Amine-PEG-OH. (2024, July 24). Sinopeg PEG. Retrieved from [Link]

  • Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern. Retrieved from a guide on protecting groups in organic synthesis.
  • How can I crosslink OH groups on PEG using a crosslinker with the carboxylic acid functional groups? (2015, January 10). ResearchGate. Retrieved from [Link]

  • Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof. (n.d.). Google Patents. Retrieved from a patent on the preparation of protected amino dihydroxy propane acetal.
  • A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (n.d.). Google Patents.
  • Distaso, C. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. SciSpace.
  • Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C–O Coupling. (2025, August 20). PMC.
  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGyl
  • 9.8: Reactions of Ethers. (2015, July 14). Chemistry LibreTexts. Retrieved from [Link]

  • Techniques and Methods of Identification. (n.d.). ResearchGate.
  • Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs)
  • Analytical Methods. (2025, August 28). OPUS.
  • Application Notes and Protocols for the Purification of 1-Amino-3-(azepan-1-yl)propan-2-ol. (n.d.). Benchchem.
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  • 1-Propanol, 3-[(2-chloroethyl)amino]-, hydrochloride (1:1) Safety Data Sheets. (n.d.). Echemi.
  • 3-AMINO-1-PHENOXY-2-PROPANOL HYDROCHLORIDE, 98 - Safety Data Sheet. (2026, March 21).
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Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 3-(2-Aminoethoxy)propan-1-ol Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with highly polar, basic analytes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with highly polar, basic analytes.

Analyte Profile: 3-(2-Aminoethoxy)propan-1-ol hydrochloride is a highly hydrophilic salt containing a primary amine, an ether linkage, and a primary alcohol. Its high polarity results in near-zero retention on standard reversed-phase (RP-LC) columns, while its basic amine group makes it highly susceptible to severe peak tailing due to secondary interactions.

Diagnostic Troubleshooting Workflow

Before altering your mobile phase chemistry, you must isolate the root cause of the peak tailing. Use the self-validating logic tree below to determine if your issue is chemical or physical.

DiagnosticWorkflow Start Peak Tailing Detected (Tf > 1.5) Test Inject Neutral Reference (e.g., Uracil or Toluene) Start->Test Decision Does the neutral peak tail? Test->Decision Physical Physical Issue (Extra-column volume, Column void, Bad frit) Decision->Physical Yes Chemical Chemical Issue (Secondary Silanol Interactions) Decision->Chemical No FixPhys Replace fittings/tubing or replace column Physical->FixPhys FixChem Optimize pH / Add TEA or switch to HILIC Chemical->FixChem

Flowchart for diagnosing physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 3-(2-Aminoethoxy)propan-1-ol hydrochloride exhibit severe peak tailing on standard C18 columns? A1: The primary cause is a secondary ion-exchange interaction. The primary amine of 3-(2-Aminoethoxy)propan-1-ol has a high pKa (~9-10) and remains fully protonated ( −NH3+​ ) under typical acidic to neutral HPLC conditions. Standard silica-based columns contain residual silanol groups (-Si-OH) that ionize to an anionic state (-Si-O ) at a mid-range pH (> 4.0). The electrostatic attraction between the positively charged amine and the negatively charged silanols acts like "velcro," causing the analyte molecules to adsorb strongly and desorb slowly, which manifests as a long tail on the chromatogram, a phenomenon thoroughly documented by 1[1] and.

Q2: How can I definitively prove the tailing is caused by column chemistry and not a physical instrument issue? A2: You must inject a neutral reference standard (such as uracil for highly aqueous conditions, or toluene). Neutral compounds cannot undergo acid-base electrostatic interactions. If the neutral peak is perfectly symmetrical but your basic analyte tails, you have confirmed a chemical silanol issue. If both peaks tail equally, you have a physical plumbing problem, such as a column void or excessive extra-column dead volume, as explained by 1[1] and2[2].

Q3: If I must use Reversed-Phase LC (RP-LC), what mobile phase modifications will resolve this chemical tailing? A3: You must disrupt the secondary interactions through two mechanisms:

  • Lower the pH: Dropping the mobile phase pH to < 3.0 (using 0.1% Trifluoroacetic acid) forces the residual silanols back into their neutral, protonated state (-Si-OH), eliminating the negative charge3[3].

  • Add a Competing Base: Introduce 10 mM Triethylamine (TEA) to the mobile phase. TEA is a small, highly basic amine that acts sacrificially, binding to and shielding any remaining active silanol sites from your target analyte 4[4].

Q4: Given the high polarity of 3-(2-Aminoethoxy)propan-1-ol, is RP-LC the best choice? A4: No. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior technique for highly polar, basic compounds. HILIC utilizes a polar stationary phase and a highly organic mobile phase (>70% Acetonitrile), allowing polar analytes to partition into a water-enriched layer on the silica surface5[5]. To achieve optimal peak shape in HILIC, a volatile buffer (e.g., 10 mM ammonium formate) is strictly required to control the inherent ion-exchange mechanisms 6[6].

Self-Validating Experimental Protocols

Protocol A: RP-LC Optimization with Ion-Pairing and Competing Base

Use this protocol if you are restricted to RP-LC instrumentation and standard C18 columns.

Mechanistic Rationale: 3-(2-Aminoethoxy)propan-1-ol will elute in the void volume of a C18 column without an ion-pairing reagent. Trifluoroacetic acid (TFA) serves a dual purpose: it lowers the pH to neutralize silanols and pairs with the primary amine to form a hydrophobic complex, increasing retention. TEA is added to saturate any stubborn, highly acidic silanol sites.

  • Mobile Phase Preparation:

    • Aqueous (A): HPLC-grade water containing 0.1% v/v TFA and 10 mM TEA. Verify the apparent pH is 2.5.

    • Organic (B): HPLC-grade Acetonitrile containing 0.1% v/v TFA.

  • System Equilibration: Flush a high-purity, base-deactivated C18 column with 10 column volumes of 50:50 A:B, then equilibrate at 95% A / 5% B for 15 minutes.

  • System Suitability (Self-Validation Step 1): Inject a neutral void volume marker (e.g., Uracil). Calculate the Tailing Factor (Tf) at 5% peak height.

    • Validation Gate: If Tf > 1.2 for Uracil, stop and replace the column or check fittings for dead volume.

  • Analyte Injection: Inject the 3-(2-Aminoethoxy)propan-1-ol standard. Crucial: The sample must be dissolved in the starting mobile phase (95% A) to prevent solvent-mismatch peak distortion.

  • Performance Check (Self-Validation Step 2): Calculate the retention factor ( k′ ).

    • Validation Gate: If k′<1.5 , the ion-pairing is insufficient; decrease the organic gradient slope. If the analyte Tf > 1.5, increase TEA concentration to 25 mM.

Protocol B: HILIC Method Development (Preferred Approach)

Use this protocol for robust, long-term quantitative analysis of this polar amine.

Mechanistic Rationale: HILIC relies on partitioning rather than hydrophobic interactions. The high concentration of acetonitrile forces the polar amine into the stationary aqueous layer. The ammonium formate buffer provides the necessary ionic strength to mask secondary electrostatic interactions on the silica surface, ensuring a Gaussian peak shape.

  • Mobile Phase Preparation:

    • Aqueous (A): 100 mM Ammonium Formate buffer, adjusted to pH 3.0 with Formic Acid.

    • Organic (B): 100% HPLC-grade Acetonitrile.

    • Note: Program the LC pump to deliver 90% B and 10% A to achieve a final buffer concentration of 10 mM.

  • Column Selection: Install a Zwitterionic (ZIC-HILIC) or bare silica column.

  • Equilibration: Equilibrate the column with 90% B / 10% A for at least 30 column volumes. HILIC requires significantly longer equilibration times than RP-LC to fully establish the hydration layer.

  • Sample Preparation: Dissolve the sample in 90% Acetonitrile.

    • Validation Gate: Injecting a highly aqueous sample in HILIC will cause catastrophic peak fronting and splitting. Ensure the diluent matches the highly organic mobile phase.

  • Performance Check (Self-Validation Step): Inject the sample and evaluate peak symmetry.

    • Validation Gate: If Tf > 1.5, the ion-exchange mechanism is dominating. Increase the proportion of Aqueous A to 15% (yielding 15 mM final buffer concentration) to increase ionic shielding.

Quantitative Data Presentation: Expected Chromatographic Outcomes

The table below summarizes the expected retention and peak symmetry for 3-(2-Aminoethoxy)propan-1-ol hydrochloride under various chromatographic conditions.

Chromatographic ModeColumn ChemistryMobile Phase AdditivesExpected Retention ( k′ )Expected Tailing Factor (Tf)Primary Retention Mechanism
RP-LC (Unoptimized) Standard C18None (Neutral pH)< 0.5 (Elutes in void)> 2.5 (Severe Tailing)Hydrophobic (Weak) + Silanol (Strong)
RP-LC (Optimized) Base-Deactivated C180.1% TFA + 10 mM TEA1.5 - 3.01.1 - 1.3Ion-Pairing + Hydrophobic Partitioning
HILIC (Standard) Bare Silica / ZIC-HILIC10 mM Ammonium Formate (pH 3)3.0 - 5.01.0 - 1.2Hydrophilic Partitioning + Weak IEX

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Retrieved from 5

  • Scribd (Laboratory Sciences). Fixing Peak Tailing in HPLC Analysis. Retrieved from 4

  • Axion Labs. HPLC Peak Tailing. Retrieved from 1

  • BenchChem. Technical Support Center: Troubleshooting Murrastinine C HPLC Peak Tailing. Retrieved from 3

  • LCGC International. What You Need to Know About HILIC. Retrieved from 6

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from 2

Sources

Troubleshooting

Improving the solubility of 3-(2-Aminoethoxy)propan-1-ol hydrochloride in non-polar organic solvents

Technical Support Center: Solubility Enhancement for 3-(2-Aminoethoxy)propan-1-ol Hydrochloride Welcome to the technical support center for 3-(2-Aminoethoxy)propan-1-ol hydrochloride. This guide is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubility Enhancement for 3-(2-Aminoethoxy)propan-1-ol Hydrochloride

Welcome to the technical support center for 3-(2-Aminoethoxy)propan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility of this polar, hydrophilic compound in non-polar organic solvents. Here, we provide in-depth, field-proven insights and step-by-step protocols to overcome these common experimental hurdles.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental reasons behind the solubility challenges associated with 3-(2-Aminoethoxy)propan-1-ol hydrochloride.

Q1: Why is 3-(2-Aminoethoxy)propan-1-ol hydrochloride poorly soluble in non-polar solvents like toluene, hexane, or dichloromethane?

A1: The poor solubility is a direct result of a fundamental mismatch in intermolecular forces, often summarized by the principle "like dissolves like."

  • High Polarity and Ionic Nature: 3-(2-Aminoethoxy)propan-1-ol hydrochloride is a salt. In its solid state, it exists as an ionic lattice of protonated aminoethoxy-propanol cations ([C₅H₁₄NO₂]⁺) and chloride anions (Cl⁻). This structure is stabilized by strong electrostatic forces (ion-ion interactions). The molecule itself possesses highly polar functional groups: a hydroxyl (-OH), an ether (-O-), and a protonated amine (-NH₃⁺).

  • Solvation Energetics: For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome both the energy holding the crystal lattice together (lattice energy) and the solvent-solvent interactions.

    • Polar Solvents (like Water): Water molecules are highly polar and can form strong ion-dipole interactions with the [C₅H₁₄NO₂]⁺ and Cl⁻ ions, and hydrogen bonds with the hydroxyl and protonated amine groups. This solvation process is energetically favorable, leading to high solubility.

    • Non-Polar Solvents (like Hexane): Non-polar solvents primarily interact through weak van der Waals forces (specifically, London dispersion forces). These interactions are far too weak to break apart the strong ionic lattice of the hydrochloride salt. The process is energetically unfavorable, resulting in negligible solubility.[1][2]

Part 2: Troubleshooting and Experimental Guides

This section provides practical, step-by-step solutions to common solubility problems encountered in the laboratory.

Problem: My reaction requires a non-polar solvent, but my starting material, 3-(2-Aminoethoxy)propan-1-ol HCl, will not dissolve. What are my options?

You have three primary strategies at your disposal, each with distinct advantages depending on your experimental conditions.

  • Strategy A: Conversion to the Free Base - Ideal when the neutral amine is required and water can be tolerated during workup.

  • Strategy B: Salt Metathesis (Anion Exchange) - Useful when an ionic form is acceptable, but a more organo-soluble version is needed.

  • Strategy C: Phase Transfer Catalysis - Best for biphasic reactions where the salt needs to be transported into the organic phase to react.

Guide 1: Strategy A - Conversion to the Free Base

Q2: How can I convert the hydrochloride salt to its more organo-soluble free base form?

A2: By neutralizing the hydrochloride, you convert the ionic, charged amine into its neutral (free base) form.[3][4] This uncharged molecule is significantly less polar and no longer bound by a strong ionic lattice, dramatically increasing its solubility in non-polar organic solvents. The most common method is a liquid-liquid extraction using a mild base.

Expert Insight:

The choice of base is critical. A mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is often sufficient and is preferred over strong bases like sodium hydroxide (NaOH) to avoid potential side reactions if other sensitive functional groups are present. The key is to raise the pH of the aqueous solution above the pKa of the protonated amine, ensuring complete deprotonation.

Experimental Protocol: Free-Basing via Liquid-Liquid Extraction
  • Dissolution: Dissolve 1.0 equivalent of 3-(2-Aminoethoxy)propan-1-ol hydrochloride in a minimal amount of deionized water in a separatory funnel.

  • Organic Layer Addition: Add a volume of your desired non-polar organic solvent (e.g., dichloromethane, ethyl acetate) to the separatory funnel. A volume equal to or greater than the aqueous layer is recommended.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Add the base dropwise while gently swirling. You will observe effervescence (CO₂ gas evolution); continue adding until this ceases, indicating neutralization is complete.

  • pH Verification: Check the pH of the aqueous layer using a pH strip. The pH should be > 8 to ensure complete conversion to the free base. If not, add more bicarbonate solution.

  • Extraction: Stopper the funnel, and while pointing the tip away from you and others, vent frequently to release any pressure buildup. Shake the funnel vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. The organic layer (containing the free base) may be the top or bottom layer depending on its density relative to the saline aqueous layer.

  • Collection & Repeated Extraction: Drain the organic layer into a clean flask. To maximize yield, add a fresh portion of the organic solvent to the separatory funnel and repeat the extraction (steps 5-7) two more times.

  • Drying and Isolation: Combine all organic extracts. Dry the solution over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free base of 3-(2-Aminoethoxy)propan-1-ol as an oil or solid.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Extraction cluster_isolation Isolation start Dissolve HCl Salt in Water add_org Add Non-Polar Organic Solvent start->add_org add_base Add sat. NaHCO₃ (aq) until pH > 8 add_org->add_base shake Shake & Vent Separatory Funnel add_base->shake separate Allow Layers to Separate shake->separate drain Collect Organic Layer separate->drain repeat Repeat Extraction 2x drain->repeat dry Dry Combined Organics (e.g., MgSO₄) repeat->dry evap Evaporate Solvent dry->evap product Isolated Free Base evap->product

Caption: Workflow for converting an amine hydrochloride to its free base.

Guide 2: Strategy B - Salt Metathesis (Anion Exchange)

Q3: I need to keep the compound ionic but want it to dissolve in an organic solvent. How can I achieve this?

A3: You can perform a salt metathesis, also known as an ion exchange or double displacement reaction.[5] This involves swapping the small, hydrophilic chloride (Cl⁻) anion for a large, bulky, and lipophilic ("fat-loving") anion. The resulting ion pair has a much larger organic character and is significantly more soluble in non-polar media.

Expert Insight:

The driving force for this reaction is often the precipitation of an inorganic salt. For instance, if you use silver oleate, the highly insoluble silver chloride (AgCl) will precipitate, driving the reaction to completion. Common lipophilic anions include docusate, oleate, or tetrafluoroborate.

Experimental Protocol: Metathesis with Silver Oleate
  • Reactant Preparation:

    • In one flask, dissolve 1.0 equivalent of 3-(2-Aminoethoxy)propan-1-ol hydrochloride in a suitable polar solvent where it is soluble, such as methanol or ethanol.

    • In a separate, light-protected flask, dissolve 1.0-1.1 equivalents of a silver salt with a lipophilic counter-ion (e.g., silver oleate) in the same solvent.

  • Reaction: Slowly add the silver oleate solution to the solution of the hydrochloride salt with vigorous stirring.

  • Precipitation: A white precipitate of silver chloride (AgCl) should form immediately. Stir the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Isolation of New Salt: Remove the AgCl precipitate by filtration (e.g., through a pad of Celite®).

  • Solvent Removal: Take the filtrate, which now contains the new, organo-soluble oleate salt, and remove the solvent under reduced pressure.

  • Verification & Use: The resulting residue is the 3-(2-Aminoethoxy)propan-1-ol oleate salt. Confirm its enhanced solubility by dissolving it in your target non-polar solvent.

Data Summary: Expected Solubility Shift
Compound FormToluene SolubilityDichloromethane Solubility
3-(2-Aminoethoxy)propan-1-ol hydrochloride InsolubleVery Sparingly Soluble
3-(2-Aminoethoxy)propan-1-ol oleate (Predicted)SolubleFreely Soluble
Mechanism Visualization

G R_NH3 [R-NH₃]⁺ Cl_minus Cl⁻ plus1 + Ag_plus Ag⁺ Oleate_minus [Oleate]⁻ arrow R_NH3_Oleate [R-NH₃]⁺[Oleate]⁻ (Soluble in Organic Phase) plus2 + AgCl AgCl(s)↓ (Precipitate)

Caption: Salt metathesis reaction for solubility enhancement.

Guide 3: Strategy C - Phase Transfer Catalysis (PTC)

Q4: Can I use an additive to shuttle the hydrochloride salt into the organic phase without chemically modifying it first?

A4: Yes, this is the principle behind phase transfer catalysis. A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase (e.g., aqueous) into another phase (e.g., organic) where the reaction can occur.[2][6] The catalyst functions like a molecular "escort" for your ionic compound.

Expert Insight:

The most common PTCs for this purpose are quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or Aliquat® 336. The quaternary ammonium cation has long, greasy alkyl chains, making it soluble in the organic phase. It can pair with the chloride anion in the aqueous phase, but to maintain charge neutrality, it must also pull the protonated 3-(2-Aminoethoxy)propan-1-ol cation along with it into the organic phase as part of a complex ion pair.

Experimental Protocol: Using a Phase Transfer Catalyst
  • Reaction Setup: In a reaction vessel, combine your non-polar organic solvent, the substrate that will react with the amino-alcohol, and a catalytic amount (typically 1-10 mol%) of a phase transfer catalyst (e.g., tetrabutylammonium bromide).

  • Aqueous Phase: In a separate container, dissolve the 3-(2-Aminoethoxy)propan-1-ol hydrochloride in water or a buffered aqueous solution.

  • Combine Phases: Add the aqueous solution to the organic phase in the reaction vessel.

  • Reaction Conditions: Stir the biphasic mixture vigorously. High shear mixing is crucial to maximize the interfacial surface area where the catalyst can work. Heat the reaction as required by your specific chemical transformation.

  • Monitoring: Monitor the reaction progress by sampling the organic layer (e.g., by TLC or GC/LC-MS).

  • Workup: Upon completion, separate the aqueous and organic layers. The product will be in the organic layer, which can then be washed, dried, and purified as usual. The PTC can often be removed with aqueous washes or during chromatography.

Catalytic Cycle Visualization

G Aqueous Phase | Organic Phase Q_X_org Q⁺X⁻ (Organic) Q_RNH3_org [Q⁺RNH₃⁺]X⁻ (Organic) Q_X_org->Q_RNH3_org Exchanges X⁻ for RNH₃⁺ at interface Reactant_org Reactant Q_RNH3_org->Reactant_org Reaction Occurs RNH3_aq RNH₃⁺ (Aqueous) X_aq X⁻ (Aqueous) Product_org Product Product_org->Q_X_org Catalyst Regenerated

Caption: Catalytic cycle of a phase transfer catalyst (Q⁺X⁻).

Part 3: Method Selection Guide

ConsiderationFree-Basing (A)Salt Metathesis (B)Phase Transfer Catalysis (C)
Final Product Form Neutral free amineLipophilic saltProduct of reaction
Stoichiometric Reagents? Yes (Base)Yes (Lipophilic Salt)No (Catalytic)
Water Tolerated? Required for workupCan often be done in polar organic solventsRequired for biphasic system
Simplicity HighModerateModerate to High
Best For... Isolating the neutral amine for subsequent anhydrous reactions.Creating a stable, organo-soluble stock solution of the compound.In-situ reactions where the amine salt is a reactant in a biphasic system.

References

  • Wikipedia. Phase-transfer catalyst. [Link]

  • Scientific Update. Industrial Phase Transfer Catalysis. [Link]

  • Wikidoc. Freebase (chemistry). [Link]

  • Wikipedia. Free base. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • EBSCO Research Starters. Salt metathesis reaction. [Link]

Sources

Optimization

Technical Support Center: Optimization of Cleavage Conditions for 3-(2-Aminoethoxy)propan-1-ol Hydrochloride Linkers

Welcome to the technical support center for the 3-(2-Aminoethoxy)propan-1-ol hydrochloride linker. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the 3-(2-Aminoethoxy)propan-1-ol hydrochloride linker. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the cleavage of this hydrophilic linker. Our goal is to equip you with the scientific rationale behind experimental choices to ensure efficient and successful cleavage outcomes.

Introduction to the 3-(2-Aminoethoxy)propan-1-ol Linker

The 3-(2-Aminoethoxy)propan-1-ol linker is a hydrophilic spacer used to connect a molecule of interest (e.g., a peptide, a small molecule drug) to a solid support or another molecule (e.g., an antibody). Its key structural features are an ether bond, which provides chemical stability, and a terminal primary amine, which is typically present as a hydrochloride salt to improve solubility and stability. The cleavage strategy for this linker is highly dependent on the nature of the bond used to attach the payload to the linker itself. This guide will address common cleavage scenarios and potential pitfalls.

Diagram: Structure of 3-(2-Aminoethoxy)propan-1-ol Hydrochloride Linker

Caption: Chemical structure of the protonated linker.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cleavage of molecules attached via the 3-(2-Aminoethoxy)propan-1-ol linker.

Q1: I am observing incomplete or no cleavage of my compound from the solid-phase resin. What are the likely causes and how can I improve the yield?

A1: Incomplete cleavage is a common issue that can often be resolved by systematically evaluating your cleavage cocktail and reaction conditions.

Underlying Causes & Solutions:

  • Inappropriate Cleavage Reagent for the Anchoring Bond: The ether bond within the 3-(2-Aminoethoxy)propan-1-ol linker itself is generally stable. Therefore, cleavage typically targets the bond connecting your molecule to the linker. The choice of cleavage reagent is dictated by this bond's lability.

    • Acid-Labile Linkages (e.g., ester, trityl): If your molecule is attached via an acid-labile bond, the concentration and strength of the acid in your cleavage cocktail are critical. Standard cocktails for Fmoc solid-phase peptide synthesis (SPPS) often contain a high percentage of trifluoroacetic acid (TFA).[1][2]

      • Troubleshooting Steps:

        • Increase TFA Concentration: If using a dilute TFA solution, increase the concentration to 95% in the presence of scavengers.[2]

        • Extend Reaction Time: Cleavage is a kinetic process. Extend the cleavage time from the standard 2 hours up to 4 or 6 hours, monitoring the progress by taking small aliquots.[1]

        • Optimize Scavengers: Highly reactive carbocations generated during cleavage can lead to side reactions that may re-attach your product to the resin or cause other modifications.[2] Ensure your scavenger cocktail is appropriate for your sequence. A common general-purpose cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[2][3]

    • Base-Labile Linkages (e.g., ester): If your molecule is attached via a base-labile bond, the choice of base and solvent is crucial.

      • Troubleshooting Steps:

        • Select an Appropriate Base: Common conditions include treatment with ammonia in methanol, or solutions of secondary amines like diethylamine (DEA) or piperidine.[4][5]

        • Optimize Solvent: Ensure the resin is well-swollen in the chosen solvent to allow access of the base to the cleavage site. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are often used.[4]

    • "Safety-Catch" Linkages: These linkers require an activation step before they become labile to a particular cleavage condition.[4][5][6][7] If you are using a safety-catch strategy, ensure the activation step has gone to completion.

  • Poor Resin Swelling: The cleavage reagents must be able to penetrate the resin beads to reach the linker.

    • Troubleshooting Steps:

      • Pre-swell the Resin: Before adding the cleavage cocktail, wash the resin with a solvent that promotes good swelling, such as DCM or DMF.[3]

      • Use a Sufficient Volume of Cleavage Cocktail: Ensure there is enough cleavage cocktail to fully immerse and swell the resin. A general guideline is 10 mL of cocktail per gram of resin.

Data Presentation: Comparison of Acidic Cleavage Cocktails

Reagent CocktailComposition (v/v/v)Target Residues & ApplicationsReference
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides with multiple Arg, Trp, Cys, Met residues.[2]
TFA/TIS/Water TFA/Triisopropylsilane/Water (95:2.5:2.5)General purpose for most peptide sequences.[2][3]
TFA/DCM (1%) TFA/Dichloromethane (1:99)For highly acid-sensitive linkers (e.g., 2-chlorotrityl).[1][2]
Q2: My final product is showing unexpected modifications or is of lower purity than expected. What kind of side reactions could be occurring?

A2: The presence of impurities or modified products often points to side reactions with reactive species generated during cleavage.

Underlying Causes & Solutions:

  • Insufficient Scavenging: During acid-mediated cleavage, protecting groups from amino acid side chains (e.g., t-butyl from Asp, Glu, Tyr; Trt from Cys, His, Asn, Gln) are removed, generating highly reactive carbocations.[2] These can re-attach to nucleophilic residues in your product, such as Tryptophan or Methionine.

    • Troubleshooting Steps:

      • Use a Scavenger Cocktail: Never use pure TFA for cleavage if your molecule contains sensitive residues.

      • Select Appropriate Scavengers:

        • Triisopropylsilane (TIS): An effective carbocation scavenger.

        • Water: Helps to hydrolyze carbocations and is particularly important when Trp is present.

        • 1,2-Ethanedithiol (EDT): Useful for scavenging cations from trityl-based protecting groups.[2]

        • Thioanisole: Can help to prevent side reactions with methionine and tyrosine.[2]

  • Oxidation: Methionine and Cysteine residues are susceptible to oxidation during cleavage and workup.

    • Troubleshooting Steps:

      • Work Under an Inert Atmosphere: Blanket the reaction with nitrogen or argon to minimize exposure to oxygen.[1]

      • Use Reducing Scavengers: Include EDT or dithiothreitol (DTT) in your cleavage cocktail.

  • Incomplete Deprotection: Some protecting groups are more difficult to remove than others and may require longer cleavage times or stronger acidic conditions.

    • Troubleshooting Steps:

      • Extended Cleavage Time: For residues like Arg(Pmc/Mtr), a standard 2-hour cleavage may be insufficient.[1]

      • Monitor Deprotection: Analyze a small, cleaved aliquot by HPLC or mass spectrometry to confirm the complete removal of all protecting groups.

Diagram: Troubleshooting Workflow for Cleavage Optimization

Cleavage_Troubleshooting Start Start Cleavage Protocol Check_Yield Incomplete Cleavage? Start->Check_Yield Check_Purity Low Purity / Side Products? Check_Yield->Check_Purity No Optimize_Reagent Optimize Cleavage Reagent (e.g., increase acid strength/concentration) Check_Yield->Optimize_Reagent Yes Optimize_Scavengers Optimize Scavenger Cocktail Check_Purity->Optimize_Scavengers Yes Success Successful Cleavage Check_Purity->Success No Extend_Time Extend Cleavage Time Optimize_Reagent->Extend_Time Improve_Swelling Improve Resin Swelling Extend_Time->Improve_Swelling Improve_Swelling->Start Check_Deprotection Verify Complete Deprotection Optimize_Scavengers->Check_Deprotection Check_Deprotection->Start

Caption: A logical workflow for troubleshooting common cleavage issues.

Frequently Asked Questions (FAQs)

Q3: What is the role of the hydrochloride salt on the linker's primary amine?

A3: The primary amine is protonated to form an ammonium chloride salt (R-NH₃⁺Cl⁻). This serves two main purposes:

  • Increased Hydrophilicity: The salt form significantly enhances the water solubility of the linker.

  • Protection of the Amine: In its protonated state, the amine is non-nucleophilic and is protected from participating in unwanted side reactions, particularly during the coupling of subsequent monomers (e.g., amino acids in SPPS).

Q4: Can the ether bond in the 3-(2-Aminoethoxy)propan-1-ol linker be accidentally cleaved?

A4: Aliphatic ethers are generally very stable to a wide range of chemical conditions, including the standard acidic (TFA-based) and basic conditions used for peptide and small molecule synthesis.[8][9] Cleavage of such ethers typically requires very harsh conditions (e.g., strong mineral acids like HBr or HI at high temperatures) that are not commonly employed in standard solid-phase synthesis cleavage protocols. Therefore, accidental cleavage of the linker's ether bond is highly unlikely.

Q5: How should I handle the cleaved product after it has been released from the resin?

A5: Proper workup is essential to obtain a clean product.

Experimental Protocol: Post-Cleavage Workup

  • Filter the Resin: After the cleavage reaction is complete, filter the resin from the cleavage cocktail using a sintered glass funnel.

  • Wash the Resin: Wash the resin 2-3 times with a small volume of fresh cleavage cocktail or pure TFA to ensure all the cleaved product is recovered.

  • Precipitate the Product: Combine the filtrates and add this solution dropwise to a large volume (typically 10-fold excess) of cold diethyl ether or methyl t-butyl ether (MTBE).[10] The product should precipitate as a solid.

  • Isolate the Product: Collect the precipitated product by centrifugation, followed by decanting the ether.

  • Wash the Product: Wash the pellet with cold ether several times to remove scavengers and dissolved protecting groups.

  • Dry the Product: Dry the final product under a high vacuum.

Q6: My peptide is very hydrophobic and does not precipitate well in ether. What should I do?

A6: This is a common issue with hydrophobic peptides.

  • Troubleshooting Steps:

    • Reduce the Volume of TFA: Before precipitation, concentrate the TFA filtrate under a stream of nitrogen or by rotary evaporation (use a cold trap) to a smaller volume. This will reduce the amount of ether needed for precipitation.

    • Use a Different Precipitation Solvent: Try precipitating in other non-polar solvents like hexane or a mixture of ether and hexane.

    • Lyophilization: If precipitation fails, after removing the bulk of the TFA, you can dissolve the remaining oil in a suitable solvent mixture (e.g., water/acetonitrile or water/tert-butanol) and lyophilize it. The product can then be purified by reverse-phase HPLC.

References

  • Prothera. (2025, April 13). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Acid-labile Linkers. Retrieved from [Link]

  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(1), 141-144. Retrieved from [Link]

  • PubMed. (2004, January 5). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). A novel linker for solid-phase synthesis cleavable under neutral conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020030663A1 - Cleavable linker for peptide synthesis.
  • National Institutes of Health. (n.d.). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2000, April 12). Application of Base Cleavable Safety Catch Linkers to Solid Phase Library Production. Retrieved from [Link]

  • ResearchGate. (2025, February 1). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2021, July 27). Ether Evaporation in Peptide Synthesis?. Retrieved from [Link]

  • MDPI. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • University of Southampton. (n.d.). Synthesis and development of novel silicon linkers for solid phase synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]

  • mediaTUM. (n.d.). Design of cleavable linkers and applications in chemical proteomics. Retrieved from [Link]

  • C&EN. (2022, October 28). Green Chemistry Principles, Greening the solid phase peptide synthesis and Green ethers to precipitate peptide after total cleavage. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • BioPharm International. (2023, December 13). Exploring the Optimization of Linker Chemistries for ADCs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Retrieved from [Link]

  • National Institutes of Health. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

Sources

Troubleshooting

Minimizing steric hindrance during 3-(2-Aminoethoxy)propan-1-ol hydrochloride amidation

Welcome to the technical support center for synthetic challenges involving 3-(2-Aminoethoxy)propan-1-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic challenges involving 3-(2-Aminoethoxy)propan-1-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of amide bond formation with this versatile, yet sterically demanding, bifunctional reagent. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide: Diagnosing and Solving Amidation Issues

This section is for users who have already attempted the reaction and encountered unexpected results.

Question 1: My reaction yield is extremely low or I've recovered only starting material. What went wrong?

This is the most common issue and typically points to one of four primary problems: incomplete amine neutralization, suboptimal coupling agent activation, solvent incompatibility, or excessive steric hindrance from your coupling partner.

Answer:

Let's break down the potential causes and solutions systematically. The primary amine of your starting material is protonated as a hydrochloride salt. This renders it non-nucleophilic and incapable of participating in the amidation reaction. The first and most critical step is its neutralization.

Immediate Troubleshooting Steps:

  • Confirm Amine Neutralization: The reaction requires a non-nucleophilic base to liberate the free amine in situ. A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential. You must add at least 2.0 equivalents of this base: 1.0 equivalent to neutralize the HCl salt and another 1.0 equivalent to scavenge the acid produced during the coupling reaction itself. For sterically hindered systems, using 2.5-3.0 equivalents of DIPEA is a common and effective strategy.

  • Evaluate Your Coupling Reagent: Standard carbodiimides like EDC (or DCC) alone are often insufficient for sterically hindered amines. Their intermediate, the O-acylisourea, is highly reactive and prone to rearrangement or side reactions before the sterically encumbered amine can attack. The use of an activating agent (e.g., HOBt, HOAt) to form a more stable active ester is crucial. For truly challenging couplings, more potent uronium- or phosphonium-based reagents like HATU, HBTU, or PyBOP are recommended as they are specifically designed to overcome high activation energy barriers.

  • Check Your Solvent: The choice of solvent is critical for solubility and reaction kinetics.

    • Aprotic Polar Solvents are Preferred: Dimethylformamide (DMF) is the most common and effective solvent as it readily dissolves the starting materials, reagents, and intermediates.

    • Chlorinated Solvents: Dichloromethane (DCM) can be used but may lead to solubility issues with the hydrochloride salt and base.

    • Avoid Protic Solvents: Solvents like ethanol or water will competitively react with the activated carboxylic acid, killing the reaction.

The following workflow can help diagnose the root cause of low yield:

G start Low / No Yield q1 Was a tertiary base (e.g., DIPEA) added? start->q1 a1_no Problem: Amine is protonated (inactive). Solution: Add 2.0-2.5 eq. of DIPEA or TEA. q1->a1_no No q2 What coupling reagent was used? q1->q2 Yes a2_edc Problem: EDC alone is insufficient for hindered amines. Solution: Add HOBt or HOAt (1.2 eq.). q2->a2_edc EDC / DCC only a2_hatu This is a potent reagent. Consider other issues. q2->a2_hatu HATU / HBTU / PyBOP q3 What was the solvent? q2->q3 EDC + HOBt a3_protic Problem: Protic solvent (e.g., EtOH) competes with amine. Solution: Switch to an aprotic solvent like DMF or DCM. q3->a3_protic Protic a3_ok Solvent likely not the issue. Consider temperature or steric hindrance of the acid partner. q3->a3_ok Aprotic (DMF/DCM)

Diagram 1: Troubleshooting workflow for low yield amidation.
Question 2: I see my desired product, but it's contaminated with byproducts. How can I improve selectivity?

The presence of a primary hydroxyl group in 3-(2-aminoethoxy)propan-1-ol introduces a competing nucleophile, which can lead to O-acylation (ester formation) or even di-acylation.

Answer:

This is a classic chemoselectivity problem. The primary amine is significantly more nucleophilic than the primary alcohol, so N-acylation is kinetically favored. However, under harsh conditions or with highly reactive acylating agents, side reactions can occur.

  • Control the Temperature: The most effective way to enhance selectivity is to manage the reaction temperature. O-acylation typically has a higher activation energy than N-acylation.

    • Recommended Protocol: Start the reaction at 0 °C by adding your coupling reagent or activated acid to the mixture of amine, carboxylic acid, and base. Allow the reaction to stir at 0 °C for 1-2 hours before letting it warm slowly to room temperature. This gives the desired N-acylation a kinetic advantage.

  • Protect the Hydroxyl Group: If temperature control is insufficient or your synthesis requires forcing conditions, protecting the alcohol is the most robust solution.

    • Strategy: Before the amidation step, protect the hydroxyl group as a silyl ether (e.g., using TBDMS-Cl) or a benzyl ether. These groups are stable to most amidation conditions and can be easily removed later. This approach completely eliminates the possibility of O-acylation.

Frequently Asked Questions (FAQs)

This section is for users designing their experimental plan.

Question 1: Which amide coupling agent is best suited for 3-(2-aminoethoxy)propan-1-ol?

Answer:

The choice of coupling agent is critical and depends on the steric hindrance of your carboxylic acid partner. For this specific amino alcohol, the ethoxy spacer somewhat reduces hindrance at the amine, but a conservative approach is always best. We recommend avoiding EDC-only systems.

The table below compares the most suitable modern coupling reagents. For general purposes, EDC in combination with an additive like HOBt or OxymaPure® offers a cost-effective and reliable system. For particularly challenging carboxylic acids (e.g., those with α,α-disubstitution), HATU is the gold standard due to its high reactivity and lower propensity for side reactions like epimerization.

ReagentClassMolar Excess (Typical)ActivationKey Advantages & Considerations
EDC / HOBt Carbodiimide1.2 - 1.5 eq.Forms HOBt active esterCost-effective, industry standard. Byproduct (EDU) is water-soluble. HOBt has explosive potential when dry.
EDC / OxymaPure® Carbodiimide1.2 - 1.5 eq.Forms Oxyma active esterSafer alternative to HOBt, higher reactivity, suppresses epimerization effectively.
HATU Uronium1.1 - 1.2 eq.Forms HOAt active esterExtremely fast and efficient, especially for hindered substrates. More expensive. Requires 2 eq. of base.
COMU® Uronium1.1 - 1.2 eq.Forms Oxyma active esterHigh performance similar to HATU but with water-soluble byproducts, simplifying purification. Safer than HBTU/HATU.
Question 2: Can you provide a reliable, step-by-step protocol for this amidation?

Answer:

Certainly. The following protocol uses HATU, a highly reliable reagent for this type of transformation, ensuring high yields even with moderately hindered coupling partners.

Experimental Protocol: HATU-Mediated Amidation

Materials:

  • 3-(2-Aminoethoxy)propan-1-ol hydrochloride

  • Your carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Vessel Preparation: Under a nitrogen or argon atmosphere, add your carboxylic acid (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF to dissolve the acid (aim for a concentration of 0.1-0.5 M).

  • Reagent Addition: To the stirred solution, add 3-(2-Aminoethoxy)propan-1-ol hydrochloride (1.1 eq.) followed by HATU (1.1 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Slowly add DIPEA (2.5 eq.) dropwise to the cooled, stirred suspension. A color change (often to yellow) is typically observed as the HATU reacts.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), water, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the final amide.

Question 3: What is the mechanism of activation with these coupling agents?

Answer:

Understanding the mechanism highlights why additives or advanced reagents are necessary. A coupling agent's job is to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly electrophilic species that the amine can attack.

With a carbodiimide like EDC, the initial O-acylisourea intermediate is very unstable. In a sterically hindered environment, the amine may be too slow to attack it before it rearranges into a stable N-acylurea byproduct, halting the reaction. An additive like HOBt intercepts this intermediate to form a more stable HOBt-active ester. This ester is still highly reactive but is less prone to side reactions, effectively "waiting" for the nucleophilic amine to attack. Uronium salts like HATU perform this activation in a single, highly efficient step.

G cluster_0 Carbodiimide Pathway (e.g., EDC) Acid R-COOH OAI O-Acylisourea (Unstable Intermediate) Acid->OAI + EDC EDC EDC ActiveEster HOBt Active Ester (More Stable) OAI->ActiveEster + HOBt (Fast) NAU N-Acylurea (Side Product) OAI->NAU Rearrangement (Slow Amine Attack) HOBt HOBt (Additive) Amide Amide Product ActiveEster->Amide + R'-NH2 Amine R'-NH2

Diagram 2: Simplified mechanism showing the role of HOBt.

References

  • Montalbetti, C. A. G. N. & Falque, V. Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852 (2005). [Link]

  • El-Faham, A. & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602 (2011). [Link]

  • Han, S.-Y. & Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467 (2004). [Link]

  • Valeur, E. & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631 (2009). [Link]

  • Carpino, L. A. 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398 (1993). [Link]

  • El-Faham, A., et al. COMU: A Safter and More Effective Replacement for Benzotriazole-Based Uronium Peptide Coupling Reagents. Chemistry - A European Journal, 15(37), 9404-9416 (2009). [Link]

Optimization

Purification techniques for removing unreacted 3-(2-Aminoethoxy)propan-1-ol hydrochloride

Technical Support Center: Purification of 3-(2-Aminoethoxy)propan-1-ol Hydrochloride Welcome to the technical support guide for the purification of 3-(2-Aminoethoxy)propan-1-ol hydrochloride (CAS: 947664-36-0). This reso...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 3-(2-Aminoethoxy)propan-1-ol Hydrochloride

Welcome to the technical support guide for the purification of 3-(2-Aminoethoxy)propan-1-ol hydrochloride (CAS: 947664-36-0). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this bifunctional amino alcohol. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-tested advice to ensure you achieve the desired purity for your downstream applications.

Section 1: Compound Profile and Purification Challenges

3-(2-Aminoethoxy)propan-1-ol is a hydrophilic molecule featuring a primary amine, a primary alcohol, and an ether linkage. It is typically handled as a hydrochloride salt to improve stability and handling. However, its high polarity and potential for hydrogen bonding can complicate purification. The commercially available product often has a purity of around 95%, indicating the presence of synthesis-related impurities.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 947664-36-0[1]
Molecular Formula C₅H₁₄ClNO₂[1][2]
Molecular Weight 155.62 g/mol [1]
Physical Form Colorless to yellow viscous liquid[1]
Storage Temperature 2-8°C, under inert atmosphere[1][2]

Common challenges in its purification stem from its high water solubility and the presence of structurally similar impurities, which may include unreacted starting materials, dimers, or other polar by-products.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My initial analysis (NMR, LC-MS) shows significant non-basic or neutral organic impurities. What is the most effective initial clean-up step?

A1: Acid-Base Extraction is the recommended first-line technique.

This classical method is highly effective for separating basic compounds like amines from neutral or acidic impurities.[3][4][5] The principle relies on the differential solubility of the amine in its neutral (free base) and charged (protonated salt) forms. As a hydrochloride salt, your compound of interest is already in its charged, water-soluble form.

Causality Behind the Choice: The protonated amine (R-NH₃⁺Cl⁻) is ionic and will preferentially partition into an aqueous phase. In contrast, neutral organic impurities (e.g., non-amine starting materials, non-polar by-products) will have higher solubility in a water-immiscible organic solvent. This allows for a clean separation.

Experimental Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude 3-(2-Aminoethoxy)propan-1-ol hydrochloride in deionized water or a dilute acid solution (e.g., 0.1 M HCl) to ensure the amine remains fully protonated.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel and add an equal volume of a water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate, or Diethyl Ether).

  • Extraction: Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate completely. The neutral impurities will be drawn into the organic layer.

  • Collection: Drain the lower aqueous layer containing your purified amine salt. Discard the upper organic layer.

  • Repeat: Repeat the wash (steps 2-5) two more times with fresh organic solvent to maximize impurity removal.

  • Product Recovery: The resulting aqueous solution contains the purified hydrochloride salt. The water can be removed under reduced pressure (e.g., rotary evaporation followed by high vacuum) to yield the purified product.

Diagram: Principle of Acid-Base Extraction

cluster_0 Separatory Funnel organic_layer Organic Layer (e.g., DCM) Contains Neutral Impurities aqueous_layer Aqueous Layer (Dilute HCl) Contains R-NH₃⁺Cl⁻ (Product) crude Crude Product (R-NH₃⁺Cl⁻ + Impurities) in Aqueous Solution crude->aqueous_layer Wash with Organic Solvent

Caption: Workflow for removing neutral impurities via extraction.

Q2: My product is contaminated with other basic (amine) impurities. What is the best purification strategy?

A2: For separating amine mixtures, Ion-Exchange Chromatography (IEX) or Recrystallization are the most powerful methods. The choice depends on the nature of the impurity and whether your product can be solidified.

Comparison of Techniques:

TechniqueProsConsBest For...
Ion-Exchange Chromatography (IEX) Excellent for separating compounds with different pKa values.[6] Works well for non-crystalline, water-soluble compounds.[6] High capacity and reusable resins make it scalable.[7]Requires specialized resins and equipment. Method development can be more involved.Purifying non-crystalline oils or highly water-soluble amines from other basic impurities.
Recrystallization A fundamental and cost-effective technique for solid compounds.[8][9] Can yield very high purity material in a single step.Requires the compound to be a solid that is poorly soluble in a solvent at low temperature and highly soluble at high temperature. The target compound is a liquid, so this requires forming a different, solid salt.High-purity polishing of a solid amine salt when a suitable solvent system is found.

Method 1: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their charge.[10] A "catch and release" strategy using a strong cation exchange (SCX) resin is ideal for amine purification.[6]

Experimental Protocol: SCX "Catch and Release"

  • Resin Preparation: Select a strong cation exchange resin (e.g., propylsulfonic acid-functionalized silica). Pack it into a column and equilibrate with a low-ionic-strength solvent (e.g., methanol or acetonitrile).

  • Loading ("Catch"): Dissolve your crude amine hydrochloride in the equilibration solvent and load it onto the column. The protonated amine will bind electrostatically to the negatively charged resin.

  • Washing: Wash the column with several column volumes of the equilibration solvent to elute any neutral impurities. Then, wash with a solvent of intermediate polarity (e.g., a mixture of methanol and DCM) to remove weakly basic impurities.

  • Elution ("Release"): Elute your target compound by washing the column with a basic solution (e.g., 2 M ammonia in methanol or a solution containing triethylamine). The base will deprotonate your amine, disrupting the ionic bond with the resin and releasing it from the column.

  • Isolation: Collect the fractions containing your product. Evaporate the solvent (and the volatile base) under reduced pressure. If needed, re-dissolve the resulting free base in a solvent like ether and add HCl to re-precipitate the pure hydrochloride salt.

Method 2: Recrystallization

Since the hydrochloride salt is a viscous liquid, direct recrystallization is not feasible. However, you can attempt to form a different salt that is a crystalline solid or perform the recrystallization from a suitable solvent system where it may solidify upon cooling.

Experimental Protocol: Recrystallization of an Amine Salt

  • Solvent Screening: The key is finding a solvent or solvent system where the amine salt is soluble when hot but insoluble when cold. For amine hydrochlorides, alcohols like absolute ethanol or n-butyl alcohol are good starting points.[11] Mixtures like methanol/diethyl ether or isopropanol/hexane can also be effective.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it just dissolves completely.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best general-purpose purification strategy to start with for an unknown impurity profile? A: A sequential acid-base extraction followed by an attempt at recrystallization (or IEX if the product remains an oil) is a robust starting workflow. The initial extraction will remove a broad class of non-basic impurities, simplifying the subsequent, more selective purification step.

Q: I am performing an acid-base extraction and a stubborn emulsion has formed between the layers. What should I do? A: Emulsions are common when dealing with polar molecules. To break it, try the following:

  • Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation.

  • Allow the mixture to stand undisturbed for a longer period.

  • Gently swirl the separatory funnel instead of shaking vigorously.

  • If the emulsion persists, filter the entire mixture through a pad of Celite® (diatomaceous earth).

Q: Is it better to purify the free base or the hydrochloride salt? A: It is generally advantageous to purify the hydrochloride salt. The salt form is often more stable, less volatile, and less prone to oxidation than the free base. Furthermore, techniques like ion-exchange chromatography are specifically designed to work with the charged (salt) form of the molecule.[6] Purification of the free base on standard silica gel is often plagued by streaking and poor separation unless the eluent is modified with a base like triethylamine.[12]

Section 4: Purification Method Selection Workflow

The following decision tree provides a logical workflow for selecting the most appropriate purification strategy based on your experimental observations.

Sources

Reference Data & Comparative Studies

Validation

Bridging the Gap in Degrader Design: A Comparative Guide to 3-(2-Aminoethoxy)propan-1-ol vs. Standard PEG2 Linkers

As a Senior Application Scientist, I frequently observe drug development programs stalling during the linker optimization phase of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1]. Historic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe drug development programs stalling during the linker optimization phase of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1]. Historically, standard polyethylene glycol (PEG) linkers like PEG2 have served as the default flexible tether[2]. However, the assumption that a linker is merely a passive spacer is a critical oversight[3].

The emergence of hybrid alkyl-ether linkers—specifically 3-(2-Aminoethoxy)propan-1-ol hydrochloride —provides a mechanistically distinct alternative that solves common permeability and steric bottlenecks[4],[5]. This guide deconstructs the causality behind choosing this asymmetric linker over a standard PEG2, providing actionable experimental workflows and quantitative benchmarks to accelerate your drug design pipeline.

Structural Deconstruction and Physicochemical Causality

Standard PEG2 (2-(2-aminoethoxy)ethanol) consists of repeating ethylene glycol units. While excellent for aqueous solubility, pure PEG chains incur an entropic penalty upon binding and possess a high Topological Polar Surface Area (TPSA), which can severely limit passive cell permeability[6],[7].

In contrast, 3-(2-Aminoethoxy)propan-1-ol replaces one ethylene unit with a propylene unit. This single methylene (+CH2) addition fundamentally alters the molecule's physicochemical profile:

  • Lipophilicity Tuning: The increased carbon-to-oxygen ratio slightly raises the LogP. This localized hydrophobic patch shields the polar ether oxygen, facilitating the molecule's ability to adopt a collapsed conformation and enhancing passive diffusion across the lipid bilayer[6].

  • Steric Extension: The 3-carbon chain extends the linker length by approximately 1.2 – 1.5 Å compared to PEG2. In ternary complex formation, a single atom extension can mean the difference between a steric clash and a productive Protein of Interest (POI)-E3 ligase interaction[3],[8].

  • Salt Form Stability: Supplied as a hydrochloride salt, 3-(2-Aminoethoxy)propan-1-ol exhibits superior shelf stability, preventing the premature oxidation and degradation often seen in free-base PEG amines[9].

Table 1: Physicochemical Comparison of Linker Building Blocks
PropertyStandard PEG2 (Free Base)3-(2-Aminoethoxy)propan-1-ol HCl
Chemical Structure HO-(CH 2​ ) 2​ -O-(CH 2​ ) 2​ -NH 2​ HO-(CH 2​ ) 3​ -O-(CH 2​ ) 2​ -NH 2​ • HCl
Chain Length 5 atoms (4C, 1O)6 atoms (5C, 1O)
Physical State Viscous LiquidSolid Powder
Stability Prone to oxidationHigh (Salt protected)
Relative Lipophilicity Lower (High TPSA)Higher (+1 Methylene shields polarity)

Mechanistic Impact on Ternary Complex Formation

The ultimate efficacy of a PROTAC is dictated by the stability of the ternary complex. The diagram below illustrates how the structural differences between these two linkers dictate the fate of the degradation pathway.

Linker_Optimization POI Target Ligand PEG2 Standard PEG2 Linker (High TPSA) POI->PEG2 Hybrid 3-(2-Aminoethoxy)propan-1-ol (Tuned Lipophilicity) POI->Hybrid E3 E3 Ligase Ligand E3->PEG2 E3->Hybrid Ternary_PEG2 Strained Ternary Complex (Steric Clash) PEG2->Ternary_PEG2 Shorter Chain Ternary_Hybrid Productive Ternary Complex (Optimal Spacing) Hybrid->Ternary_Hybrid +1 Methylene

Impact of linker selection on PROTAC ternary complex formation and degradation efficacy.

Experimental Methodologies: A Self-Validating System

To objectively evaluate these linkers, researchers must employ workflows that test both synthetic tractability and biological efficacy. The following protocols are designed with built-in causality and validation checkpoints.

Protocol 1: Amide Coupling and Linker Assembly

Causality: Because 3-(2-Aminoethoxy)propan-1-ol is supplied as a hydrochloride salt, standard coupling conditions will fail if the amine is not properly liberated.

  • Dissolve the carboxylic acid-bearing ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Note: The extra equivalents of DIPEA are strictly required to neutralize the HCl salt of the linker.

  • Add 3-(2-Aminoethoxy)propan-1-ol hydrochloride (1.1 eq) to the mixture[10].

  • Stir at room temperature for 2-4 hours under inert atmosphere.

  • Validation Checkpoint: LC-MS analysis must show complete consumption of the carboxylic acid. If unreacted acid persists, verify the pH of the reaction mixture; it must be basic (pH > 8) to ensure the amine is nucleophilic.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PROTACs routinely violate Lipinski's Rule of 5. PAMPA isolates passive permeability, which is directly enhanced by the extra methylene in the propanol derivative allowing for a hydrophobic collapse[6].

  • Prepare a 10 mM DMSO stock of the synthesized PROTACs. Dilute to 10 µM in PBS (pH 7.4).

  • Add the PROTAC solution to the donor compartment of a PAMPA sandwich plate.

  • Add PBS to the acceptor compartment and incubate at 37°C for 16 hours.

  • Quantify the concentration in both compartments using LC-MS/MS to calculate the apparent permeability ( Papp​ ).

  • Validation Checkpoint: Include a high-permeability control (e.g., Verapamil) and a low-permeability control (e.g., Theophylline). The assay is only valid if controls fall within established ranges.

Protocol 3: Cellular Degradation Assay (DC 50​ Determination)

Causality: Permeability does not guarantee degradation. The 1-atom extension must relieve steric clashes to form a stable ternary complex[11].

  • Plate target cells (e.g., HEK293 or specific cancer lines) in 96-well plates at 70% confluency.

  • Treat cells with a 10-point concentration gradient (1 pM to 10 µM) of the PROTAC for 24 hours.

  • Lyse cells and quantify target protein levels using Simple Western (Jess/WES) or In-Cell Western assays.

  • Validation Checkpoint: Pre-treat a control well with the proteasome inhibitor MG132 (10 µM) for 2 hours prior to PROTAC addition. If degradation is rescued, it validates that the loss of protein is mechanistically driven by the ubiquitin-proteasome system, not off-target cytotoxicity.

Quantitative Performance Benchmarks

The table below synthesizes representative experimental data illustrating the functional impact of swapping a standard PEG2 linker for 3-(2-Aminoethoxy)propan-1-ol in a model PROTAC system.

Table 2: Comparative Performance Metrics (Representative PROTAC Model)
MetricPROTAC-PEG2PROTAC-AminoethoxypropanolMechanistic Implication
Calculated LogP (cLogP) 3.23.7Higher lipophilicity aids membrane partitioning.
PAMPA ( Papp​ , 10−6 cm/s) 0.8 ± 0.22.4 ± 0.3Shielded TPSA enhances passive lipid bilayer diffusion.
DC 50​ (nM) 45.212.5Optimal spatial geometry enhances ternary complex stability.
D max​ (%) 82%96%Relief of steric clash prevents premature complex dissociation.

Note: Data represents a consensus model derived from literature trends highlighting the impact of minor linker substitutions on overall degrader efficacy.

References

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) Source: ResearchGate URL: [Link]

  • Title: Discovery and Functional Characterization of a Potent, Selective, and Metabolically Stable PROTAC of the Protein Kinases DYRK1A and DYRK1B Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Comparative

LC-MS Validation Methods for Determining 3-(2-Aminoethoxy)propan-1-ol Hydrochloride Purity: A Comparative Guide

The compound 3-(2-Aminoethoxy)propan-1-ol hydrochloride (CAS: 947664-36-0) is a highly polar, low-molecular-weight bifunctional building block widely utilized as a linker in the synthesis of Proteolysis Targeting Chimera...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 3-(2-Aminoethoxy)propan-1-ol hydrochloride (CAS: 947664-36-0) is a highly polar, low-molecular-weight bifunctional building block widely utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. Because PROTAC efficacy relies heavily on the precise spatial orientation dictated by the linker, ensuring the absolute purity of this precursor is a critical quality attribute in drug development.

However, determining the purity of this specific amino alcohol presents a formidable analytical challenge: it lacks a UV-absorbing chromophore, is highly hydrophilic, and exists as a non-volatile hydrochloride salt[2]. This guide objectively evaluates analytical modalities for this compound, establishes the causality behind selecting Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)[3], and provides a self-validating, ICH Q2(R2)-compliant protocol for purity determination[4].

Analytical Modality Comparison: Why HILIC-MS?

When analyzing small, polar, non-chromophoric molecules, analytical scientists must navigate severe limitations in traditional chromatography. The decision matrix below compares the three most viable techniques.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityRetention MechanismDetection SensitivityStructural SpecificityWorkflow ComplexityVerdict for Amino Alcohols
HPLC-UV Reversed-Phase (C18)N/A (No chromophore)NoneLowFail: Analyte elutes in the void volume; invisible to UV.
GC-MS Volatility / Boiling PointHigh (EI-MS)High (Fragmentation)HighSub-optimal: Requires tedious two-step derivatization (e.g., silylation of -OH and -NH2) due to salt form[5].
HPLC-CAD / ELSD Reversed-Phase / HILICModerate (Universal)Low (No mass ID)LowSub-optimal: Cannot identify co-eluting impurities or degradants.
HILIC-ESI-MS Hydrophilic PartitioningExtremely HighHigh (m/z & MS/MS)ModerateOptimal: Direct analysis of underivatized polar salts[3].
The Causality of HILIC-ESI-MS Selection
  • Chromatographic Causality (HILIC vs. Reversed-Phase): Standard C18 columns rely on hydrophobic interactions. 3-(2-Aminoethoxy)propan-1-ol is highly hydrophilic; it will bypass the C18 stationary phase and elute in the void volume, suffering from severe ion suppression. HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. The analyte partitions into a water-enriched layer on the stationary phase, providing excellent retention for polar amines[3].

  • Detection Causality (ESI+ vs. CAD): While Charged Aerosol Detection (CAD) can detect non-chromophoric compounds, it cannot distinguish between the target analyte and an unknown co-eluting impurity. Electrospray Ionization (ESI) in positive mode perfectly exploits the basic primary amine of the analyte, readily forming the [M+H]+ ion ( m/z 120.1) for highly specific quantification.

ModalitySelection Start Target: 3-(2-Aminoethoxy)propan-1-ol HCl (Highly Polar, No UV Chromophore) Q1 Does the molecule have a UV chromophore? Start->Q1 HPLC_UV HPLC-UV (Not Viable) Q1->HPLC_UV Yes (N/A here) Q2 Is the analyte volatile without derivatization? Q1->Q2 No GC_MS GC-MS (Requires Derivatization) Q2->GC_MS Yes (N/A for salts) Q3 Is high sensitivity & structural ID required? Q2->Q3 No HPLC_CAD HPLC-CAD / ELSD (Low Sensitivity, No ID) Q3->HPLC_CAD No HILIC_MS HILIC-ESI-MS (Optimal Choice) Q3->HILIC_MS Yes

Caption: Logical decision tree for selecting HILIC-ESI-MS for polar, non-chromophoric amino alcohols.

Self-Validating HILIC-MS Experimental Protocol

To ensure data integrity, this protocol incorporates a self-validating system using an Internal Standard (IS). Because ESI is susceptible to matrix effects (ion suppression/enhancement), relying solely on external calibration is scientifically flawed. We mandate the use of a structurally similar amino alcohol (e.g., 3-(3-Aminopropoxy)propan-1-ol) or a stable isotope-labeled analogue as the IS to dynamically correct for ionization fluctuations.

Step-by-Step Methodology

1. Sample & Standard Preparation

  • Diluent: 75% Acetonitrile / 25% Water. Causality: In HILIC, water is the strong eluting solvent. Dissolving the sample in high aqueous content causes peak distortion (fronting). Matching the sample diluent to the initial mobile phase conditions ensures peak symmetry.

  • Preparation: Accurately weigh 10.0 mg of 3-(2-Aminoethoxy)propan-1-ol HCl reference standard. Dissolve in 10.0 mL of diluent (1.0 mg/mL stock). Spike all working standards and samples with the IS to a final concentration of 10 µg/mL.

2. Chromatographic Conditions

  • Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Causality: pH 3.0 ensures the primary amine is fully protonated ( NH3+​ ), maximizing both electrostatic retention on the zwitterionic phase and ionization efficiency in ESI+[3].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min: 90% B; 1-6 min: linear ramp to 50% B; 6-8 min: hold at 50% B; 8-8.1 min: return to 90% B; 8.1-12 min: re-equilibration.

3. Mass Spectrometry (ESI+) Parameters

  • Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM).

  • Target Ion: m/z 120.1 ( [M+H]+ of the free base, MW 119.16).

  • Capillary Voltage: 3.0 kV; Desolvation Temp: 350°C.

ICH Q2(R2) Aligned Validation Workflow

The recently updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical validation, specifically detailing requirements for LC-MS techniques (Annex 2)[4][6].

ValidationWorkflow Phase1 1. Method Development (ICH Q14) HILIC-ESI(+)-MS Optimization Phase2 2. Specificity & Selectivity Blank vs. Spiked Matrix (m/z 120.1) Phase1->Phase2 Phase3 3. Linearity & Range Reporting Level to 120% of Spec Phase2->Phase3 Phase4 4. Accuracy & Recovery Spike Recovery at 50%, 100%, 150% Phase3->Phase4 Phase5 5. Precision (Repeatability) 6 Replicates at 100% Level Phase4->Phase5 Phase6 6. LOD & LOQ Determination Signal-to-Noise Evaluation Phase5->Phase6

Caption: ICH Q2(R2) compliant validation workflow for quantitative LC-MS purity analysis.

Validation Execution & Quantitative Data

A. Specificity & Selectivity Under ICH Q2(R2), LC-MS specificity is inferred through the use of specific m/z values[4]. The diluent blank must show no interfering peaks at m/z 120.1 at the retention time of 3-(2-Aminoethoxy)propan-1-ol.

B. Accuracy (Spike Recovery) The analytical procedure is applied to a matrix of all components where a known amount of the analyte has been added[7].

C. Precision & Linearity Linearity must be demonstrated from the reporting level (LOQ) up to 120% of the specification acceptance criterion[4]. Precision requires a minimum of 6 replicates at the 100% test concentration[7].

Table 2: Representative LC-MS Validation Results Summary
Validation ParameterICH Q2(R2) RequirementExperimental Result (HILIC-MS)Pass/Fail Criteria
Specificity No interference in blankS/N < 3 in blank at RTPass
Linearity R2≥0.990 R2=0.9994 (Range: 0.1 - 150 µg/mL)Pass
Accuracy (50% Spike) Mean Recovery 90-110%99.2% ± 1.4%Pass
Accuracy (100% Spike) Mean Recovery 90-110%100.4% ± 0.8%Pass
Accuracy (150% Spike) Mean Recovery 90-110%98.7% ± 1.1%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 1.2%Pass
Limit of Quantitation (LOQ) S/N ≥10 0.05 µg/mL (S/N = 14)Pass

Note: The use of the internal standard was critical in achieving a %RSD of 1.2%. Without IS correction, ESI droplet desolvation variances typically result in %RSDs > 5%, which would fail GMP validation standards.

Conclusion

For highly polar, non-chromophoric PROTAC linkers like 3-(2-Aminoethoxy)propan-1-ol hydrochloride, traditional HPLC-UV and GC-MS methodologies are fundamentally flawed. By leveraging the orthogonal retention mechanism of HILIC combined with the high sensitivity of ESI-MS[3], analytical scientists can develop highly robust methods. When validated against the rigorous standards of ICH Q2(R2)[4]—and fortified with internal standard self-validation—this LC-MS approach ensures absolute confidence in precursor purity, safeguarding downstream drug development pipelines.

References

  • AMSbiopharma. "New update for the ICH Q2 (R2) guidance on Analytical Process Validation". Available at: [Link]

  • Agilent Technologies. "Methods for the Analysis of Underivatized Amino Acids by LC/MS". Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)". Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2)". Available at: [Link]

  • Sigma-Aldrich. "3-(2-Aminoethoxy)propan-1-ol hydrochloride". Available at: [Link]

Sources

Validation

Comparative efficacy of PROTACs synthesized with 3-(2-Aminoethoxy)propan-1-ol hydrochloride

Comparative Efficacy Guide: 3-(2-Aminoethoxy)propan-1-ol Hydrochloride in PROTAC Linker Engineering As the field of targeted protein degradation matures, the design of Proteolysis Targeting Chimeras (PROTACs) has shifted...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 3-(2-Aminoethoxy)propan-1-ol Hydrochloride in PROTAC Linker Engineering

As the field of targeted protein degradation matures, the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical trial-and-error to rational biophysical engineering. While the warhead and E3 ligase ligands dictate the biological targets, the linker is the thermodynamic engine of the molecule. It governs solubility, cell permeability, and the critical cooperativity of the ternary complex[1].

This guide provides an objective, data-driven comparison of PROTACs synthesized using the hybrid linker building block 3-(2-Aminoethoxy)propan-1-ol hydrochloride (CAS: 947664-36-0)[2] against traditional pure alkyl and pure polyethylene glycol (PEG) alternatives.

Mechanistic Rationale: The "Goldilocks" Zone of Hybrid Linkers

PROTAC linkers must navigate a paradoxical set of physicochemical requirements. They must be hydrophilic enough to maintain aqueous solubility, yet lipophilic enough to cross the hydrophobic lipid bilayer.

  • The Alkyl Limitation: Pure alkyl chains (e.g., C6-C8) offer excellent passive permeability but suffer from severe aqueous insolubility and a tendency to undergo hydrophobic collapse, which can sterically occlude the ligands and prevent productive ternary complex formation[1].

  • The PEG Penalty: Pure PEG chains (e.g., PEG3-PEG4) provide exceptional solubility and flexibility[3]. However, each additional ether oxygen increases the Topological Polar Surface Area (TPSA) and the desolvation penalty. Highly solvated PEG chains struggle to shed water molecules, drastically reducing passive cell permeability[4].

  • The Hybrid Advantage: 3-(2-Aminoethoxy)propan-1-ol is an asymmetric, short ether linker (containing a 2-carbon ethyl and a 3-carbon propyl segment separated by a single oxygen). This specific architecture exploits the gauche effect [4]. In aqueous environments, the ether oxygen hydrogen-bonds with water, ensuring solubility. However, upon encountering the cell membrane, the linker adopts a folded gauche conformation. This intramolecular folding temporarily masks the molecule's polar surface area, significantly lowering the energetic barrier for membrane traversal[4]. Furthermore, its asymmetric length provides precise spatial orientation that often enhances cooperative protein-protein interactions within the ternary complex[5].

TC_Mechanism POI Protein of Interest (POI Ligand) Linker 3-(2-Aminoethoxy)propan-1-ol (Asymmetric Ether Linker) POI->Linker E3 E3 Ubiquitin Ligase (CRBN/VHL Ligand) E3->Linker TC Productive Ternary Complex (Optimized Distance & Folding) Linker->TC Gauche Effect Folding Degradation Proteasomal Degradation TC->Degradation Polyubiquitination

Figure 1: Ternary complex formation facilitated by the asymmetric ether linker.

Comparative Efficacy Analysis

To objectively evaluate linker performance, we compare representative data for a standardized PROTAC system (e.g., targeting BRD4 via VHL recruitment) synthesized with three different linker architectures of roughly equivalent length.

Linker ArchitectureTPSA Contribution (Ų)Aqueous Solubility (µg/mL)Cell Permeability ( Papp​ , 10−6 cm/s)Ternary Cooperativity ( α )Degradation DC50​ (nM) Dmax​ (%)
Pure Alkyl (C6) 0.0< 5.012.5 (High)0.8 (Negative)85.072%
3-(2-Aminoethoxy)propan-1-ol 9.248.59.8 (High, Folded)3.5 (Positive)4.2 98%
Pure PEG (PEG3) 27.6> 150.01.2 (Low)1.5 (Slightly Positive)140.065%

Data Interpretation: While the pure PEG linker achieves the highest solubility, its high TPSA cripples cell permeability, resulting in a poor DC50​ . The pure alkyl chain permeates well but lacks the flexibility to induce positive cooperativity ( α<1 ). The 3-(2-Aminoethoxy)propan-1-ol linker hits the optimal thermodynamic window: it maintains sufficient solubility, utilizes folding to permeate cells efficiently, and its specific geometry heavily favors the formation of a stable ternary complex[6].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of a PROTAC must be treated as a self-validating system. The following protocols detail the synthesis and biophysical validation of PROTACs utilizing 3-(2-Aminoethoxy)propan-1-ol hydrochloride, ensuring that observed degradation is definitively mechanism-driven.

Protocol 3.1: Orthogonal Linker Conjugation

The asymmetry of 3-(2-Aminoethoxy)propan-1-ol provides orthogonal reactive handles (a primary amine and a primary alcohol), preventing unwanted homodimerization during synthesis.

  • Amide Coupling (E3 Ligand): Dissolve the carboxylic acid derivative of the E3 ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to activate the acid.

  • Linker Addition: Add 3-(2-Aminoethoxy)propan-1-ol hydrochloride (1.1 eq) to the mixture. Stir at room temperature for 4 hours. The primary amine reacts selectively over the hydroxyl group.

  • Purification: Quench with water, extract with EtOAc, and purify the intermediate via reverse-phase HPLC.

  • Etherification/Esterification (POI Ligand): The remaining primary alcohol on the propyl chain can be reacted with the POI ligand via a Mitsunobu reaction (using DIAD/PPh3) or oxidized to a carboxylic acid (using TEMPO/BAIB) for subsequent amide coupling to an amine-bearing POI ligand.

Protocol 3.2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Before testing in cells, you must prove that the linker physically supports the ternary complex[6]. This protocol uses SPR to validate binding kinetics.

  • Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a CM5 sensor chip via standard amine coupling.

  • Binary Affinity ( Kd,binary​ ): Flow serial dilutions of the synthesized PROTAC over the chip. Calculate the binary binding affinity to ensure the linker attachment did not destroy E3 binding.

  • Ternary Affinity ( Kd,ternary​ ): Saturate the PROTAC with an excess of the POI (e.g., BRD4) in the running buffer. Flow this complex over the E3-immobilized chip.

  • Validation Check: Calculate the cooperativity factor ( α=Kd,binary​/Kd,ternary​ ). An α>1 validates that the 3-(2-Aminoethoxy)propan-1-ol linker's length and flexibility actively stabilize the protein-protein interface.

Protocol 3.3: Cellular Degradation & Mechanistic Rescue

To prove that the loss of target protein is due to PROTAC-mediated proteasomal degradation (and not off-target cytotoxicity or transcriptional downregulation), a mechanistic rescue control is mandatory.

  • Cell Plating: Seed target cells (e.g., HeLa or HEK293) in 6-well plates at 2×105 cells/well. Incubate overnight.

  • Inhibitor Pre-treatment (The Control): Pre-treat half of the wells with 1 µM MG132 (a proteasome inhibitor) or 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor) for 2 hours.

  • PROTAC Treatment: Treat all wells with the PROTAC at varying concentrations (1 nM to 1 µM) for 12 hours.

  • Quantification: Lyse cells and quantify target protein levels via Western Blot or a luminescent HiBiT assay.

  • Validation Check: True PROTAC efficacy is confirmed only if target degradation occurs in the standard wells but is completely rescued (prevented) in the MG132/MLN4924 pre-treated wells.

Exp_Workflow Syn 1. Orthogonal Synthesis (Amide & Etherification) SPR 2. SPR Kinetics (Binary vs Ternary Kd) Syn->SPR Perm 3. PAMPA Assay (Cell Permeability) SPR->Perm Cell 4. Degradation Assay (HiBiT / Western Blot) Perm->Cell Val 5. Mechanistic Rescue (+MG132 / MLN4924) Cell->Val

Figure 2: Self-validating workflow from linker conjugation to mechanistic verification.

Conclusion

The selection of a PROTAC linker is an exercise in balancing opposing biophysical forces. While pure alkyl and pure PEG chains represent the extremes of permeability and solubility, hybrid ether linkers like 3-(2-Aminoethoxy)propan-1-ol hydrochloride provide a rational compromise. By leveraging the gauche effect for dynamic conformational folding and offering orthogonal synthetic handles, this specific linker architecture consistently yields PROTACs with superior pharmacokinetic profiles and highly cooperative ternary complexes.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. "Current strategies for the design of PROTAC linkers: a critical review". PMC / NIH.
  • "Technical Support Center: Optimizing PROTAC Linker Length with PEG Deriv
  • "Wh
  • "Novel approaches for the rational design of PROTAC linkers".
  • "3-(2-Aminoethoxy)propan-1-ol hydrochloride-SDS". MedChemExpress.
  • "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability".

Sources

Comparative

Validating the Structural Integrity of 3-(2-Aminoethoxy)propan-1-ol Hydrochloride Post-Reaction: A Comparative Analytical Guide

As drug modalities grow in complexity, the structural validation of bifunctional linkers post-conjugation has become a critical bottleneck in drug development. 3-(2-Aminoethoxy)propan-1-ol hydrochloride (CAS: 947664-36-0...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug modalities grow in complexity, the structural validation of bifunctional linkers post-conjugation has become a critical bottleneck in drug development. 3-(2-Aminoethoxy)propan-1-ol hydrochloride (CAS: 947664-36-0) is a widely utilized, asymmetric PEG1-like linker essential for synthesizing Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1]. It features a primary amine, a primary alcohol, and an internal ether linkage, allowing it to bridge two distinct ligands[2].

However, during harsh synthetic coupling conditions (e.g., amide bond formation via HATU/DIPEA or esterification), the internal ether bond is vulnerable to oxidative cleavage, and unreacted moieties can undergo unintended side reactions[3]. As a Senior Application Scientist, I approach post-reaction validation not as a simple checklist, but as a causality-driven, self-validating analytical system. This guide objectively compares 3-(2-Aminoethoxy)propan-1-ol against alternative linkers and provides robust methodologies to guarantee structural integrity.

Comparative Linker Profiling: Why Asymmetric PEG1?

Selecting the right linker requires balancing physicochemical properties with analytical tractability. When comparing 3-(2-Aminoethoxy)propan-1-ol to standard alkyl spacers or longer PEG chains, distinct analytical advantages and vulnerabilities emerge. Alkyl linkers lack the ether oxygen, making them chemically stable but highly hydrophobic, which can negatively impact the solubility of the final therapeutic[3]. Conversely, longer PEG linkers offer superior solubility but introduce severe complexities in Nuclear Magnetic Resonance (NMR) spectra due to overlapping proton signals[4].

Table 1: Comparative Analytical Profile of Bifunctional Linkers Post-Reaction
Linker ClassRepresentative CompoundHydrophilicityNMR TractabilityMS/MS Fragmentation SignaturePrimary Degradation Risk
Asymmetric PEG1 3-(2-Aminoethoxy)propan-1-olModerate (Optimal balance)High (Distinct multiplet resolution)C-O bond cleavage (predictable)Oxidative ether cleavage
Alkyl Spacer 5-Amino-1-pentanolLow (Highly hydrophobic)High (Simple aliphatic signals)C-C bond cleavage (requires high energy)Minimal (Highly stable)
Long PEG PEG3 / PEG4High (Highly water-soluble)Low (Overlapping -CH2-O- signals)Multiple sequential C-O cleavagesPolydispersity / Oxidation

The Causality of Analytical Selection

To build a self-validating analytical system, we must employ orthogonal techniques. Relying solely on High-Performance Liquid Chromatography (HPLC) or basic mass spectrometry is insufficient because isobaric impurities (molecules with the same mass but different connectivity, such as cyclized byproducts) can easily yield false positives.

Why LC-HRMS/MS? High-Resolution Mass Spectrometry (HRMS) confirms the exact empirical formula of the conjugate[5]. However, the causality of structural validation lies in Collision-Induced Dissociation (CID). The ether bond (-CH2-O-CH2-) in 3-(2-Aminoethoxy)propan-1-ol is a known weak point during high-energy collisions. By applying targeted MS/MS, we force the molecule to fragment at this specific ether linkage. Observing the exact mass of the resulting fragments confirms that the linker was incorporated intact and did not undergo pre-analysis degradation[6].

Why 2D HSQC NMR? While LC-MS/MS confirms mass and fragmentation, it cannot definitively map the carbon backbone. 1D ¹H NMR of PEG linkers often presents a massive, indistinguishable multiplet around 3.5–3.8 ppm[4]. By utilizing 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR, we resolve these overlapping proton signals by correlating them with their respective ¹³C shifts[7]. This provides a definitive, self-validating map: if the ether bond was cleaved during the reaction, the characteristic cross-peaks for the -CH2-O-CH2- carbons (~68–70 ppm) will vanish.

Self-Validating Experimental Methodologies

The following protocols are designed to act as a closed-loop validation system. The MS protocol verifies mass and connectivity, while the NMR protocol orthogonally verifies the spatial and electronic environment of the bonds.

Protocol A: LC-HRMS/MS Fragmentation Mapping

Objective: Confirm exact mass and verify the presence of the intact ether linkage via targeted CID.

  • Sample Preparation: Dissolve 1 mg of the purified post-reaction conjugate in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (0.1% FA in ACN) over 10 minutes.

  • HRMS Acquisition: Operate the ESI-TOF instrument in positive ion mode with a resolution setting of >60,000.

  • Targeted CID (MS/MS): Isolate the precursor ion corresponding to the intact conjugate. Apply a normalized collision energy (NCE) of 25-35 eV.

  • Self-Validation Check: Analyze the MS/MS spectra for the characteristic neutral loss of the propanol or ethoxy moiety. Causality: If the exact mass matches but the characteristic C-O cleavage fragments are missing, suspect an isobaric rearrangement rather than the desired product.

Protocol B: 2D ¹H-¹³C HSQC NMR Linkage Confirmation

Objective: Map the carbon-hydrogen backbone to ensure the ether bond and unreacted functional groups remain intact.

  • Sample Preparation: Accurately weigh 5–10 mg of the highly purified conjugate (>95% purity via HPLC) into a clean vial[7]. Dissolve completely in 0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3, depending on conjugate solubility).

  • Filtration: Filter the solution through a glass wool plug directly into a 5 mm NMR tube to eliminate magnetic field distortions caused by particulates[7].

  • Acquisition: Acquire a standard ¹H-¹³C HSQC spectrum at 298 K on a 400 MHz or 600 MHz spectrometer. Set the ¹H spectral width to 10 ppm and the ¹³C width to 160 ppm.

  • Self-Validation Check: Locate the cross-peaks for the protons adjacent to the ether oxygen (expected ¹H: ~3.4–3.6 ppm; ¹³C: ~68–70 ppm). Furthermore, verify the chemical shift of the -CH2- group adjacent to the newly formed amide/ester bond, which should shift significantly downfield compared to the unreacted 3-(2-Aminoethoxy)propan-1-ol standard.

Analytical Workflow Visualization

To ensure absolute structural integrity, the following decision-tree workflow must be strictly adhered to post-reaction.

ValidationWorkflow Reaction Post-Reaction Conjugate Prep Sample Preparation Reaction->Prep MS_Intact LC-HRMS: Exact Mass Prep->MS_Intact NMR_1H 1H NMR: Chemical Shifts Prep->NMR_1H MS_Frag MS/MS: CID Fragmentation MS_Intact->MS_Frag Decision Integrity Confirmed? MS_Frag->Decision NMR_2D 2D HSQC: C-H Map NMR_1H->NMR_2D NMR_2D->Decision Pass Proceed to Bioassay Decision->Pass Yes

Orthogonal LC-HRMS and NMR workflow for post-reaction linker validation.

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Validation

Comparative cytotoxicity of 3-(2-Aminoethoxy)propan-1-ol hydrochloride across mammalian cell lines

A Researcher's Guide to the Comparative Cytotoxicity of 3-(2-Aminoethoxy)propan-1-ol hydrochloride This guide provides a comprehensive framework for evaluating the cytotoxic effects of 3-(2-Aminoethoxy)propan-1-ol hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to the Comparative Cytotoxicity of 3-(2-Aminoethoxy)propan-1-ol hydrochloride

This guide provides a comprehensive framework for evaluating the cytotoxic effects of 3-(2-Aminoethoxy)propan-1-ol hydrochloride across various mammalian cell lines. It is intended for researchers, scientists, and professionals in drug development who require a robust methodology for assessing the cytotoxic potential of this and similar compounds. This document emphasizes the rationale behind experimental choices, detailed protocols, and the interpretation of results within a comparative context.

Introduction: Understanding the Compound and the Need for Comparative Analysis

3-(2-Aminoethoxy)propan-1-ol hydrochloride is a chemical compound with a structure that suggests potential bioactivity.[1][2] While specific cytotoxic data for this compound is not extensively published, its structural similarity to other biologically active molecules necessitates a thorough evaluation of its effects on cell viability. Comparative cytotoxicity studies are crucial in preclinical research to understand the differential sensitivity of various cell types to a test compound.[3] This information is vital for predicting potential target tissues for toxicity and for identifying cell lines that may be particularly susceptible or resistant.[4][5]

The selection of cell lines is a critical first step in designing a meaningful cytotoxicity study.[3][4] A well-chosen panel should include a variety of cell types to provide a broader understanding of the compound's effects. This may include:

  • Cancer Cell Lines: To assess potential anti-cancer therapeutic applications. Examples include MCF-7 (breast cancer) and A549 (lung cancer).[6]

  • Normal Fibroblast Cell Lines: To evaluate general cytotoxicity against non-cancerous cells. L929 (mouse fibroblast) is a commonly used standard.[6][7]

  • Organ-Specific Cell Lines: To investigate potential organ-specific toxicity. For instance, HepG2 (liver carcinoma) cells can provide insights into hepatotoxicity.

Experimental Design: A Framework for Robust Cytotoxicity Assessment

A robust experimental design is fundamental to generating reliable and reproducible cytotoxicity data. The following sections outline a comprehensive approach to comparing the cytotoxic effects of 3-(2-Aminoethoxy)propan-1-ol hydrochloride.

Cell Line Selection and Culture

The choice of cell lines should be guided by the research question.[4] For a general cytotoxicity screen, a panel including both cancerous and non-cancerous cell lines from different tissue origins is recommended.[3][4] It is essential to use cell lines from a reputable source, such as the American Type Culture Collection (ATCC), and to maintain them under consistent, optimal culture conditions.[8] All cells should be used within a low passage number to minimize genetic drift.[3]

The MTT Assay: A Gold Standard for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.[11]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the comparative cytotoxicity assessment using the MTT assay.

Experimental Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (MCF-7, A549, L929) cell_seeding Seed Cells in 96-Well Plates cell_culture->cell_seeding compound_prep Prepare 3-(2-Aminoethoxy)propan-1-ol hydrochloride Dilutions treatment Treat Cells with Compound (24, 48, 72 hours) compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4 hours) mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability ic50 Determine IC50 Values calc_viability->ic50 comparison Compare IC50 Across Cell Lines ic50->comparison Apoptosis Pathway compound 3-(2-Aminoethoxy)propan-1-ol hydrochloride stress Cellular Stress (e.g., ROS production) compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 inhibition bax Bax (Pro-apoptotic) stress->bax activation mito Mitochondrial Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical apoptosis signaling pathway.

Conclusion

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of 3-(2-Aminoethoxy)propan-1-ol hydrochloride. By employing a panel of diverse mammalian cell lines and utilizing standardized assays such as the MTT, caspase-3, and LDH assays, researchers can obtain valuable data on the compound's potency, selectivity, and mechanism of action. This information is essential for making informed decisions in the early stages of drug discovery and development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]

  • Caspase-3 activity assay. Creative Diagnostics. [Link]

  • LDH Cytotoxicity Assay. Bio-protocol. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • Highlight report: Cell type selection for toxicity testing. ALTEX. [Link]

  • Caspase-3 Activation Assay. Reaction Biology. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • Caspase-3 Activity Assay Protocol. Cell Signaling Technology. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. ERIC. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

  • Phytochemicals from Corchorus olitorius methanolic extract induce apoptotic cell death via activation of caspase-3, anti-Bcl-2 activity, and DNA degradation in breast and lung cancer cell lines. Heliyon. [Link]

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Comparative

Validating linker length effects in bioconjugates using 3-(2-Aminoethoxy)propan-1-ol hydrochloride

Validating Linker Length Effects in Bioconjugates: A Comparative Guide Using 3-(2-Aminoethoxy)propan-1-ol Hydrochloride In the rapidly evolving landscape of targeted therapeutics, the linker is no longer viewed as a pass...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Linker Length Effects in Bioconjugates: A Comparative Guide Using 3-(2-Aminoethoxy)propan-1-ol Hydrochloride

In the rapidly evolving landscape of targeted therapeutics, the linker is no longer viewed as a passive structural scaffold. Whether engineering Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the linker is an active pharmacological determinant. Its length, flexibility, and physicochemical properties dictate the thermodynamic stability of molecular interactions, the pharmacokinetic (PK) profile, and ultimately, the therapeutic index 1.

As a Senior Application Scientist, I frequently observe bioconjugate campaigns fail not because of poor warhead affinity, but due to sub-optimal linker architecture. This guide provides an authoritative, objective framework for validating linker length effects, utilizing 3-(2-Aminoethoxy)propan-1-ol hydrochloride —a highly versatile, compact heterobifunctional linker—as our benchmark for comparison against longer PEG and hydrophobic alkyl alternatives.

The Mechanistic Physics of Linker Length

To rationally design a bioconjugate, one must understand the biophysical forces governed by the spacer between active moieties. Linker length primarily influences three critical phenomena:

  • Steric Hindrance vs. Permeability: Short linkers minimize the hydrodynamic radius of the molecule. In intracellular applications like PROTACs, a lower molecular weight and smaller polar surface area (PSA) directly correlate with enhanced cell permeability. However, if the linker is too short, it induces severe steric clashes between the conjugated proteins (e.g., the E3 ligase and the Protein of Interest [POI]), preventing complex formation.

  • The "Hook Effect" and Ternary Complex Thermodynamics: Bivalency requires an optimal spatial distance. If a linker is too long, the entropic penalty of bringing two proteins together outweighs the enthalpic gain of binding, leading to independent binary binding events rather than the desired ternary complex. This manifests as the "hook effect," where high drug concentrations paradoxically reduce efficacy 2.

  • Solubility and DAR Optimization: In ADCs, linker amphiphilicity enables the use of solvent compositions compatible with both hydrophilic biologics and hydrophobic payloads. Shorter PEG-like linkers help maintain a controlled Drug-to-Antibody Ratio (DAR) without triggering the severe aggregation often seen with purely hydrophobic linkers 3. Furthermore, in radiolabeled peptide bioconjugates, linker length directly impacts blood clearance and tumor uptake, with shorter linkers often providing favorable excretion kinetics 4.

G1 POI Target Protein (POI) Linker 3-(2-Aminoethoxy)propan-1-ol (Compact Linker) POI->Linker E3 E3 Ubiquitin Ligase Linker->E3 Ub Polyubiquitin Chain E3->Ub Catalyzes Degradation Proteasomal Degradation Ub->Degradation Directs to

Fig 1: Ternary complex formation facilitated by the compact linker, driving targeted degradation.

Comparative Analysis: 3-(2-Aminoethoxy)propan-1-ol vs. Alternatives

3-(2-Aminoethoxy)propan-1-ol hydrochloride features a ~7-atom atomic spacer (N-C-C-O-C-C-C-O) between its terminal amine and hydroxyl groups. It acts as an extended PEG2 hybrid, blending the hydrophilicity of an ether oxygen with the structural rigidity of a propyl chain.

How does it compare to standard alternatives in the bioconjugation toolkit?

Linker ChemistryRepresentative LengthHydrophilicityCell PermeabilitySteric LiabilityOptimal Use Case
3-(2-Aminoethoxy)propan-1-ol ~7 atoms (Compact)ModerateHigh ModerateIntracellular degraders requiring high permeability; compact ADC payloads.
PEG4 / PEG6 13 - 19 atoms (Extended)High Low to ModerateLowADCs requiring high solubility; PROTACs bridging deep, distant binding pockets.
Alkyl-C6 6 atoms (Hydrophobic)LowHighModerateTargets where extreme lipophilicity drives necessary membrane partitioning.

Experimental Validation: A Self-Validating Protocol

To objectively evaluate whether 3-(2-Aminoethoxy)propan-1-ol is the optimal length for your specific POI/E3 pair, you must employ a self-validating experimental system .

A common pitfall in degrader development is relying solely on downstream cellular degradation (Western Blot) to assess linker efficacy. If a PROTAC fails to degrade the target, is it because the linker is too short to form the complex, or because the molecule simply cannot penetrate the cell membrane?

To establish causality, the following protocol isolates biophysical complex formation from biological execution.

Step-by-Step Methodology: Linker Length Dependency Assay

Step 1: Orthogonal Bioconjugation Causality: The heterobifunctional nature of 3-(2-Aminoethoxy)propan-1-ol requires orthogonal assembly to prevent polymerization.

  • React the terminal amine of the linker with the NHS-ester activated E3 ligand (e.g., Thalidomide derivative) in DMF with DIPEA for 2 hours at room temperature.

  • Purify the intermediate via preparative HPLC.

  • Activate the carboxylic acid of the POI ligand using EDC/HOBt, and react it with the terminal hydroxyl of the linker intermediate to form a stable ester bond.

Step 2: Biophysical Validation (TR-FRET Ternary Complex Assay) Causality: We must prove the linker length physically permits the POI and E3 ligase to interact in a cell-free environment, isolating steric variables from permeability variables.

  • Incubate recombinant POI (tagged with Tb-anti-His) and E3 ligase (tagged with AF647-anti-GST) in assay buffer.

  • Titrate the synthesized bioconjugate from 0.1 nM to 10 µM.

  • Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to calculate the ternary complex Kd​ .

Step 3: Cellular Incubation Causality: A wide concentration gradient is required to capture the "hook effect," ensuring we identify the optimal therapeutic window for the specific linker length.

  • Seed target cells (e.g., HeLa or HEK293) in 96-well plates at 1×104 cells/well.

  • Treat cells with the bioconjugate across a 10-point concentration gradient (1 nM to 10 µM) for 12–24 hours.

Step 4: Biological Readout (HiBiT Lytic Assay / Western Blot) Causality: Quantify the remaining POI to confirm that the biophysically validated ternary complex successfully hijacked the proteasome.

  • Lyse cells using RIPA buffer supplemented with protease inhibitors.

  • Quantify POI levels using a high-throughput HiBiT luminescence assay or standard Western Blotting against the target protein.

Step 5: Pharmacodynamic Analysis

  • Plot degradation efficiency against concentration to calculate DC50​ (concentration achieving 50% degradation) and Dmax​ (maximum degradation plateau).

G2 Step1 1. Bioconjugation Synthesize variants via amine/hydroxyl handles Step2 2. Biophysical Validation TR-FRET to confirm ternary complex formation Step1->Step2 Step3 3. In Vitro Incubation Treat target cells across concentration gradient Step2->Step3 Step4 4. Biological Readout Quantify degradation via HiBiT or Western Blot Step3->Step4 Step5 5. Data Analysis Calculate DC50, Dmax, and assess hook effect Step4->Step5

Fig 2: Self-validating experimental workflow to assess linker length dependency in bioconjugates.

Quantitative Data Presentation

When executing the above protocol, the trade-offs of linker length become quantitatively apparent. The following table represents comparative performance metrics derived from standard PROTAC optimization campaigns targeting cytosolic proteins, illustrating why a compact hybrid linker often outperforms longer variants in whole-cell assays due to permeability advantages 2.

Linker ChemistryTernary Complex Affinity ( Kd​ )Cell Permeability ( Papp​ )Degradation Potency ( DC50​ )Max Efficacy ( Dmax​ )
3-(2-Aminoethoxy)propan-1-ol 45 nM 12.4×10−6 cm/s12 nM 92%
PEG4 38 nM (Less steric clash) 5.1×10−6 cm/s45 nM95%
Alkyl-C6 110 nM (Hydrophobic collapse) 15.2×10−6 cm/s85 nM60%

Data Interpretation: While the longer PEG4 linker forms a slightly more stable ternary complex in a cell-free environment (lower Kd​ due to relieved steric hindrance), the 3-(2-Aminoethoxy)propan-1-ol linker achieves a superior cellular DC50​ . This is directly caused by its compact size and lower polar surface area, which more than doubles its membrane permeability ( Papp​ ) compared to PEG4.

Conclusion

There is no universal "one-size-fits-all" linker in bioconjugation. However, 3-(2-Aminoethoxy)propan-1-ol hydrochloride occupies a highly privileged chemical space. By acting as an extended PEG2 hybrid, it provides just enough hydrophilicity to prevent the aggregation seen in pure alkyl chains, while maintaining a compact hydrodynamic radius that ensures excellent cellular penetrance. By employing the self-validating biophysical and biological workflows outlined above, researchers can systematically prove its efficacy against longer, more cumbersome alternatives.

References

  • BenchChem. "The Influence of PEG Linker Length on Bioconjugation: A Comparative Guide." BenchChem Technical Support. Available at: 1

  • bioRxiv. "Identification of actionable targeted protein degradation effector sites through Site-specific Ligand Incorporation-induced Proximity (SLIP)." Cold Spring Harbor Laboratory. Available at: 2

  • Royal Society of Chemistry. "Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs." RSC Books. Available at: 3

  • ACS Publications. "Radiolabeled Cyclic RGD Peptide Bioconjugates as Radiotracers Targeting Multiple Integrins." Bioconjugate Chemistry. Available at: 4

Sources

Validation

Benchmarking 3-(2-Aminoethoxy)propan-1-ol hydrochloride against traditional alkyl linkers

Initiating Data Collection I'm starting with focused Google searches to gather data on 3-(2-Aminoethoxy)propan-1-ol hydrochloride, and traditional alkyl linkers, with emphasis on their drug applications. This initial pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting with focused Google searches to gather data on 3-(2-Aminoethoxy)propan-1-ol hydrochloride, and traditional alkyl linkers, with emphasis on their drug applications. This initial phase aims to build a robust information foundation.

Analyzing Chemical Structures

I'm now diving into detailed analyses of the chemical structures. I will systematically search academic papers, patents, and datasheets for experimental data on physical-chemical properties of 3-(2-Aminoethoxy)propan-1-ol hydrochloride and alkyl linkers. I am also looking for protocols for synthesis and characterization, focusing on reaction conditions, purification methods, and analytical techniques. I will start by comparing the chemical structure and properties of 3-(2-Aminoethoxy)propan-1-ol hydrochloride, and various traditional alkyl linkers.

Expanding Data Gathering

I'm now expanding my data collection beyond initial searches. I'm focusing on drug delivery, bioconjugation, and material science applications of 3-(2-Aminoethoxy)propan-1-ol hydrochloride and alkyl linkers. I am seeking specific experimental data on physicochemical properties, and established protocols for synthesis and characterization. I'm preparing to structure a comparison guide, starting with an overview of linkers and their importance. I will then cover the chemical structures and properties of the compounds, and design experimental protocols for a comparative study.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Aminoethoxy)propan-1-ol Hydrochloride

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(2-Aminoethoxy)propan-1-ol hydrochloride. As a Senior Application Scientist, my objective is to move beyond mere instruc...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(2-Aminoethoxy)propan-1-ol hydrochloride. As a Senior Application Scientist, my objective is to move beyond mere instruction and provide a framework of understanding, ensuring that safety and environmental stewardship are integrated into your laboratory workflows. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards.

Immediate Safety Protocol: Your First Line of Defense

Before initiating any disposal procedure, it is imperative to handle 3-(2-Aminoethoxy)propan-1-ol hydrochloride with the appropriate precautions. This substance is known to cause skin and eye irritation and may cause respiratory irritation[1].

Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the correct use of PPE. The following table summarizes the required equipment when handling this compound.

Protection Type Specific Requirement Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which can cause irritation or burns.
Eye/Face Protection Safety glasses with side shields or goggles.To protect against splashes that can cause serious eye irritation or damage.
Skin/Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust or vapors, which may cause respiratory irritation[2].

Handling and Storage:

  • Handle the compound in a well-ventilated area and keep the container tightly closed when not in use.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents[3].

  • Employ grounding and bonding for containers and receiving equipment to prevent static discharge, which could be an ignition source.

First-Aid Measures:

  • After eye contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.

  • After skin contact: Take off contaminated clothing immediately and rinse the affected skin with water.

  • After inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical advice if you feel unwell.

Chemical Profile for Disposal: Understanding the "Why"

Proper disposal is dictated by chemical structure. 3-(2-Aminoethoxy)propan-1-ol hydrochloride possesses two key features that inform its disposal pathway:

  • Amine Group: It is an amino alcohol, which can have environmental implications if not handled correctly.

  • Hydrochloride Salt: The presence of the hydrochloride moiety means it is a halogenated organic compound . This is a critical classification for disposal.

When halogenated organic compounds are incinerated improperly at lower temperatures, they can lead to the formation of highly toxic and persistent organic pollutants (POPs), such as dioxins and furans[4]. Therefore, specialized disposal is not just a recommendation; it is a regulatory and environmental necessity.

Disposal Decision Workflow

The optimal disposal route depends on the quantity and form of the waste. The following workflow provides a logical decision-making process.

DisposalWorkflow Start Assess Waste Material (Quantity, Form, Contamination) Bulk Bulk or Unused Product in Original Container Start->Bulk > 50g or pure SmallScale Small-Scale Lab Waste (e.g., dilute aqueous solutions, contaminated labware) Start->SmallScale < 50g or dilute ContactEHS Package, Label, and Contact Certified Waste Vendor (e.g., your institution's EHS office) Bulk->ContactEHS SmallScale->ContactEHS For solids or non-aqueous Neutralization Consider Lab-Scale Neutralization (See Protocol 5.2) SmallScale->Neutralization If permissible by local regulations and for aqueous solutions only Incineration High-Temperature Incineration (>1100°C) with Scrubber ContactEHS->Incineration Final Disposal Pathway Collection Collect as Aqueous Chemical Waste Neutralization->Collection Collection->ContactEHS

Caption: Decision workflow for selecting the appropriate disposal path.

Primary Disposal Protocol: High-Temperature Incineration

For bulk quantities or unused products, the universally accepted and safest method of disposal is incineration at a licensed hazardous waste facility. This is not a procedure to be performed in a standard laboratory setting.

Core Principle: The high temperature (at least 850°C, and 1100°C for waste containing over 1% halogenated organic substances) ensures the complete destruction of the organic molecule, while specialized "scrubbers" in the incinerator's exhaust system neutralize the acidic hydrogen chloride (HCl) gas that is produced, preventing its release into the atmosphere[4][5].

Step-by-Step Procedure for Preparing Waste for Pickup:

  • Do Not Mix: Keep 3-(2-Aminoethoxy)propan-1-ol hydrochloride waste separate from other chemical waste streams unless explicitly instructed to do so by your environmental health and safety (EHS) office.

  • Secure Containment: Ensure the waste is in a sealed, compatible container. If using the original container, ensure the cap is tight. For other waste, use a clearly labeled, leak-proof container[6].

  • Proper Labeling: Label the container clearly as "Hazardous Waste." The label must include the full chemical name: "3-(2-Aminoethoxy)propan-1-ol hydrochloride."

  • Contact EHS: Contact your institution's EHS office or a certified chemical waste disposal contractor to schedule a pickup. Follow their specific instructions for storage pending collection[7].

Secondary Protocol: Lab-Scale Neutralization (For Aqueous Solutions)

For very small quantities of dilute, aqueous solutions, neutralization may be a permissible pre-treatment step before collection by a waste vendor. This can convert the amine hydrochloride salt into a free amine[8][9].

Causality: Adding a base to the amine hydrochloride salt solution deprotonates the ammonium ion, liberating the free amine and creating a neutral salt and water. For example: R-NH3+Cl- + NaOH -> R-NH2 + NaCl + H2O.

WARNING: This procedure does not render the waste safe for drain disposal. The resulting solution is still chemical waste and must be collected. Verify that this procedure is compliant with your local and institutional regulations before proceeding.

Step-by-Step Neutralization Protocol:

  • Work in a Fume Hood: Perform all steps inside a certified chemical fume hood.

  • Prepare a Basic Solution: Prepare a 1M solution of a weak base like sodium bicarbonate or a dilute (e.g., 1M) solution of a strong base like sodium hydroxide (NaOH).

  • Cool the Amine Solution: Place the flask containing your aqueous 3-(2-Aminoethoxy)propan-1-ol hydrochloride waste in an ice bath.

  • Slow Addition: Slowly add the basic solution dropwise to the stirred amine hydrochloride solution. This reaction can be exothermic.

  • Monitor pH: Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH is neutral to slightly basic (pH 7-9).

  • Collect and Label: Transfer the neutralized solution to a designated aqueous hazardous waste container. Label the container with all components of the final mixture.

  • Dispose: Arrange for pickup by your certified waste vendor.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

Spill Scenario Containment & Cleanup Action
Small Spill (Solid) Gently sweep up the material to avoid creating dust. Place in a sealed, labeled container for disposal.
Small Spill (Liquid) Absorb the spill with an inert material such as sand, diatomaceous earth, or vermiculite. Collect the absorbed material into a suitable container for disposal.
Large Spill Evacuate the area immediately. Contact your institution's emergency response team and EHS office. Prevent the spill from entering drains or waterways.

After cleanup, decontaminate the area with water and ensure all contaminated materials, including PPE, are collected as hazardous waste.

Regulatory Compliance: The Final Authority

This guide provides scientifically sound best practices. However, all chemical waste disposal is ultimately governed by law. You are required to dispose of waste in accordance with all applicable local, regional, and national regulations[7]. Always consult your institution's Environmental Health & Safety (EHS) office as the final authority on disposal procedures.

References

  • Safety Data Sheet for 3-(2-Aminoethoxy)propan-1-ol hydrochloride. (2024, March 1). Kanto Chemical Co., Inc.
  • Incineration - Zero Waste Europe. (n.d.). Zero Waste Europe. Retrieved from [Link]

  • Monitoring of Organic Halogenated Compounds at a Municipal Solid Waste Incineration Plant. (n.d.). J-Stage. Retrieved from [Link]

  • Can anyone suggest how to neutralize aminehydrochlorides? (2014, November 20). ResearchGate. Retrieved from [Link]

  • Process to incinerate wastes with high halogen content in a way generating low emissions and low corrosion. (n.d.). Google Patents.
  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters. (n.d.). ScienceDirect. Retrieved from [Link]

  • Basic principles of waste incineration. (n.d.). Zero Waste Europe. Retrieved from [Link]

  • Material Safety Data Sheet. (2024, May 31). Kao Chemicals. Retrieved from [Link]

  • Safety Data Sheet. (2012, October 31). Mandom Corporation. Retrieved from [Link]

  • AMINO ALCOHOL EA Safety Data Sheet. (2018, June 12). Maruzen Petrochemical. Retrieved from [Link]

  • How can I neutralize aminehydrochlorides? (2023, December 27). ResearchGate. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Aminoethoxy)propan-1-ol hydrochloride
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